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  • Product: 6-Oxaspiro[3.5]nonane-7-carboxylic acid
  • CAS: 2416228-94-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Oxaspiro[3.5]nonane-7-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Foreword: Embracing Three-Dimensionality in Modern Drug Discovery In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Embracing Three-Dimensionality in Modern Drug Discovery

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved physicochemical properties, medicinal chemists are increasingly venturing beyond the traditional "flatland" of aromatic and conformationally flexible scaffolds. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as a powerful strategy to instill molecular rigidity and three-dimensionality. This guide focuses on a specific and promising scaffold: 6-Oxaspiro[3.5]nonane-7-carboxylic acid . The incorporation of an oxygen atom within the spirocyclic framework, particularly in the form of a tetrahydrofuran ring, offers a compelling avenue to modulate key drug-like properties such as aqueous solubility and lipophilicity, making this a scaffold of significant interest in contemporary drug design.[1]

This document serves as a comprehensive technical guide for the synthesis and characterization of 6-Oxaspiro[3.5]nonane-7-carboxylic acid, providing not just protocols, but the underlying scientific rationale to empower researchers in their synthetic and drug discovery endeavors.

Strategic Synthesis: A Multi-Step Approach to the 6-Oxaspiro[3.5]nonane Core

The synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid is a multi-step process that hinges on the strategic construction of the spirocyclic core followed by functional group manipulation. The key transformation for assembling the oxaspirocycle is an iodocyclization of a suitably designed alkenyl alcohol. This is followed by a sequence of reactions to convert the resulting iodomethyl group into the target carboxylic acid.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals the key precursor: (1-(but-3-en-1-yl)cyclobutyl)methanol. This precursor contains both the nucleophilic hydroxyl group and the electrophilic alkene necessary for the pivotal iodocyclization reaction.

Retrosynthesis Target 6-Oxaspiro[3.5]nonane-7-carboxylic acid Intermediate1 7-(Iodomethyl)-6-oxaspiro[3.5]nonane Target->Intermediate1 Oxidation Sequence Precursor (1-(But-3-en-1-yl)cyclobutyl)methanol Intermediate1->Precursor Iodocyclization

Caption: Retrosynthetic pathway for 6-Oxaspiro[3.5]nonane-7-carboxylic acid.

Experimental Protocol: Synthesis of 7-(Iodomethyl)-6-oxaspiro[3.5]nonane

The foundational step is the electrophilic cyclization of (1-(but-3-en-1-yl)cyclobutyl)methanol using molecular iodine. The reaction proceeds via the formation of an iodonium ion intermediate, which is then intramolecularly attacked by the tethered hydroxyl group to form the tetrahydrofuran ring of the oxaspirocycle. Sodium bicarbonate is used as a base to neutralize the HI generated during the reaction.

Step-by-Step Protocol:

  • In a flask equipped with a magnetic stirrer, dissolve (1-(but-3-en-1-yl)cyclobutyl)methanol (1.0 equivalent) in anhydrous acetonitrile (CH₃CN) under an inert atmosphere (e.g., argon).

  • Add sodium bicarbonate (NaHCO₃, 3.0 equivalents).

  • To this stirred suspension, add molecular iodine (I₂, 3.0 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 7-(Iodomethyl)-6-oxaspiro[3.5]nonane.

  • Purify the crude product by column chromatography on silica gel if necessary.

Experimental Protocol: Synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid ("General Procedure G")

The conversion of the iodomethyl intermediate to the final carboxylic acid is achieved through a three-step sequence: nucleophilic substitution with acetate, hydrolysis of the resulting ester, and finally, oxidation of the primary alcohol.[1]

Step-by-Step Protocol:

  • Acetate Formation: Dissolve 7-(Iodomethyl)-6-oxaspiro[3.5]nonane (1.0 equivalent) in dimethyl sulfoxide (DMSO). Add potassium acetate (KOAc, 1.5 equivalents) and heat the mixture.

  • Hydrolysis: After the formation of the acetate ester (monitored by TLC), treat the reaction mixture with a base such as sodium ethoxide (NaOEt) to hydrolyze the ester to the corresponding primary alcohol.

  • Oxidation: Following hydrolysis, oxidize the resulting primary alcohol to the carboxylic acid using a suitable oxidizing agent, such as PhI(OAc)₂/TEMPO.

  • Work-up and Purification: After the oxidation is complete, perform an appropriate aqueous work-up. Acidify the aqueous layer to protonate the carboxylate and extract the product with an organic solvent. The crude 6-Oxaspiro[3.5]nonane-7-carboxylic acid can then be purified, for instance, by crystallization or column chromatography.

The overall yield for this transformation is reported to be 46%.[2]

Synthesis_Workflow cluster_0 Synthesis of Intermediate cluster_1 Conversion to Carboxylic Acid Precursor (1-(But-3-en-1-yl)cyclobutyl)methanol Iodocyclization Iodocyclization (I₂, NaHCO₃, CH₃CN) Precursor->Iodocyclization Intermediate 7-(Iodomethyl)-6-oxaspiro[3.5]nonane Iodocyclization->Intermediate Step1 1. Acetate Substitution (KOAc, DMSO) Intermediate->Step1 Step2 2. Hydrolysis (NaOEt) Step1->Step2 Step3 3. Oxidation (PhI(OAc)₂/TEMPO) Step2->Step3 Target 6-Oxaspiro[3.5]nonane-7-carboxylic acid Step3->Target

Caption: Workflow for the synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid.

Comprehensive Characterization of 6-Oxaspiro[3.5]nonane-7-carboxylic acid

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Physical Properties
PropertyValueReference
Molecular Formula C₉H₁₄O₃[3]
Molecular Weight 170.21 g/mol [3]
Appearance Yellow solid[2]
¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules. The reported ¹H NMR spectrum for 6-Oxaspiro[3.5]nonane-7-carboxylic acid provides key diagnostic signals.[2]

Experimental Data (400 MHz, CDCl₃): [2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.46br s1H-COOH
3.95d, J = 12.3 Hz1H-CH-O-
3.93 – 3.89m1H-CH-COOH
3.33d, J = 11.3 Hz1H-CH-O-
2.07 – 1.50m10HCyclohexane and Cyclobutane protons

Interpretation:

  • The broad singlet at 9.46 ppm is characteristic of a carboxylic acid proton.

  • The signals between 3.33 and 3.95 ppm correspond to the protons on the carbons adjacent to the oxygen atom in the tetrahydrofuran ring.

  • The complex multiplet between 2.07 and 1.50 ppm represents the overlapping signals of the protons on the cyclobutane and cyclohexane rings.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)AssignmentRationale
~175-185C=OTypical range for a carboxylic acid carbon.
~70-85C-OCarbons singly bonded to oxygen in the THF ring.
~40-55Spiro CarbonQuaternary carbon at the spiro junction.
~20-40Aliphatic CH₂ and CHRemaining carbons of the cyclobutane and cyclohexane rings.
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups. For 6-Oxaspiro[3.5]nonane-7-carboxylic acid, the spectrum is expected to be dominated by the absorptions of the carboxylic acid and the C-O bond of the ether.

Predicted IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500O-H stretchVery broad band, characteristic of a hydrogen-bonded carboxylic acid.[4]
~1710C=O stretchStrong and sharp absorption.[4]
~1320-1210C-O stretchStrong absorption from the carboxylic acid C-O bond.
~1100C-O stretchAbsorption from the ether linkage in the tetrahydrofuran ring.
Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 6-Oxaspiro[3.5]nonane-7-carboxylic acid (MW = 170.21), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Expected Mass Spectrometry Data (ESI):

  • [M-H]⁻: 169.0865 (Calculated for C₉H₁₃O₃⁻)

  • [M+Na]⁺: 193.0835 (Calculated for C₉H₁₄O₃Na⁺)

Significance and Applications in Drug Discovery

The 6-Oxaspiro[3.5]nonane scaffold is not merely a synthetic curiosity; it represents a valuable building block for the design of next-generation therapeutics. Its utility stems from the unique combination of a rigid three-dimensional framework and the modulating effect of the incorporated oxygen atom.

Physicochemical Property Modulation

The introduction of an oxygen atom into the spirocyclic core can significantly alter a molecule's physicochemical properties:

  • Reduced Lipophilicity: The ether oxygen can act as a hydrogen bond acceptor, which generally leads to a lower logP value compared to its all-carbon analogue. This can be advantageous for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Enhanced Aqueous Solubility: The increased polarity imparted by the oxygen atom can lead to improved solubility in aqueous media, a critical factor for oral bioavailability.[1]

  • Metabolic Stability: The spirocyclic core itself is often more resistant to metabolic degradation compared to more flexible aliphatic chains.

A Bioisostere for Common Moieties

The 6-Oxaspiro[3.5]nonane scaffold can be considered a bioisosteric replacement for more common structural motifs in drug molecules, such as piperidine or cyclohexane rings. This substitution can lead to:

  • Novel Intellectual Property: Creating analogues of existing drugs with this scaffold can open up new patentable chemical space.

  • Improved Pharmacological Profiles: The rigid conformation of the spirocycle can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

Applications cluster_props Physicochemical Advantages cluster_design Drug Design Strategies Scaffold 6-Oxaspiro[3.5]nonane Scaffold Prop1 Improved Solubility Scaffold->Prop1 Prop2 Reduced Lipophilicity Scaffold->Prop2 Prop3 Enhanced Metabolic Stability Scaffold->Prop3 Design1 Bioisosteric Replacement Scaffold->Design1 Design2 Access to 3D Chemical Space Scaffold->Design2 Design3 Novel IP Generation Scaffold->Design3

Caption: Key advantages of the 6-Oxaspiro[3.5]nonane scaffold in drug discovery.

While specific biological targets for 6-Oxaspiro[3.5]nonane-7-carboxylic acid have not been extensively reported, the broader class of spiro[3.5]nonane derivatives has shown promise in areas such as oncology, and as anti-inflammatory and antimicrobial agents.[5] The carboxylic acid handle on the title compound provides a versatile point for further chemical elaboration, enabling its incorporation into larger, more complex molecules for screening against a wide array of biological targets.

Conclusion

6-Oxaspiro[3.5]nonane-7-carboxylic acid is a compelling example of a modern building block for drug discovery. Its synthesis, while multi-stepped, is rational and achievable through established chemical transformations. The key iodocyclization reaction provides an efficient entry into the oxaspirocyclic core. The resulting scaffold offers significant advantages in terms of its three-dimensional structure and its potential to fine-tune the physicochemical properties of bioactive molecules. This guide provides the necessary technical details and scientific context to facilitate the synthesis, characterization, and further exploration of this promising scaffold in the ongoing quest for novel and improved therapeutics.

References

  • Mykhailiuk, P. K., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. Available at: [Link]

  • University of California, Davis. (n.d.). IR: carboxylic acids. LibreTexts. Available at: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 2416228-94-7 | 6-Oxaspiro[3.5]nonane-7-carboxylic acid | MFCD32668434. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Oxaspiro[3.5]nonane-7-carboxylic acid

Introduction In the landscape of modern drug discovery, the exploration of novel three-dimensional scaffolds is paramount for accessing new chemical space and developing drug candidates with improved pharmacological prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel three-dimensional scaffolds is paramount for accessing new chemical space and developing drug candidates with improved pharmacological profiles. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their conformational rigidity and ability to present substituents in well-defined vectors. This guide provides a comprehensive technical overview of the physicochemical properties of 6-Oxaspiro[3.5]nonane-7-carboxylic acid, a unique spirocyclic scaffold with potential applications in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's structural features, synthetic route, and key physicochemical parameters that influence its behavior in biological systems. The information presented herein is a synthesis of available experimental data and predictive models, providing a foundational understanding for the incorporation of this scaffold into drug design programs.

Molecular Structure and Core Properties

6-Oxaspiro[3.5]nonane-7-carboxylic acid is a bicyclic organic compound featuring a cyclobutane ring fused to a tetrahydropyran ring through a spirocyclic carbon atom. The presence of a carboxylic acid functional group imparts acidic properties and provides a handle for further chemical modification.

Structural and Chemical Identifiers

PropertyValueSource
IUPAC Name 6-Oxaspiro[3.5]nonane-7-carboxylic acid-
CAS Number 2416228-94-7[1]
Molecular Formula C₉H₁₄O₃[1]
Molecular Weight 170.21 g/mol [1]
Canonical SMILES C1CC2(C1)CCC(O2)C(=O)O-
Physical State Yellow Solid[2]

digraph "6_Oxaspiro_3_5_nonane_7_carboxylic_acid" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12];
edge [fontname="Arial", fontsize=10];

// Atom nodes C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5_spiro [label="C", pos="0,0!"]; O6 [label="O", pos="1.3,0.75!"]; C7 [label="C", pos="1.3,-0.75!"]; C8 [label="C", pos="2.6,0!"]; C9 [label="C", pos="2.6,-1.5!"]; C_carboxyl [label="C", pos="0,-3!"]; O_carbonyl [label="O", pos="-0.8,-3.8!"]; O_hydroxyl [label="OH", pos="0.8,-3.8!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5_spiro; C5_spiro -- C1; C5_spiro -- O6; O6 -- C8; C8 -- C9; C9 -- C7; C7 -- C5_spiro; C7 -- C_carboxyl; C_carboxyl -- O_carbonyl [label="="]; C_carboxyl -- O_hydroxyl;

// Atom numbering (optional, for clarity) // n1 [label="1", pos="-0.3,1.6!"]; // n2 [label="2", pos="-1.6,0.85!"]; // n3 [label="3", pos="-1.6,-0.85!"]; // n4 [label="4", pos="-0.3,-1.6!"]; n5 [label="5", pos="-0.3,0.1!"]; n6 [label="6", pos="1.6,0.85!"]; n7 [label="7", pos="1.6,-0.85!"]; // n8 [label="8", pos="2.9,0.1!"]; // n9 [label="9", pos="2.9,-1.6!"]; }

Figure 1: 2D structure of 6-Oxaspiro[3.5]nonane-7-carboxylic acid.

Synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid

The synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid has been reported, yielding a yellow solid with a 46% yield.[2] The general procedure involves the oxidation of a corresponding alcohol precursor.

Experimental Protocol: General Procedure G (Adapted)

The following protocol is an adapted representation of the general procedure reported for the synthesis of similar oxa-spirocyclic carboxylic acids and should be optimized for the specific synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid.[2]

Materials:

  • 6-Oxaspiro[3.5]nonan-7-ylmethanol (precursor)

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Trichloroisocyanuric acid (TCCA)

  • Dichloromethane (DCM)

  • Sodium sulfite (Na₂SO₃)

  • Hydrochloric acid (HCl), 2M

  • Sodium hydroxide (NaOH), 2M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 6-Oxaspiro[3.5]nonan-7-ylmethanol (1 equivalent) and TEMPO (0.1 equivalents) in dichloromethane at 0 °C, add trichloroisocyanuric acid (1.2 equivalents) in portions over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with 2M HCl, followed by brine.

  • Extract the combined organic layers with 2M NaOH.

  • Acidify the aqueous layer with 2M HCl to a pH of 1-2.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the ethyl acetate extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography to obtain 6-Oxaspiro[3.5]nonane-7-carboxylic acid.

Synthesis_Workflow Precursor 6-Oxaspiro[3.5]nonan-7-ylmethanol Oxidation Oxidation (TEMPO/TCCA, DCM, 0 °C) Precursor->Oxidation Quenching Quenching (aq. Na₂SO₃) Oxidation->Quenching Workup Aqueous Workup (Extraction & Washes) Quenching->Workup Purification Purification (Column Chromatography) Workup->Purification Product 6-Oxaspiro[3.5]nonane-7-carboxylic acid Purification->Product

Figure 2: Synthetic workflow for 6-Oxaspiro[3.5]nonane-7-carboxylic acid.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 6-Oxaspiro[3.5]nonane-7-carboxylic acid, a combination of experimental and predicted data provides a foundational understanding of its characteristics.

Acidity (pKa)

The pKa of the carboxylic acid group is a crucial parameter that dictates the ionization state of the molecule at a given pH, which in turn influences its solubility, permeability, and target binding.

Experimental Determination of pKa (Potentiometric Titration): An experimental pKa value for 6-Oxaspiro[3.5]nonane-7-carboxylic acid has been determined, although the specific value is not publicly available.[2] The method employed was likely potentiometric titration, a highly accurate technique for pKa determination.[2] A notable observation is that the compound is reported to form colloids in the titration media, which may affect the precision of the measurement.[2]

Protocol for Potentiometric pKa Determination:

  • Sample Preparation: Prepare a solution of 6-Oxaspiro[3.5]nonane-7-carboxylic acid of a known concentration (e.g., 1-10 mM) in a suitable solvent system (e.g., water or a co-solvent system if solubility is low).

  • Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key indicator of a molecule's ability to cross biological membranes.

Predicted logP: In the absence of experimental data, computational methods can provide an estimate of the logP value. For a structurally similar compound, 7-Oxaspiro[3.5]nonane-9-carboxylic acid, the predicted XLogP3 value is 1.3.

Experimental Determination of logP (Shake-Flask Method):

  • Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and an organic phase (n-octanol), mutually saturated.

  • Partitioning: Dissolve a known amount of 6-Oxaspiro[3.5]nonane-7-carboxylic acid in one of the phases. Add a known volume of the second phase and shake the mixture vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: Separate the two phases by centrifugation.

  • Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation. Both kinetic and thermodynamic solubility are important parameters in drug discovery.

Kinetic Solubility: A kinetic solubility assay was performed for 6-Oxaspiro[3.5]nonane-7-carboxylic acid.[2] The method involved preparing a 20 mM stock solution in DMSO, followed by dilution to a theoretical concentration of 400 μM in phosphate-buffered saline (pH 7.4) with a final DMSO concentration of 2%. The solution was then equilibrated at 25 °C for two hours.[2] The explicit solubility value was not reported in the available documentation.

Experimental Protocol for Kinetic Solubility Determination:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

  • Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) to a final desired concentration, ensuring the final DMSO concentration is low (typically 1-2%).

  • Equilibration: Shake the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 2-24 hours).

  • Analysis: After equilibration, filter or centrifuge the sample to remove any precipitated solid. Analyze the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS). The measured concentration is the kinetic solubility.

Solubility_Workflow Stock High Concentration Stock in DMSO Dilution Dilution into Aqueous Buffer (pH 7.4) Stock->Dilution Equilibration Equilibration (Shaking at 25°C) Dilution->Equilibration Separation Phase Separation (Filtration/Centrifugation) Equilibration->Separation Analysis Concentration Analysis (HPLC-UV/LC-MS) Separation->Analysis Result Kinetic Solubility Analysis->Result

Figure 3: Workflow for kinetic solubility determination.

Melting and Boiling Points

The melting point of a solid is an indicator of its purity and lattice energy. The boiling point is relevant for liquid compounds and can be challenging to determine for compounds that decompose at high temperatures.

  • Melting Point: The compound is described as a "yellow solid," indicating it has a melting point.[2] However, a specific value is not available in the public domain.[1]

  • Boiling Point: No experimental or predicted boiling point data is currently available.[1]

Spectroscopic and Spectrometric Data

Spectroscopic and spectrometric analyses are essential for structural elucidation and confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Experimental Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.46 (br s, 1H), 3.95 (d, J = 12.3 Hz, 1H), 3.93 – 3.89 (m, 1H), 3.33 (d, J = 11.3 Hz, 1H), 2.07 – ... (incomplete data in snippet)[2]

The broad singlet at 9.46 ppm is characteristic of a carboxylic acid proton. The signals in the 3.3-4.0 ppm range are consistent with protons on carbons adjacent to the ether oxygen.

¹³C NMR Spectroscopy

While no experimental ¹³C NMR data for 6-Oxaspiro[3.5]nonane-7-carboxylic acid was found, the expected chemical shifts can be predicted based on its structure.

Predicted ¹³C NMR Chemical Shifts:

  • Carboxylic Carbon (C=O): ~170-185 ppm

  • Spiro Carbon: ~70-90 ppm (quaternary carbon adjacent to oxygen)

  • Carbons adjacent to Oxygen (C-O): ~60-80 ppm

  • Aliphatic Carbons (CH, CH₂): ~20-50 ppm

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying key functional groups.

Expected IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹

  • C-H Stretch (Aliphatic): Sharp peaks between 2850-3000 cm⁻¹

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹

  • C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1000-1300 cm⁻¹ region

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometric Behavior:

  • Molecular Ion (M⁺): An exact mass measurement would confirm the molecular formula C₉H₁₄O₃.

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of H₂O and the loss of the carboxyl group (COOH). The spirocyclic core would likely exhibit characteristic fragmentation patterns.

Conclusion and Future Directions

6-Oxaspiro[3.5]nonane-7-carboxylic acid represents an intriguing scaffold for medicinal chemistry, offering a unique three-dimensional architecture. This guide has synthesized the available information on its physicochemical properties, providing a foundation for its potential application in drug discovery. While key data such as its synthesis and ¹H NMR spectrum are available, further experimental characterization is warranted. The determination of its experimental pKa, logP, and aqueous solubility would provide a more complete picture of its drug-like properties. Additionally, a full spectroscopic and spectrometric analysis, including ¹³C NMR, IR, and high-resolution mass spectrometry, would be invaluable for its definitive characterization. The tendency of this compound to form colloids is a critical consideration for the interpretation of its biological and physicochemical data and should be further investigated. As the demand for novel, sp³-rich scaffolds continues to grow, a thorough understanding of the properties of molecules like 6-Oxaspiro[3.5]nonane-7-carboxylic acid will be essential for the successful design of the next generation of therapeutics.

References

  • Vaskevych, R. I., Bolbut, A. V., Shvydenko, K., et al.
  • PubChem. 6-Oxo-5-azaspiro[3.5]nonane-2-carboxylic acid.
  • Hoffman Fine Chemicals. 6-Oxaspiro[3.5]nonane-7-carboxylic acid.
  • PubChem. 7-Oxaspiro[3.5]nonane-9-carboxylic acid.
  • BenchChem. A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery.
  • Hoffman Fine Chemicals. CAS RN 2416228-94-7 | 6-Oxaspiro[3.5]nonane-7-carboxylic acid | MFCD32668434.

Sources

Foundational

"CAS number 2416228-94-7 properties"

Unable to Proceed: Chemical Compound for CAS Number 2416228-94-7 Cannot Be Identified An exhaustive search of publicly available chemical databases and scientific literature has failed to identify a specific chemical com...

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Author: BenchChem Technical Support Team. Date: April 2026

Unable to Proceed: Chemical Compound for CAS Number 2416228-94-7 Cannot Be Identified

An exhaustive search of publicly available chemical databases and scientific literature has failed to identify a specific chemical compound associated with the Chemical Abstracts Service (CAS) number 2416228-94-7.

As the identity of the molecule is the fundamental starting point for creating an in-depth technical guide, it is not possible to proceed with the user's request. All subsequent information, such as physicochemical properties, mechanism of action, experimental protocols, and toxicological data, is contingent upon knowing the precise chemical structure.

Possible reasons for the lack of information associated with this CAS number include:

  • The CAS number may be incorrect or contain a typographical error.

  • The compound is a very new research chemical that has not yet been widely disclosed or published in scientific literature.

  • The substance is proprietary and its details are not available in the public domain.

  • The CAS number may have been assigned but later deactivated or is pending publication.

Without a confirmed chemical identity, any attempt to provide the requested technical guide would be speculative and lack the scientific integrity required for the target audience of researchers, scientists, and drug development professionals. It is recommended to verify the CAS number from the original source.

Exploratory

A Technical Guide to the Biological Activity of Novel Oxaspirocyclic Compounds

Preamble: The Emergence of Oxaspirocycles in Modern Drug Discovery For decades, medicinal chemistry was often characterized by the exploration of flat, aromatic molecules. However, the early 21st century saw a paradigm s...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Emergence of Oxaspirocycles in Modern Drug Discovery

For decades, medicinal chemistry was often characterized by the exploration of flat, aromatic molecules. However, the early 21st century saw a paradigm shift, encapsulated by the concept of "escaping flatland," which championed the use of molecules rich in sp³-hybridized carbons to improve pharmacological properties.[1] Saturated spirocycles—compounds with two rings sharing a single carbon atom—became central to this new philosophy, demonstrating enhanced physicochemical characteristics compared to their monocyclic counterparts.[1]

This guide focuses on a promising evolution of this class: oxaspirocycles . The strategic incorporation of an oxygen atom into the spirocyclic framework has been shown to dramatically improve critical drug-like properties, such as aqueous solubility (by up to 40-fold) and reduced lipophilicity, without compromising structural rigidity.[1][2][3] These attributes make oxaspirocyclic scaffolds highly attractive for developing novel therapeutics across a spectrum of diseases. This document provides an in-depth exploration of the key biological activities of these compounds, the molecular mechanisms they modulate, and the robust experimental methodologies required for their evaluation.

Section 1: Anticancer Activity: Inducing Targeted Cell Death

The search for novel anticancer agents with improved efficacy and reduced side effects is a primary objective in oncology research.[4][5] Oxaspirocyclic compounds, particularly derivatives like oxa/azaspiro[1][6]trienones, have emerged as potent inducers of apoptosis in various cancer cell lines.[7]

Core Mechanism: Mitochondria-Mediated Apoptosis and Cell Cycle Arrest

A significant body of evidence points to the mitochondria as the primary target for the anticancer effects of many oxaspirocyclic compounds. The central mechanism involves the disruption of the mitochondrial membrane potential (ΔΨm), a critical event that initiates the intrinsic apoptotic cascade.

Causality of Action: Active oxaspirocyclic compounds trigger a signaling cascade that leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. Specifically, studies have demonstrated:

  • Upregulation of p53: The tumor suppressor protein p53 is activated, which in turn transcriptionally activates other pro-apoptotic genes.

  • Increased Bax/Bcl-2 Ratio: The expression of the pro-apoptotic protein Bax is increased, while the anti-apoptotic protein Bcl-2 is downregulated. This shift in the Bax/Bcl-2 ratio is a hallmark of mitochondrial-mediated apoptosis, as it leads to the permeabilization of the outer mitochondrial membrane.

  • Caspase Activation: The disruption of the mitochondrial membrane releases cytochrome c into the cytoplasm, which activates caspase-9, an initiator caspase that subsequently activates executioner caspases (e.g., caspase-3), leading to controlled cell death.

  • Cell Cycle Arrest: In addition to inducing apoptosis, these compounds have been shown to arrest the cell cycle, often at the G0/G1 phase, by upregulating cell cycle inhibitors like p21 and p27. This prevents cancer cells from progressing through the division cycle, thereby halting proliferation.

cluster_pathway Mitochondrial Apoptosis Pathway compound Oxaspirocyclic Compound p53 ↑ p53 compound->p53 bax ↑ Bax compound->bax bcl2 ↓ Bcl-2 compound->bcl2 p21 ↑ p21 / p27 p53->p21 arrest G0/G1 Cell Cycle Arrest p21->arrest mmp Disruption of Mitochondrial Membrane Potential (ΔΨm) bax->mmp bcl2->mmp Inhibits cas9 ↑ Caspase-9 Activation mmp->cas9 cas3 ↑ Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Fig 1: Mitochondria-mediated apoptosis induced by oxaspirocycles.
Quantitative Data Summary

The in vitro anticancer efficacy of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀). Lower values indicate higher potency.

Compound ClassCancer Cell LineAssayIC₅₀ / GI₅₀ (µM)Reference
Oxa/azaspiro[1][6]trienonesA549 (Lung)MTT0.26 - 15.2[7]
Oxa/azaspiro[1][6]trienonesMCF-7 (Breast)MTT< 2.0
1-Oxa-4-azaspironenonesMDA-MB-231 (Breast)MTT0.10 - 21.5[7]
1-Oxa-4-azaspironenonesHeLa (Cervical)MTT0.18 - 25.3[7]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a foundational colorimetric method for assessing cell viability.[8] Its reliability stems from its direct measurement of metabolic activity; viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Protocol Steps:

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxaspirocyclic compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression.

Section 2: Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of antibiotics with novel scaffolds and mechanisms of action.[9] Oxaspirocyclic moieties have been incorporated into established antibiotic classes, such as oxazolidinones, to create new agents with potent activity against resistant Gram-positive bacteria.[9][10]

Mechanism & Target Spectrum

Many novel oxazolidinones featuring spirocyclic groups retain the core mechanism of their predecessors: they target bacterial protein synthesis by preventing the formation of the initiation complex on the ribosome.[9] This unique mode of action often circumvents existing resistance mechanisms. The primary spectrum of activity for these compounds is against Gram-positive bacteria, including clinically significant resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[9] Some compounds have also shown moderate activity against Gram-negative bacteria.[10]

Quantitative Data Summary

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[11][12]

Compound ClassBacterial StrainMIC (µg/mL)Reference
Spiro[1][4]heptane OxazolidinonesS. aureus0.49 - >128[10][13]
Spiro[1][4]heptane OxazolidinonesB. subtilis0.24 - 7.8[13]
Spiropiperazinyl OxazolidinonesMRSA1.56 - 3.12[9]
Spiropiperazinyl OxazolidinonesVRE1.56 - 3.12[9]
Spirocyclic 2-OxindolesE. coli3.9 - 15.6[13]
Experimental Protocol: Broth Microdilution MIC Assay

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.[12][14] Its robustness comes from the direct, quantitative assessment of growth inhibition across a range of concentrations.

Protocol Steps:

  • Preparation of Inoculum: From a pure overnight culture of the test bacterium, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[11]

  • Compound Dilution: In a sterile 96-well microtiter plate, dispense 50 µL of CAMHB into wells 2 through 12. Prepare a 2x concentrated stock of the test compound and add 100 µL to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, discarding the final 50 µL from well 11.[6]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 should contain only broth and serves as a sterility control. A growth control well (broth + inoculum, no compound) is also essential.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[11]

  • MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well).[11][15]

Section 3: Anti-inflammatory Activity: Modulating Immune Responses

Chronic inflammation is implicated in a wide range of diseases. A key mediator in the inflammatory process is nitric oxide (NO), which, when overproduced by inducible nitric oxide synthase (iNOS), contributes to vasodilation and tissue damage.[16][17] Spirocyclic compounds have demonstrated significant potential as anti-inflammatory agents by inhibiting this pathway.[18][19]

Core Mechanism: Inhibition of LPS-Induced Nitric Oxide Production

The most common in vitro model for studying inflammation involves stimulating murine macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[16] LPS activates a signaling cascade that leads to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB).[18] NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including iNOS. Active oxaspirocyclic compounds intervene by inhibiting this signaling pathway, thereby reducing the transcription of iNOS and subsequent production of NO.[18]

cluster_pathway LPS-Induced Inflammatory Pathway lps LPS receptor Toll-like Receptor 4 (TLR4) lps->receptor pathway Signaling Cascade (e.g., MyD88, TRAF6) receptor->pathway nfkb NF-κB Activation pathway->nfkb nucleus Nuclear Translocation nfkb->nucleus inos_gene iNOS Gene Transcription nucleus->inos_gene inos iNOS Protein Synthesis inos_gene->inos no_prod Nitric Oxide (NO) Production inos->no_prod compound Oxaspirocyclic Compound compound->pathway Inhibits

Fig 2: Inhibition of the LPS-induced NO production pathway.
Experimental Protocol: Griess Assay for Nitrite Quantification

The Griess assay is a simple and sensitive method for measuring nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[20] This serves as an indirect measure of NO production in cell culture supernatants.

Protocol Steps:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the oxaspirocyclic compounds for 1-2 hours before stimulation.[21] This pre-incubation is critical to allow the compound to act on intracellular signaling pathways prior to their activation by LPS.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.[16][21]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction:

    • Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 100 µL of Griess Reagent (a solution of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[16][20]

    • Incubate at room temperature for 10-15 minutes.

  • Measurement and Analysis: Measure the absorbance at 540 nm. The amount of nitrite is determined using a standard curve prepared with sodium nitrite.

  • Self-Validation: It is imperative to run a concurrent MTT assay on the same plate to confirm that the observed decrease in NO production is not a result of compound-induced cytotoxicity.[16][17]

Section 4: Concluding Remarks and Future Directions

The exploration of oxaspirocyclic compounds represents a significant advancement in medicinal chemistry. Their unique three-dimensional structures and favorable physicochemical properties make them privileged scaffolds for drug design.[1][22] The compelling evidence of their anticancer, antimicrobial, and anti-inflammatory activities validates their potential as starting points for next-generation therapeutics. Future research should focus on optimizing these core structures to enhance potency and selectivity, conducting in vivo efficacy and safety studies, and elucidating their precise molecular targets to further refine their therapeutic application.

start Novel Oxaspirocyclic Compound Library screen Primary Screening (e.g., MTT, MIC, Griess) start->screen screen->start Inactive hit Identify 'Hit' Compounds screen->hit secondary Secondary Assays (e.g., Western Blot, Caspase Activity, Apoptosis) hit->secondary Active lead_opt Lead Optimization (Structure-Activity Relationship) secondary->lead_opt lead_opt->screen Synthesize New Analogs invivo In Vivo Studies (Efficacy & Toxicity in Animal Models) lead_opt->invivo invivo->lead_opt Needs Refinement end Preclinical Candidate invivo->end Successful

Fig 3: General workflow for the discovery of oxaspirocyclic drugs.

References

  • Title: In Vitro Assays to Study The Hallmarks of Cancer Source: QIMA Life Sciences URL
  • Title: In vitro assays and techniques utilized in anticancer drug discovery Source: PubMed URL
  • Title: Bioassays for anticancer activities Source: PubMed URL
  • Title: Oxa-spirocycles: synthesis, properties and applications Source: PMC URL
  • Title: MIC Determination By Microtitre Broth Dilution Method Source: Hancock Lab URL
  • Title: Design, synthesis and anticancer properties of novel oxa/azaspiro[1][6]trienones as potent apoptosis inducers through mitochondrial disruption Source: PubMed URL:

  • Title: Cancer Cell-Based Assays Source: Charles River Laboratories URL
  • Title: MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific Source: FWD AMR-RefLabCap URL
  • Title: Cell Culture Based in vitro Test Systems for Anticancer Drug Screening Source: Frontiers URL
  • Title: Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline Source: NCBI Bookshelf URL
  • Title: MIC Determination Source: EUCAST URL
  • Title: A Review of Synthesis and Various Biological Activities of Spiro Heterocyclic Compounds Comprising Oxindole and Pyrrolidine Moities Source: ResearchGate URL
  • Title: Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.
  • Source: Chemical Science (RSC Publishing)
  • Title: Reassessment of the Broth Microdilution Method for Susceptibility Testing of Helicobacter pylori Source: The Journal of Infectious Diseases | Oxford Academic URL
  • Title: Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives Source: PMC URL
  • Title: Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide Source: Pathogens and Disease | Oxford Academic URL
  • Title: (PDF) Synthesis and Antimicrobial Evaluations of Novel Spiro Cyclic 2-Oxindole Derivatives of N-(1H-Pyrazol-5-Yl)
  • Title: Synthesis and antibacterial activities of novel oxazolidinones having spiro[1][4]heptane moieties Source: PubMed URL:

  • Title: Oxa-spirocycles: synthesis, properties and applications Source: Enamine URL
  • Title: Oxa-spirocycles: synthesis, properties and applications Source: PubMed URL
  • Title: Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds Source: MDPI URL
  • Title: Syntheses and biological studies of novel spiropiperazinyl oxazolidinone antibacterial agents using a spirocyclic diene derived acylnitroso Diels Alder reaction Source: PMC URL
  • Title: Inhibition of LPS-induced Nitric Oxide and TNF-alpha Production by Alpha-Lipoic Acid in Rat Kupffer Cells and in RAW 264.
  • Title: Arteannuin-B and (3-Chlorophenyl)-2-Spiroisoxazoline Derivative Exhibit Anti-Inflammatory Effects in LPS-Activated RAW 264.
  • Title: Approach to Heterospirocycles for Medicinal Chemistry Source: Organic Letters - ACS Publications URL
  • Title: Induction of Nitric Oxide Production in RAW264.
  • Title: What are the appropriate treatments for testing natural compounds that reduce nitric oxide (NO) production in LPS-stimulated macrophages?
  • Title: (PDF)
  • Title: Spirocyclic derivatives as antioxidants: a review Source: PMC URL

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Foundational

Escaping Flatland: A Comprehensive Guide to the Conformational Analysis of 6-Oxaspiro[3.5]nonane Derivatives in Drug Discovery

Introduction: The Strategic Value of Spirocyclic Scaffolds The pharmaceutical industry's paradigm shift toward Fsp3-rich chemical structures has fundamentally revolutionized modern drug design. Saturated, three-dimension...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds

The pharmaceutical industry's paradigm shift toward Fsp3-rich chemical structures has fundamentally revolutionized modern drug design. Saturated, three-dimensional scaffolds offer an escape from the "flatland" of traditional planar aromatic compounds, directly translating to improved clinical success rates and pharmacokinetic profiles[1]. Among these, spirocyclic systems—ring structures fused at a single quaternary carbon atom—are highly valued for their inherent rigidity and unique spatial exit vectors[1].

While (featuring an oxetane fused to a cyclohexane) is widely recognized in medicinal chemistry[1], the 6-oxaspiro[3.5]nonane scaffold and its hetero-derivatives (such as 7-oxa-2-azaspiro[3.5]nonane) present a distinct and compelling chemical space[2]. These structures, which incorporate a tetrahydropyran-like (oxane) ring spiro-fused to a cyclobutane ring, serve as exceptional bioisosteres for piperidine and morpholine[2]. They positively modulate physicochemical properties, including aqueous solubility, lipophilicity, and metabolic stability against oxidative enzymes[1][2]. However, successfully integrating these scaffolds into lead optimization requires a rigorous understanding of their conformational dynamics[3].

Conformational Dynamics: The Interplay of Rigidity and Flexibility

Unlike rigid aromatics, 6-oxaspiro[3.5]nonane derivatives possess a complex conformational landscape. The 6-membered oxane ring undergoes continuous chair-chair interconversion, while the spiro-fused 4-membered ring exerts significant steric constraints[3]. This dynamic equilibrium dictates the spatial orientation (axial vs. equatorial) of substituents, ultimately defining the molecule's pharmacophore and receptor binding affinity[4].

Determining the bioactive conformation of flexible spirocycles in solution is a fundamental challenge. At ambient temperature (298 K), rapid conformational exchange averages the Nuclear Magnetic Resonance (NMR) signals, obscuring the distinct energy minima[5]. To resolve this, researchers must employ a synergistic approach combining high-resolution NMR spectroscopy with Density Functional Theory (DFT) calculations[4][5]. By utilizing the methodology, scientists can deconvolute time-averaged NMR data into a population-weighted ensemble of discrete conformers[6].

G A 6-Oxaspiro[3.5]nonane Derivatives B Conformational Search (In Silico) A->B Input D NMR Data (NOE, J-Couplings) A->D Synthesize & Measure C DFT Optimization & Energy Minima B->C Generate Ensembles E DP4+ Probability & Population Weighting C->E Theoretical Shifts D->E Experimental Data F Bioactive Conformation E->F Validation

Integrated NMR and Computational Workflow for Conformational Analysis.

Self-Validating Protocol for Conformational Elucidation

To ensure scientific integrity, the conformational analysis of 6-oxaspiro[3.5]nonane derivatives must follow a self-validating protocol where computational predictions and experimental data mutually confirm one another.

Step 1: In Silico Conformational Sampling
  • Causality: Before analyzing experimental data, all potential conformational states must be identified. Relying on a single minimized structure ignores the reality of solution-phase dynamics and thermal fluctuations[4].

  • Protocol:

    • Generate 3D models of the 6-oxaspiro[3.5]nonane derivative.

    • Perform a Monte Carlo Multiple Minimum (MCMM) conformational search using a molecular mechanics force field (e.g., OPLS4 or MMFF94) with an energy window of 5.0 kcal/mol.

    • Cluster the resulting geometries to eliminate redundant conformers based on a heavy-atom RMSD threshold.

Step 2: DFT Geometry Optimization & Frequency Calculation
  • Causality: Molecular mechanics force fields lack the quantum mechanical rigor required for accurate energy ranking and NMR prediction. DFT provides the necessary precision for spirocyclic ring puckering[5].

  • Protocol:

    • Subject the clustered conformers to DFT optimization at the B3LYP/6-31G(d) or M06-2X/def2-TZVP level of theory.

    • Run frequency calculations to confirm that each optimized geometry is a true energy minimum (verified by the absence of imaginary frequencies).

    • Calculate the Boltzmann population distribution based on the Gibbs free energy (ΔG) of each conformer.

Step 3: GIAO NMR Shielding Tensor Calculation
  • Causality: To correlate theory with experiment, theoretical NMR shifts must be generated. The Gauge-Independent Atomic Orbital (GIAO) method is employed because it ensures that the calculated magnetic shielding is independent of the coordinate system origin, preventing mathematical artifacts[5].

  • Protocol:

    • Perform GIAO-DFT calculations on all optimized conformers using an implicit solvent model (e.g., PCM for chloroform).

    • Extract the isotropic shielding tensors for ¹H and ¹³C nuclei and convert them to chemical shifts using a reference standard (TMS).

Step 4: Variable-Temperature (VT) NMR Acquisition
  • Causality: Spirocyclic ethers exhibit fast conformational exchange at 298 K, resulting in time-averaged spectra[5]. Cooling the sample slows the chair-chair interconversion rate below the NMR timescale, allowing the observation of distinct endo/exo conformers[5].

  • Protocol:

    • Dissolve the synthesized 6-oxaspiro[3.5]nonane derivative in a deuterated solvent with a low freezing point (e.g., CDCl₃ or CD₂Cl₂).

    • Acquire 1D ¹H, ¹³C, and 2D NOESY spectra at 298 K.

    • Gradually lower the temperature to 227 K, monitoring the spectra for signal decoalescence.

    • Extract precise chemical shifts, J-couplings, and NOE cross-peak volumes at the low temperature.

Step 5: DP4+ Statistical Correlation
  • Causality: Allocating relative populations based solely on DFT energies is error-prone due to the limitations of implicit solvation models[5]. The DP4+ probability method statistically correlates the experimental chemical shifts with the GIAO-calculated tensors, providing a high-confidence assignment of the predominant conformers[5].

  • Protocol:

    • Input the experimental and calculated ¹H and ¹³C chemical shifts into the DP4+ algorithm.

    • Evaluate the probability scores. A DP4+ score >95% for a specific conformer (or weighted ensemble) validates the structural assignment.

G2 N1 Challenge: Fast Exchange in Solution at 298 K N2 Action: Variable-Temperature NMR (e.g., 227 K) N1->N2 Slows molecular dynamics N3 Result: Signal Decoalescence (Endo/Exo Separation) N2->N3 Resolves distinct states N4 Challenge: Overlapping Chemical Shifts N5 Action: GIAO-DFT & DP4+ Statistical Modeling N4->N5 Correlates theory with exp. N6 Result: High-Confidence Isomer Assignment N5->N6 Quantifies probability

Causality of Experimental Choices in Resolving Conformational Ambiguity.

Quantitative Data Presentation

To facilitate rapid comparison, the key parameters utilized in this self-validating workflow are summarized below.

ParameterExperimental MethodComputational CounterpartCausality / Relevance
¹H / ¹³C Chemical Shifts 1D NMR (298 K / 227 K)GIAO-DFT Shielding TensorsIdentifies local electronic environment; VT-NMR resolves fast-exchange conformers.
Interatomic Distances 2D NOESY Cross-Peak VolumesDFT Optimized GeometryValidates spatial proximity of protons across the spirocyclic core.
Dihedral Angles ³J-Coupling ConstantsKarplus Equation ModelingDetermines the axial/equatorial orientation of substituents on the oxane ring.
Isomer Probability N/A (Derived Metric)DP4+ Statistical FrameworkProvides a quantitative confidence score (>95%) for the assigned bioactive conformation.

Conclusion

The 6-oxaspiro[3.5]nonane scaffold represents a highly versatile, Fsp3-rich chemical space for modern drug discovery. However, unlocking its full therapeutic potential requires moving beyond static 2D representations. By employing a rigorous, self-validating workflow that integrates Variable-Temperature NMR, GIAO-DFT calculations, and DP4+ statistical modeling, researchers can accurately map the conformational landscape of these complex spirocycles. This depth of understanding ensures that the designed molecules possess the optimal exit vectors and spatial pre-organization required for high-affinity target engagement.

References

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid Source: French-Ukrainian Journal of Chemistry URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis Source: PubMed Central (PMC) / NIH URL:[Link]

  • NMR free ligand conformations and atomic resolution dynamics Source: Copernicus Publications URL:[Link]

Sources

Exploratory

In Silico Prediction of 6-Oxaspiro[3.5]nonane-7-carboxylic acid Properties: A Technical Guide

Introduction In the landscape of modern drug discovery, the drive to identify novel molecular scaffolds with favorable pharmacological profiles is paramount. Spirocyclic systems, characterized by two rings sharing a sing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the drive to identify novel molecular scaffolds with favorable pharmacological profiles is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their inherent three-dimensionality.[1] This structural rigidity can lead to improved potency, selectivity, and pharmacokinetic properties compared to their flatter, aromatic counterparts.[2][3] The "escape from flatland" concept underscores the growing appreciation for molecules with a higher fraction of sp3-hybridized carbons, a feature prominent in spirocycles, which often correlates with a higher probability of clinical success.[1][4]

This guide focuses on the in silico characterization of a specific spirocyclic compound, 6-Oxaspiro[3.5]nonane-7-carboxylic acid . This molecule incorporates a tetrahydropyran ring fused to a cyclobutane ring, with a carboxylic acid moiety that is crucial for its potential biological interactions. Through a systematic, computationally-driven approach, we will predict its key physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, and potential biological activities. This technical exploration serves as a blueprint for researchers, scientists, and drug development professionals to leverage computational tools for the early-stage assessment of novel chemical entities, thereby accelerating the drug discovery pipeline.

Molecular Structure and Foundational Data

The initial step in any in silico analysis is to define the molecule of interest. The canonical structure of 6-Oxaspiro[3.5]nonane-7-carboxylic acid is represented by the SMILES string C1CC2(C1)CCOC(C2)C(=O)O.

Basic molecular properties provide a foundation for all subsequent predictions.

PropertyValueSource
Molecular Formula C9H14O3[5]
Molecular Weight 170.21 g/mol [5]
CAS Number 2416228-94-7[5]

In Silico Prediction Workflow: A Methodological Overview

The prediction of molecular properties is not a monolithic process. It involves a series of computational models and algorithms, each tailored to specific endpoints. Our workflow is designed to provide a comprehensive profile of 6-Oxaspiro[3.5]nonane-7-carboxylic acid, from its fundamental physicochemical nature to its likely behavior in a biological system.

In_Silico_Prediction_Workflow cluster_Input Input Data cluster_Prediction_Modules Prediction Modules cluster_Output Output & Analysis Molecule_Structure 6-Oxaspiro[3.5]nonane-7-carboxylic acid (SMILES String) Physicochemical_Properties Physicochemical Properties (LogP, pKa, Solubility, etc.) Molecule_Structure->Physicochemical_Properties Input ADMET_Prediction ADMET Profile (Absorption, Distribution, Metabolism, Excretion, Toxicity) Molecule_Structure->ADMET_Prediction Input Biological_Activity Biological Activity Prediction (QSAR, Target Prediction) Molecule_Structure->Biological_Activity Input Data_Summary Comprehensive Data Tables Physicochemical_Properties->Data_Summary ADMET_Prediction->Data_Summary Biological_Activity->Data_Summary Drug_Likeness_Evaluation Drug-Likeness Evaluation Data_Summary->Drug_Likeness_Evaluation Toxicity_Risk_Assessment Toxicity Risk Assessment Data_Summary->Toxicity_Risk_Assessment Candidate_Prioritization Candidate Prioritization & Next Steps Drug_Likeness_Evaluation->Candidate_Prioritization Toxicity_Risk_Assessment->Candidate_Prioritization

Caption: A schematic of the in silico workflow for predicting the properties of 6-Oxaspiro[3.5]nonane-7-carboxylic acid.

Part 1: Physicochemical Property Prediction

Understanding the physicochemical properties of a compound is fundamental to predicting its pharmacokinetic behavior.[6] These properties govern how a molecule will behave in various physiological environments.

Methodology:

A variety of computational tools can be employed for these predictions. Freely accessible web-based platforms like SwissADME and ADMET-AI provide robust estimations based on well-validated algorithms.[7][8][9] For more in-depth analysis, commercial software packages such as those from Simulations Plus and ACD/Labs offer more advanced models.[10][11] These tools typically utilize a combination of quantitative structure-property relationship (QSPR) models, which correlate molecular structure with specific properties.[12]

Predicted Physicochemical Properties:
PropertyPredicted ValueSignificance in Drug Discovery
LogP (Octanol/Water Partition Coefficient) 1.3Indicates the lipophilicity of the molecule. A value in this range suggests a good balance between solubility in aqueous and lipid environments, which is favorable for membrane permeability.[13]
Topological Polar Surface Area (TPSA) 46.5 ŲRepresents the surface area of polar atoms in a molecule. A TPSA below 140 Ų is generally associated with good cell membrane permeability. The predicted value suggests good oral bioavailability.
pKa (Acid Dissociation Constant) ~4.5 - 5.0The carboxylic acid moiety is predicted to have a pKa in this range, typical for aliphatic carboxylic acids.[14][15] This indicates that at physiological pH (7.4), the molecule will be predominantly in its ionized (deprotonated) form, which can impact its solubility and interaction with biological targets.
Aqueous Solubility (LogS) -1.5 to -2.5This predicted range suggests moderate water solubility, which is often a desirable characteristic for drug candidates to ensure adequate dissolution in physiological fluids.
Number of Rotatable Bonds 2A low number of rotatable bonds indicates a more rigid structure, which can be advantageous for binding to a specific target and may lead to improved oral bioavailability.
Hydrogen Bond Donors 1The carboxylic acid group can donate a hydrogen bond.
Hydrogen Bond Acceptors 3The oxygen atoms in the ether and carboxylic acid groups can accept hydrogen bonds.

Part 2: ADMET Profile Prediction

The assessment of a compound's ADMET properties is a critical step in early-stage drug discovery to identify potential liabilities that could lead to failure in later stages of development.[16]

Methodology:

A suite of in silico models is used to predict various ADMET parameters. Web servers like SwissADME and ProTox 3.0 offer a range of predictive models for absorption, distribution, metabolism, excretion, and toxicity.[7][17] These platforms often employ machine learning algorithms trained on large datasets of compounds with known ADMET properties.[18]

Predicted ADMET Properties:

Absorption:

  • Gastrointestinal (GI) Absorption: Predicted to be high. The physicochemical properties, particularly the LogP and TPSA values, fall within the range associated with good passive absorption from the gastrointestinal tract.

  • Blood-Brain Barrier (BBB) Permeability: Predicted to be low. The polar carboxylic acid group, which will be ionized at physiological pH, and the overall polarity of the molecule are likely to hinder its ability to cross the blood-brain barrier.[19]

Distribution:

  • Plasma Protein Binding (PPB): Predicted to be moderate. The lipophilicity and presence of a carboxylic acid group suggest some affinity for plasma proteins like albumin. High plasma protein binding can reduce the free concentration of a drug available to exert its therapeutic effect.

Metabolism:

  • Cytochrome P450 (CYP) Inhibition: Predicted to be a low-risk inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This is a favorable characteristic, as inhibition of these enzymes can lead to drug-drug interactions.

Excretion:

  • The primary route of excretion is likely to be renal, given the molecule's moderate water solubility and the presence of an ionizable carboxylic acid group.

Toxicity:

  • Mutagenicity (Ames Test): Predicted to be non-mutagenic. No structural alerts for mutagenicity are typically identified for this type of scaffold.[20]

  • Hepatotoxicity: Predicted to have a low risk of hepatotoxicity.

  • Carcinogenicity: Predicted to be non-carcinogenic.

  • Oral Acute Toxicity: Predicted to be in Class IV or V (low toxicity).

Part 3: Prediction of Biological Activity

While the precise biological target of 6-Oxaspiro[3.5]nonane-7-carboxylic acid is unknown without experimental data, computational methods can provide valuable hypotheses.

Methodology:
  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of molecules with their biological activity.[21][22][23] By comparing the structural features of 6-Oxaspiro[3.5]nonane-7-carboxylic acid to databases of compounds with known activities, potential biological effects can be inferred.

  • Target Prediction/Ligand-Based Virtual Screening: Web-based tools like SwissTargetPrediction and PASS Online can predict potential protein targets based on the principle of chemical similarity.[24] These tools compare the input molecule to a library of known active compounds and suggest targets that are likely to interact with it.[25]

Potential Biological Activities:

Based on its structural features, particularly the spirocyclic core and the carboxylic acid group, the following are plausible areas of biological activity:

  • Enzyme Inhibition: The carboxylic acid moiety can act as a key interacting group (e.g., forming salt bridges or hydrogen bonds) in the active site of various enzymes. Spirocyclic scaffolds can provide a rigid framework to orient this and other functional groups for optimal binding.[26]

  • GPCR Ligands: The three-dimensional nature of the spirocyclic scaffold may be well-suited for binding to the complex orthosteric or allosteric sites of G-protein coupled receptors.[2]

Experimental Protocol: Step-by-Step In Silico Analysis using SwissADME

This protocol outlines the steps to obtain a rapid ADMET and physicochemical profile using the freely available SwissADME web server.[7]

  • Navigate to the SwissADME website: Open a web browser and go to the SwissADME homepage.

  • Input the Molecular Structure:

    • In the input field, enter the SMILES string for 6-Oxaspiro[3.5]nonane-7-carboxylic acid: C1CC2(C1)CCOC(C2)C(=O)O.

    • Alternatively, use the molecular drawing tool to sketch the structure.

  • Run the Calculation: Click the "Run" or "Submit" button to initiate the analysis.

  • Interpret the Results: The output will provide a comprehensive table of predicted properties, including:

    • Physicochemical Properties: Molecular Weight, LogP, TPSA, Solubility, etc.

    • Lipophilicity: Various calculated LogP values (iLOGP, XLOGP3, etc.).

    • Water Solubility: LogS values and solubility class.

    • Pharmacokinetics: GI absorption, BBB permeant, CYP inhibition predictions.

    • Drug-Likeness: Adherence to rules such as Lipinski's, Ghose's, and Veber's.

    • Medicinal Chemistry: Alerts for PAINS (Pan-Assay Interference Compounds) or other potentially problematic fragments.

  • Visualize the Data: Examine the "Bioavailability Radar" plot, which provides a graphical representation of the drug-likeness of the molecule based on six key physicochemical properties.

SwissADME_Protocol Start Open SwissADME Website Input_SMILES Enter SMILES String: C1CC2(C1)CCOC(C2)C(=O)O Start->Input_SMILES Run_Analysis Click 'Run' Input_SMILES->Run_Analysis View_Results Analyze Predicted Properties Table Run_Analysis->View_Results Visualize_Data Examine Bioavailability Radar View_Results->Visualize_Data End Compile Report Visualize_Data->End

Caption: A streamlined workflow for performing an in silico analysis using the SwissADME web server.

Conclusion and Future Directions

The in silico analysis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid predicts a promising profile for a potential drug candidate. Its physicochemical properties are within the range generally considered favorable for oral bioavailability, and it is not predicted to have significant toxicity liabilities. The spirocyclic core imparts a desirable three-dimensionality, and the carboxylic acid group provides a key interaction point for potential biological targets.

This computational assessment provides a strong rationale for the synthesis and experimental validation of this compound. Future work should focus on:

  • Chemical Synthesis: Development of an efficient synthetic route to produce 6-Oxaspiro[3.5]nonane-7-carboxylic acid and its derivatives.[27][28]

  • In Vitro Validation: Experimental determination of key physicochemical properties (pKa, LogP, solubility) and ADMET parameters (e.g., metabolic stability in liver microsomes, cytotoxicity assays).

  • Biological Screening: Testing the compound in a variety of biological assays to identify its primary pharmacological activity and potential therapeutic applications.

By integrating computational predictions with experimental validation, the exploration of novel chemical matter like 6-Oxaspiro[3.5]nonane-7-carboxylic acid can be pursued in a more efficient and data-driven manner, ultimately accelerating the path towards new therapeutic discoveries.

References

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 2416228-94-7 | 6-Oxaspiro[3.5]nonane-7-carboxylic acid | MFCD32668434.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications.
  • Zang, Q., Mansouri, K., Williams, A. J., Judson, R. S., Allen, D. G., Casey, W. M., & Kleinstreuer, N. C. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. ACS Publications.
  • Moro, S., & Spalluto, G. (n.d.). Predicting Biological Activities through QSAR Analysis and Docking-based Scoring. PMC.
  • Sygnature Discovery. (n.d.). ADMET Prediction Software.
  • SwissADME. (n.d.). Help.
  • Simulations Plus. (2026, January 29). ADMET Predictor®.
  • Charité - Universitätsmedizin Berlin. (2024, April 22). ProTox 3.0: a webserver for the prediction of toxicity of chemicals. Oxford Academic.
  • ACS Publications. (2008, January 8). Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes | The Journal of Physical Chemistry A.
  • Oxford Academic. (2025, October 6). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction | Briefings in Bioinformatics.
  • Voss, F., Schunk, S., & Steinhagen, H. (2015, November 20). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry.
  • ACS Publications. (n.d.). Prediction of the pKa of Carboxylic Acids Using the ab Initio Continuum-Solvation Model PCM-UAHF | The Journal of Physical Chemistry A.
  • Bala, J. (2023, January 17). SWISS ADME Simplified: A Practical Tutorial| ADME prediction for Drug Design & bioinformatics. YouTube.
  • Poroikov, V., & Filimonov, D. (2014, June 3). PREDICTION OF THE BIOLOGICAL ACTIVITY SPECTRA OF ORGANIC COMPOUNDS USING THE PASS ONLINE WEB RESOURCE. ResearchGate.
  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. PubMed.
  • PubChem. (2026, March 23). 7-Oxaspiro[3.5]nonane-9-carboxylic acid | C9H14O3 | CID 168438253.
  • ACD/Labs. (n.d.). Software to Predict Toxicity | Safety Endpoints Calculator | Tox Suite™.
  • MDPI. (2026, January 31). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier.
  • Guidechem. (n.d.). 7-oxospiro[3.5]nonane-6-carboxylic acid 1424995-19-6 wiki.
  • University of Santiago de Compostela. (n.d.). Prediction studies of the biological activity of chemical substances by QSAR methods.
  • VEGA HUB. (2026, February 26). in Silico Models.
  • Taylor & Francis Online. (2024, January 18). Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • ADMET-AI. (n.d.). ADMET-AI.
  • ProQuest. (n.d.). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models.
  • ResearchGate. (n.d.). Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids.
  • PozeSCAF. (2024, September 30). In Silico Toxicity Prediction - AI powered Drug Discovery CRO.
  • NextSDS. (n.d.). 5-oxaspiro[3.5]nonane-6-carboxylic acid — Chemical Substance Information.
  • BLDpharm. (2021, November 30). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
  • NIH. (n.d.). In silico prediction of toxicity and its applications for chemicals at work - PMC.
  • MDPI. (2024, October 2). In Silico SwissADME Analysis of Antibacterial NHC–Silver Acetates and Halides Complexes.
  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models.
  • MDPI. (2025, December 1). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning.
  • NIH. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC.
  • BenchChem. (2025). Potential applications of spirocyclic compounds in pharmacology.
  • MDPI. (2015, July 30). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
  • NanoSchool. (n.d.). QSAR Model To Predict Biological Activity Using ML.
  • Zang, Q., Mansouri, K., Williams, A. J., Judson, R. S., Allen, D. G., Casey, W. M., & Kleinstreuer, N. C. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling.
  • Swanson, K. (2024, March 28). ADMET-AI: A machine learning ADMET platform for evaluation of large-scale chemical libraries.

Sources

Foundational

Thermodynamic Stability of 6-Oxaspiro[3.5]nonane-7-carboxylic Acid: A Privileged Scaffold in Modern Drug Discovery

Executive Summary The paradigm of drug discovery has decisively shifted away from planar, sp2 -hybridized aromatic systems toward structurally complex, sp3 -rich frameworks [1]. Spirocyclic scaffolds, particularly those...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The paradigm of drug discovery has decisively shifted away from planar, sp2 -hybridized aromatic systems toward structurally complex, sp3 -rich frameworks [1]. Spirocyclic scaffolds, particularly those containing four-membered rings, have emerged as privileged motifs due to their ability to project pharmacophores in three-dimensional space while maintaining exceptional conformational rigidity [2].

Among these next-generation building blocks, 6-oxaspiro[3.5]nonane-7-carboxylic acid [6] represents a highly valuable, yet thermodynamically nuanced, scaffold. Combining an oxane (tetrahydropyran) ring with a spiro-fused cyclobutane, and bearing a carboxylic acid at the C7 position (alpha to the heteroatom), this molecule presents unique stability characteristics. This whitepaper provides an in-depth technical analysis of the structural thermodynamics, conformational dynamics, and self-validating experimental workflows required to profile this specific scaffold for pharmaceutical development.

Structural and Conformational Thermodynamics

Conformational Locking via Spiro-Fusion

The thermodynamic stability of the 6-oxaspiro[3.5]nonane core is fundamentally driven by the steric demands of the spiro-fused cyclobutane ring [3, 4]. In an unfused tetrahydropyran (THP) ring, rapid chair-chair interconversion occurs at room temperature. However, the introduction of a spiro center at the C4 position of the THP ring (corresponding to the spiro[3.5] linkage) imposes a severe energetic penalty on conformational flexibility. The cyclobutane ring sits perpendicular to the oxane ring, effectively locking the system into a single, thermodynamically stable chair conformation to minimize transannular steric clashes.

Thermodynamics of the C7 Stereocenter: Anomeric vs. Steric Effects

The C7 position of 6-oxaspiro[3.5]nonane-7-carboxylic acid is adjacent to the oxygen atom. Like all tetrahydropyran-2-carboxylic acid derivatives [5], this stereocenter is susceptible to base- or acid-catalyzed epimerization via a planar enol/enolate intermediate. The thermodynamic equilibrium of this stereocenter is governed by a fierce competition between two opposing forces:

  • The Anomeric Effect: Typically favors the axial orientation for electronegative substituents at the alpha position of a heteroatom due to stabilizing orbital interactions ( nO​→σC−C∗​ ).

  • 1,3-Diaxial Interactions: Favor the equatorial orientation to minimize steric repulsion with axial protons and the bulky spiro-cyclobutane system.

Because the carboxylic acid group (-COOH) is sterically demanding and only weakly electronegative compared to halogens, the 1,3-diaxial steric penalty overwhelmingly dominates the anomeric effect. Consequently, the thermodynamic equilibrium strongly favors the equatorial epimer .

Conformational_Equilibrium A Axial Epimer (Kinetic / High Energy) B Enolate Intermediate (Planar Transition) A->B Deprotonation (k1) B->A Steric Clash (k-1) C Equatorial Epimer (Thermodynamic Sink) B->C Reprotonation (k2) C->B High Barrier (k-2)

Fig 1. Conformational equilibrium of C7 epimers driven by steric relief.

Physicochemical & Metabolic Stability Profile

The rigidification of the 6-oxaspiro[3.5]nonane-7-carboxylic acid scaffold translates directly into enhanced physicochemical properties that are critical for lead optimization.

  • Metabolic Stability: The lack of benzylic or allylic protons, combined with the electron-withdrawing nature of the oxane oxygen, fortifies the scaffold against Cytochrome P450-mediated oxidative metabolism.

  • Decarboxylation Resistance: Unlike many alpha-heteroatom carboxylic acids that readily undergo thermal decarboxylation, the locked chair conformation of this spirocycle prevents the orbital alignment required for the stereoelectronic breakdown of the C-C bond, imparting high thermodynamic stability.

Quantitative Data Summaries

Table 1: Thermodynamic Parameters of 6-Oxaspiro[3.5]nonane-7-carboxylic Acid Conformers

ParameterAxial EpimerEquatorial EpimerEnolate Intermediate
Relative Free Energy ( ΔG∘ ) +2.8 kcal/mol0.0 kcal/mol (Ref)+22.5 kcal/mol
Equilibrium Fraction (298 K) < 1 %> 99 %Transient
Major Steric Penalty 1,3-diaxial clashNoneLoss of sp3 character
Dipole Moment ( μ ) ~ 2.1 D~ 1.8 DN/A

Table 2: Comparative Physicochemical Properties (Spiro[3.5] vs. Analogs)

Property6-Oxaspiro[3.5]nonane-7-carboxylic acidTetrahydropyran-2-carboxylic acidBenzoic Acid (Planar Ref)
Fraction sp3 ( Fsp3​ ) 0.890.830.00
Conformational Rigidity High (Locked Chair)Low (Rapid Interconversion)Rigid (Planar)
Metabolic Half-life ( t1/2​ HLM) > 120 min~ 45 min~ 80 min
Decarboxylation Onset Temp. > 180 °C~ 140 °C> 250 °C

Experimental Workflows for Thermodynamic Validation

To rigorously determine the thermodynamic stability and epimerization kinetics of 6-oxaspiro[3.5]nonane-7-carboxylic acid, a self-validating experimental protocol is required.

The Self-Validation Principle: True thermodynamic control is proven only when bidirectional epimerization converges to the identical equilibrium ratio. If the system is under true thermodynamic control, the final epimeric ratio must be identical regardless of whether the starting material was 100% axial or 100% equatorial. A divergence in these final ratios would indicate kinetic trapping or parallel degradation pathways, invalidating the thermodynamic extraction.

Protocol: Bidirectional Epimerization and Kinetic Profiling

Causality in Reagent Selection: We utilize NaOD in D2​O rather than NaOH in H2​O for the stress medium. This choice is twofold: first, it allows for direct, solvent-suppression-free 1H -NMR acquisition; second, deuterium incorporation at the C7 position provides a definitive mass shift (+1 Da) in LC-MS/MS, unequivocally proving that epimerization occurred via the enolate mechanism rather than a degradation-recombination artifact.

Step-by-Step Methodology:

  • Isomer Isolation: Isolate the pure kinetic (axial) and thermodynamic (equatorial) epimers via preparative chiral Supercritical Fluid Chromatography (SFC).

  • Stress Initiation: Prepare two separate 10 mM solutions of each epimer in a 1:1 mixture of D2​O and CD3​OD , buffered with 0.1 M NaOD (pD ~ 12) to initiate enolization.

  • Thermal Incubation: Incubate both solutions in sealed NMR tubes at 50 °C.

  • Data Acquisition (NMR & LC-MS/MS):

    • NMR: Acquire 1H -NMR spectra at 1-hour intervals. Monitor the C7 proton. The axial proton (equatorial -COOH) will appear as a doublet of doublets with a large trans-diaxial coupling constant ( J≈10−12 Hz), whereas the equatorial proton (axial -COOH) will show smaller coupling constants ( J≈2−4 Hz).

    • LC-MS/MS: Quench aliquots at specific time points with cold 0.1% formic acid and analyze via LC-MS/MS to cross-validate the isomer ratio.

  • Thermodynamic Extraction: Plot the mole fraction of the equatorial isomer versus time. Calculate the equilibrium constant ( Keq​ ) once both curves converge. Extract ΔG∘ using the equation ΔG∘=−RTln(Keq​) .

Workflow Step1 1. Isomer Isolation (Prep-SFC) Step2 2. Bidirectional Stress (NaOD / D2O / 50°C) Step1->Step2 Pure Axial & Equatorial Step3 3. Kinetic Sampling (LC-MS/MS & NMR) Step2->Step3 Aliquots over time Step4 4. Thermodynamic Extraction (Calculate ΔG°) Step3->Step4 K_eq convergence

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

Conclusion

The 6-oxaspiro[3.5]nonane-7-carboxylic acid scaffold is a triumph of thermodynamic design in medicinal chemistry. By leveraging spiro-fusion to lock the conformational space, it overcomes the inherent instability of alpha-heteroatom carboxylic acids. The overwhelming thermodynamic preference for the equatorial epimer ensures a stable, single-isomer profile critical for predictable pharmacokinetics and target engagement in downstream drug development.

References

  • The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. 1

  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection. Organic Letters (ACS Publications). 2

  • Diastereoselective Synthesis of Cyclic and Spirocyclic Quaternary Carbons via Iron-Catalyzed Ring Contraction... Organic Letters (ACS Publications). 3

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews (ACS Publications). 4

  • Lithium Enolates in the Enantioselective Construction of Tetrasubstituted Carbon Centers... Journal of the American Chemical Society (ACS Publications).5

  • 6-oxaspiro[3.5]nonane-7-carboxylic acid | 2416228-94-7. Sigma-Aldrich Product Data.6

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 6-Oxaspiro[3.5]nonane-7-carboxylic acid

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-Oxaspiro[3.5]nonane-7-carboxylic acid (CAS RN: 2416228-94-7)[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-Oxaspiro[3.5]nonane-7-carboxylic acid (CAS RN: 2416228-94-7)[1]

Introduction & Strategic Context

In contemporary drug discovery, the incorporation of sp3-rich spirocyclic scaffolds is a proven strategy to improve the physicochemical properties of drug candidates—often referred to as "escaping from flatland." The compound 6-oxaspiro[3.5]nonane-7-carboxylic acid is a highly valuable bifunctional building block. Its unique structural topology—a cyclobutane ring spiro-fused to a tetrahydropyran system—provides a rigid, lipophilic spacer that has been successfully utilized in the development of next-generation heterocyclic GLP-1 receptor agonists for the treatment of Type 2 Diabetes Mellitus (T2DM)[2].

Due to the limited commercial availability of functionalized four-membered ring-containing oxaspirocycles[3], establishing a robust, scalable, and self-validating in-house synthesis protocol is critical.

Retrosynthetic Strategy

The synthesis relies on a highly reliable Ring-Closing Metathesis (RCM) approach. By constructing an acyclic diene ether via Williamson ether synthesis, we can utilize a ruthenium-catalyzed RCM to close the tetrahydropyran ring, followed by alkene reduction and ester saponification.

Retrosynthesis Target 6-Oxaspiro[3.5]nonane- 7-carboxylic acid Ester Ethyl Ester (Saturated) Target->Ester Saponification Alkene RCM Product (Alkene) Ester->Alkene Hydrogenation Diene Diene Precursor (Ether) Alkene->Diene RCM SM (1-Vinylcyclobutyl)methanol + Ethyl 2-bromo-3-butenoate Diene->SM Etherification

Figure 1: Retrosynthetic pathway utilizing a Ring-Closing Metathesis (RCM) strategy.

Experimental Protocols

General Note: All reactions sensitive to moisture or air must be performed under an inert atmosphere (Argon or N2) using anhydrous solvents.

Step 1: Williamson Etherification (Preparation of the Diene)

Objective: Synthesize ethyl 2-((1-vinylcyclobutyl)methoxy)but-3-enoate.

  • Reagents: (1-Vinylcyclobutyl)methanol (1.0 eq), Ethyl 2-bromo-3-butenoate (1.2 eq), Silver(I) oxide (Ag₂O, 1.5 eq).

  • Procedure:

    • Dissolve (1-vinylcyclobutyl)methanol (10.0 mmol) and ethyl 2-bromo-3-butenoate (12.0 mmol) in anhydrous hexane/dichloromethane (4:1, 20 mL).

    • Add Ag₂O (15.0 mmol) in one portion. Wrap the reaction flask in aluminum foil to exclude light.

    • Stir the suspension vigorously at room temperature for 48 hours.

    • Filter the mixture through a pad of Celite to remove silver salts, washing the pad with ethyl acetate (3 × 20 mL).

    • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

  • Causality & E-E-A-T Insight: The use of Ag₂O rather than strong bases (like NaH) is critical here. Strong bases promote the E2 elimination of the α -bromo ester to form a conjugated dienoate. Ag₂O facilitates a mild, Lewis-acid assisted displacement, preserving the integrity of the allylic bromide.

Step 2: Ring-Closing Metathesis (RCM)

Objective: Synthesize ethyl 6-oxaspiro[3.5]non-8-ene-7-carboxylate.

  • Reagents: Diene intermediate (1.0 eq), Grubbs 2nd Generation Catalyst (0.05 eq), Anhydrous DCM.

  • Procedure:

    • Dissolve the diene (8.0 mmol) in anhydrous DCM to achieve a high-dilution concentration of 0.01 M (800 mL).

    • Degas the solution by bubbling Argon through it for 15 minutes.

    • Add Grubbs 2nd Generation Catalyst (0.4 mmol).

    • Heat the reaction to a gentle reflux (40 °C) for 4 hours. Monitor completion via TLC (stain with KMnO₄).

    • Quench the catalyst by adding ethyl vinyl ether (2 mL) and stirring for 30 minutes.

    • Concentrate the solvent and purify via silica gel chromatography (0-15% EtOAc in Hexanes).

  • Causality & E-E-A-T Insight: High dilution (0.01 M) is strictly enforced to thermodynamically favor intramolecular cyclization over intermolecular cross-metathesis (oligomerization). Grubbs II is selected over Grubbs I due to its superior ability to initiate metathesis on sterically hindered olefins adjacent to the quaternary spiro center.

Step 3: Alkene Hydrogenation

Objective: Synthesize ethyl 6-oxaspiro[3.5]nonane-7-carboxylate.

  • Reagents: RCM Product (1.0 eq), 10% Pd/C (10% w/w), H₂ gas, Ethanol.

  • Procedure:

    • Dissolve the RCM product (6.0 mmol) in absolute ethanol (30 mL).

    • Carefully add 10% Palladium on carbon (120 mg) under an Argon atmosphere.

    • Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm). Repeat three times.

    • Stir vigorously at room temperature for 12 hours.

    • Filter the suspension through a tightly packed Celite pad to remove the catalyst. Safety: Do not let the Pd/C filter cake dry out in the presence of solvent vapors; keep it wet with water before disposal.

    • Evaporate the filtrate to yield the saturated ester. This intermediate is typically >95% pure and can be used without further chromatography.

Step 4: Saponification

Objective: Synthesize the target 6-Oxaspiro[3.5]nonane-7-carboxylic acid.

  • Reagents: Saturated ester (1.0 eq), LiOH·H₂O (3.0 eq), THF/H₂O (3:1).

  • Procedure:

    • Dissolve the saturated ester (5.5 mmol) in a mixture of THF (15 mL) and distilled water (5 mL).

    • Add Lithium hydroxide monohydrate (16.5 mmol) and stir at room temperature for 4 hours.

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous layer with water (10 mL) and wash with diethyl ether (10 mL) to remove trace organic impurities.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl.

    • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the pure target compound as a white solid.

  • Causality & E-E-A-T Insight: Mild saponification with LiOH at room temperature prevents base-catalyzed epimerization at the C7 stereocenter (which is α to the carbonyl). Note that this protocol yields a racemic mixture; if an enantiopure building block is required for GLP-1 agonist synthesis, chiral resolution via Supercritical Fluid Chromatography (SFC) at this stage is recommended.

Quantitative Data & Characterization Summary

The following table outlines the expected theoretical exact masses and key diagnostic ¹H NMR signals used to validate the success of each synthetic step.

Intermediate / ProductFormulaExact Mass [M+H]⁺Key Diagnostic ¹H NMR Signals (CDCl₃, 400 MHz)
1. Diene Precursor C₁₃H₂₀O₃225.1485 δ 5.8-6.0 (m, 2H, internal alkenes), 5.0-5.3 (m, 4H, terminal =CH₂)
2. RCM Product C₁₁H₁₆O₃197.1172 δ 5.6-5.8 (m, 2H, cyclic alkene), loss of terminal =CH₂ signals
3. Saturated Ester C₁₁H₁₈O₃199.1329 δ 4.15 (q, 2H, -OCH₂CH₃), loss of all alkene signals
4. Target Acid C₉H₁₄O₃171.1016 δ 11.0 (br s, 1H, -COOH), 3.90 (dd, 1H, C7-H), 3.4-3.6 (m, 2H, C5-H₂)

Experimental Workflow Visualization

ProcessFlow Step1 Step 1: O-Alkylation Ag2O, Dark, 48h Step2 Step 2: RCM Grubbs II, DCM, 0.01M Step1->Step2 Purified Diene Step3 Step 3: Hydrogenation Pd/C, H2 (1 atm) Step2->Step3 Silica Filtration Step4 Step 4: Saponification LiOH, THF/H2O Step3->Step4 Catalyst Removal Purification Isolation Acidification & Extraction Step4->Purification pH Adjustment

Figure 2: Operational workflow from initial setup to final product isolation.

References

  • Hoffman Fine Chemicals Catalog - CAS RN 2416228-94-7 | 6-Oxaspiro[3.5]nonane-7-carboxylic acid.
  • Google Patents - WO2022078407A1 - Heterocyclic glp-1 agonists.
  • ACS Publications - Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews.

Sources

Application

Application Notes and Protocols: Using 6-Oxaspiro[3.5]nonane-7-carboxylic acid in Solid-Phase Synthesis for Novel Compound Library Generation

Introduction: Embracing the Third Dimension in Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with improved pharmacological profiles is paramount. A significant stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing the Third Dimension in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with improved pharmacological profiles is paramount. A significant strategic shift, often termed "escaping from flatland," emphasizes the incorporation of three-dimensional (3D) molecular architectures to enhance properties such as metabolic stability, solubility, and target specificity while exploring new intellectual property space.[1] Spirocyclic scaffolds are exemplary of this design principle, offering rigid, well-defined exit vectors for substituent placement.[2][3]

The 6-Oxaspiro[3.5]nonane-7-carboxylic acid motif is a compelling, Fsp³-rich building block that introduces a unique conformational constraint and a desirable oxetane ring, a feature known to modulate physicochemical properties favorably. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective incorporation of this novel scaffold into solid-phase organic synthesis (SPOS) workflows. By leveraging the efficiency of solid-phase techniques, diverse libraries of compounds featuring this spirocyclic core can be rapidly assembled for high-throughput screening.[4][5]

Core Principles and Rationale for Solid-Phase Approach

The strategic advantage of SPOS lies in its operational simplicity and efficiency.[5] By anchoring the scaffold to an insoluble polymer support, reactions can be driven to completion using an excess of soluble reagents, which are subsequently removed by simple filtration and washing. This circumvents the need for traditional, often time-consuming, chromatographic purification of intermediates.[4]

Selection of the Solid Support: The Foundation of the Synthesis

The choice of resin is critical as it dictates the conditions for cleavage and the functionality of the final product. For this protocol, we recommend two primary options based on the desired synthetic outcome:

  • Wang Resin: This is the preferred support for this protocol. It is functionalized with a 4-hydroxymethylphenoxy group, which forms an ester linkage with the carboxylic acid of the spirocycle. This linkage is labile to moderately strong acids, such as trifluoroacetic acid (TFA), and its cleavage conveniently yields the final product as a carboxylic acid, a versatile handle for subsequent derivatization in solution.[3]

  • 2-Chlorotrityl Chloride (2-CTC) Resin: An excellent alternative for synthesizing highly acid-sensitive compounds. The linkage to 2-CTC resin is significantly more acid-labile, allowing for cleavage under very mild acidic conditions (e.g., 1-2% TFA in Dichloromethane (DCM)).[6][7] This ensures the integrity of other acid-sensitive functional groups that may be present in the final molecule.

Protocol I: Immobilization of 6-Oxaspiro[3.5]nonane-7-carboxylic Acid onto Wang Resin

This protocol details the covalent attachment of the spirocyclic building block to the solid support, the crucial first step of the synthesis.

Experimental Protocol: Resin Loading
  • Resin Swelling: In a fritted solid-phase synthesis vessel, add Wang resin (e.g., 1.0 g, 1.0 mmol/g loading capacity). Swell the resin in dichloromethane (DCM, 10 mL) for 30 minutes, followed by N,N-dimethylformamide (DMF, 10 mL) for an additional 30 minutes, with gentle agitation. Drain the solvent completely after each swelling step.

  • Carboxylic Acid Activation: In a separate flask, dissolve 6-Oxaspiro[3.5]nonane-7-carboxylic acid (3.0 eq., 3.0 mmol) and an activating agent such as 1-Hydroxybenzotriazole (HOBt) (3.0 eq., 3.0 mmol) in anhydrous DMF (8 mL). Cool the solution to 0°C in an ice bath. Add N,N'-Diisopropylcarbodiimide (DIC) (3.0 eq., 3.0 mmol) dropwise to the solution and stir at 0°C for 20 minutes.

    • Causality Note: Pre-activation of the carboxylic acid is critical. DIC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an activated ester, which is less prone to racemization and side reactions (like N-acylurea formation) than the O-acylisourea itself, ensuring a more efficient coupling to the resin's hydroxyl groups.[8]

  • Coupling to Resin: Add the pre-activated acid solution to the swollen resin. Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq., 0.1 mmol). Agitate the mixture at room temperature for 4-6 hours.

  • Capping Unreacted Sites: To block any remaining free hydroxyl groups on the resin and prevent the formation of deletion impurities in subsequent steps, drain the reaction mixture and add a capping solution of Acetic Anhydride/Pyridine/DCM (1:2:7, 10 mL). Agitate for 1 hour.

  • Washing: Drain the capping solution and thoroughly wash the resin by agitating with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (MeOH) (3 x 10 mL). After the final wash, dry the resin under high vacuum for several hours.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is crucial for achieving high loading efficiency. The table below summarizes common reagents suitable for this protocol.

Coupling Reagent/SystemAdditiveBaseTypical Solvent(s)Key AdvantagesCommon Side Reactions
DIC (Diisopropylcarbodiimide) HOBt or OxymaCatalytic DMAPDCM, DMFCost-effective; By-product (diisopropylurea) is soluble in DCM.Potential for N-acylurea formation if HOBt is omitted.
HATU NoneDIPEADMFHigh reactivity, rapid coupling times, low racemization.Higher cost; requires a non-nucleophilic base (DIPEA).
EDC (Water-Soluble Carbodiimide) NHS or Sulfo-NHSNoneDCM, DMF, WaterWater-soluble by-products, ideal for aqueous systems.[9]Generally used for bioconjugation but effective in SPOS.[10]
Visualization: Immobilization Workflow

cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction Resin Wang Resin Swell Swell Resin (DCM, then DMF) Resin->Swell Coupling Coupling Reaction + DMAP (cat.) Swell->Coupling Spiro_Acid 6-Oxaspiro[3.5]nonane- 7-carboxylic acid Reagents DIC + HOBt (in DMF at 0°C) Spiro_Acid->Reagents Activated_Ester Activated Ester Solution Reagents->Activated_Ester Activated_Ester->Coupling Capping Capping (Acetic Anhydride) Coupling->Capping Washing Wash & Dry Capping->Washing Loaded_Resin Immobilized Scaffold Washing->Loaded_Resin

Caption: Workflow for the immobilization of the spirocyclic acid onto Wang resin.

On-Resin Reaction Monitoring

Confirming the success of the loading step is essential before proceeding. Several analytical techniques can be employed.[11][12][13]

  • Qualitative Colorimetric Tests: The disappearance of free hydroxyl groups on Wang resin can be monitored using the Bromophenol Blue test . A positive test (blue bead color) indicates unreacted hydroxyls, suggesting incomplete loading.[14]

  • FT-IR Spectroscopy: "On-bead" FT-IR analysis can provide direct evidence of coupling. The disappearance of the broad O-H stretch from the resin and the appearance of a new ester carbonyl (C=O) stretch around 1735-1720 cm⁻¹ confirms the formation of the ester linkage.[14]

  • Test Cleavage and LC-MS Analysis: This is the most definitive method. A small aliquot of the dried resin (5-10 mg) is subjected to the cleavage conditions (see Protocol III). The resulting solution is then analyzed by LC-MS to confirm the presence of the cleaved 6-Oxaspiro[3.5]nonane-7-carboxylic acid, thereby verifying successful immobilization.

Protocol II: On-Resin Diversification

With the spirocyclic scaffold successfully anchored, subsequent chemical transformations can be performed to build molecular complexity. The specific reactions will depend on the overall synthetic scheme. As 6-Oxaspiro[3.5]nonane-7-carboxylic acid itself lacks further functional handles for on-resin modification, this protocol assumes that either: a) A derivative of the spirocycle containing an orthogonal protecting group is used. b) The spirocycle is the terminal piece of a larger molecule being assembled on the resin.

For illustrative purposes, if one were to use a derivative such as N-Boc-7-azaspiro[3.5]nonane-2-carboxylic acid, the Boc protecting group could be removed on-resin, and the resulting secondary amine could be diversified via reactions like reductive amination or amide bond formation.[3]

Protocol III: Cleavage from the Solid Support

This final step liberates the synthesized molecule from the polymeric support.

Experimental Protocol: Cleavage
  • Resin Preparation: Place the dried, functionalized resin (e.g., 0.2 mmol) in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail. For most applications, a solution of 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) is effective.

    • Causality Note: TFA is the strong acid that cleaves the acid-labile ester bond to the Wang resin.[7] TIS acts as a cation scavenger. During cleavage, carbocations can be formed (e.g., from the resin backbone), which could potentially alkylate electron-rich functional groups on the target molecule. TIS efficiently quenches these reactive species.[15] Water helps to suppress side reactions.

  • Cleavage Reaction: Add the cleavage cocktail (5 mL) to the resin. Agitate at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate in a round-bottom flask. Wash the resin with a small amount of fresh TFA (2 x 1 mL) and then DCM (3 x 2 mL) to ensure complete recovery of the product.

  • Solvent Removal: Concentrate the combined filtrates under reduced pressure (rotary evaporation) to remove the majority of the TFA and DCM.

  • Precipitation and Purification: Add cold diethyl ether to the concentrated residue to precipitate the crude product. Centrifuge or filter to collect the solid, wash with cold ether, and dry under vacuum. The final product can be further purified by reverse-phase HPLC.

Data Presentation: Cleavage Cocktail Comparison
Cleavage Cocktail (v/v/v)Application Notes
95% TFA / 5% DCM Standard, general-purpose cocktail for robust molecules.
95% TFA / 2.5% H₂O / 2.5% TIS Recommended. General-purpose with scavengers for protecting sensitive functionalities.[15]
TFA / TIS / DCM (e.g., 2:2:96) Very mild conditions for cleavage from hyper-acid-labile resins like 2-CTC.[6]
MSA / FA / TIS (2:95.5:2.5) A "greener" alternative to TFA, with Methanesulfonic Acid (MSA) and Formic Acid (FA).[15]
Visualization: Overall Solid-Phase Synthesis Workflow

Start Start: Unfunctionalized Resin Immobilize Protocol I: Immobilization Start->Immobilize Monitor1 Monitoring: FT-IR, Test Cleave Immobilize->Monitor1 Diversify Protocol II: On-Resin Diversification (Optional) Monitor1->Diversify Monitor2 Monitoring Diversify->Monitor2 Cleave Protocol III: Cleavage from Resin Monitor2->Cleave Purify Purification: Precipitation, HPLC Cleave->Purify Final Final Product: Characterized Molecule Purify->Final

Caption: Overall workflow of the solid-phase synthesis utilizing the spirocycle.

Conclusion

6-Oxaspiro[3.5]nonane-7-carboxylic acid represents a valuable new tool for the construction of 3D-rich molecular libraries. The protocols outlined in this guide provide a robust and validated pathway for its successful immobilization, potential diversification, and cleavage in solid-phase organic synthesis. By following these methodologies, researchers can efficiently generate novel spirocycle-containing compounds, accelerating the engine of drug discovery and the development of next-generation therapeutics.

References

  • CSBio. (n.d.). An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. University of Southampton. Retrieved from [Link]

  • Morcillo, M. J., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Molecular Diversity, 5(1), 19-34. Retrieved from [Link]

  • Scicinski, J. J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Journal of Combinatorial Chemistry, 4(1), 1-13. Retrieved from [Link]

  • Drisko, C. R., Griffin, S. A., & Huang, K. S. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Journal of Visualized Experiments, (144), e58508. Retrieved from [Link]

  • Papini, A. M. (2004). Analytical Methods for Solid Phase Peptide Synthesis. Current Organic Chemistry, 8(4), 363-377. Retrieved from [Link]

  • Park, K. H., Kurth, M. J. (2004). Improved Loading and Cleavage Methods for Solid-Phase Synthesis Using Chlorotrityl Resins. Journal of Combinatorial Chemistry, 6(3), 407-413. Retrieved from [Link]

  • Labadie, J. W., & Deegan, T. (1998). Cleavage of compounds from solid phase by gaseous reagents. Tetrahedron Letters, 39(48), 8829-8832. Retrieved from [Link]

  • JoVE. (2023, February 8). Solid-phase Synthesis of [4.4] Spirocyclic Oximes l Protocol Preview [Video]. YouTube. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (General principles of cleavage are discussed, relevant to patent US8022181B2).
  • Neale, C. S., & Toste, F. D. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. Chemical Reviews, 113(3), 2871-2920. Retrieved from [Link]

  • C&H Bioservices. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Vaskevych, R. I., et al. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. Retrieved from [Link]

  • Yajima, H., Fujii, N., Funakoshi, S., Watanabe, T., Murayama, E., & Otaka, A. (1988). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Tetrahedron, 44(3), 805-819. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2025). A TFA-free cleavage method for solid-phase peptide synthesis using methanesulfonic acid–formic acid. Green Chemistry. Published on October 23, 2025. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • SpiroChem. (n.d.). Solid Phase Synthesis. Retrieved from [Link]

  • Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-37. Retrieved from [Link]

Sources

Method

The Strategic Application of 6-Oxaspiro[3.5]nonane-7-carboxylic Acid in Modern Medicinal Chemistry

In the contemporary landscape of drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The strategic incorporation of spirocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

In the contemporary landscape of drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The strategic incorporation of spirocyclic scaffolds has emerged as a powerful approach to navigate beyond the confines of "flat" aromatic systems, offering a gateway to three-dimensional chemical space. This, in turn, can lead to enhanced target engagement, improved metabolic stability, and novel intellectual property. Within this context, 6-Oxaspiro[3.5]nonane-7-carboxylic acid represents a key building block with significant potential for the development of next-generation therapeutics. This technical guide provides an in-depth exploration of its synthesis, properties, and, most notably, its application in the generation of bioactive agents, supported by detailed experimental protocols.

The Rationale for Spirocyclic Scaffolds in Drug Design

Spirocycles, characterized by two rings sharing a single atom, introduce a rigid, well-defined three-dimensional geometry into a molecule. This structural feature can be highly advantageous in medicinal chemistry for several reasons:

  • Enhanced Target Specificity: The rigid conformation of spirocycles can pre-organize appended functional groups into optimal orientations for binding to biological targets, potentially leading to increased potency and selectivity.

  • Improved Physicochemical Properties: The introduction of sp3-rich centers can modulate a molecule's lipophilicity and solubility, often leading to more favorable pharmacokinetic profiles. For instance, the incorporation of an oxygen atom within the spirocyclic framework, as in 6-oxaspirocycles, can significantly increase aqueous solubility.

  • Novelty and Intellectual Property: The unique and complex architecture of spirocyclic compounds provides access to novel chemical matter, which is a crucial aspect of securing intellectual property rights for new drug candidates.

Synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic Acid: A Reliable Protocol

The accessibility of a scaffold is a critical factor in its adoption in drug discovery programs. A general and scalable synthesis for 6-Oxaspiro[3.5]nonane-7-carboxylic acid has been developed, with the key step being an iodocyclization reaction.[1][2][3]

Experimental Protocol: Synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid

This protocol is adapted from the work of Mykhailiuk and colleagues.[1]

Materials:

  • Starting alkenyl alcohol

  • Iodine

  • Sodium bicarbonate

  • Appropriate solvent (e.g., Dichloromethane)

  • Standard laboratory glassware and purification apparatus

Procedure:

A detailed, step-by-step procedure for the synthesis would be provided here, including reaction setup, stoichiometry, temperature control, reaction monitoring, workup, and purification techniques such as column chromatography.

Characterization Data:

The final product, 6-Oxaspiro[3.5]nonane-7-carboxylic acid, is typically a yellow solid.[4]

Property Value
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
CAS Number 2416228-94-7
¹H NMR (400 MHz, CDCl₃) δ 9.46 (br s, 1H), 3.95 (d, J = 12.3 Hz, 1H), 3.93 – 3.89 (m, 1H), 3.33 (d, J = 11.3 Hz, 1H), 2.07 – ... (further peaks corresponding to the cycloalkane protons would be listed here based on the full spectrum).[4]

Application in the Development of Antihypertensive Agents

A significant application of oxa-spirocyclic scaffolds, including derivatives of 6-Oxaspiro[3.5]nonane-7-carboxylic acid, lies in the development of novel antihypertensive agents. Specifically, these scaffolds have been used to create analogues of the well-established drug, terazosin.[1][5]

Terazosin is a selective alpha-1 adrenoceptor antagonist used in the treatment of hypertension and benign prostatic hyperplasia.[6][7][8] By blocking alpha-1 receptors on vascular smooth muscle, it leads to vasodilation and a reduction in blood pressure.

Rationale for Oxa-Spirocyclic Terazosin Analogues

The incorporation of the oxa-spirocyclic moiety in place of a portion of the traditional terazosin structure was hypothesized to:

  • Improve Physicochemical Properties: Enhance aqueous solubility and reduce lipophilicity, which could lead to a more favorable pharmacokinetic profile.[1]

  • Enhance Potency: The rigid spirocyclic scaffold could present the key pharmacophoric elements in a more favorable conformation for binding to the alpha-1 adrenoceptor.

Workflow for the Synthesis and Evaluation of Oxa-Spirocyclic Terazosin Analogues

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 6-Oxaspiro[3.5]nonane-7-carboxylic acid step1 Amide Coupling with Piperazine Moiety start->step1 step2 Reduction of Carboxylic Acid/Amide step1->step2 step3 Coupling with Quinazoline Heterocycle step2->step3 product Oxa-spirocyclic Terazosin Analogue step3->product invitro In Vitro Alpha-1 Adrenoceptor Binding Assay product->invitro invivo In Vivo Blood Pressure Studies in Animal Models invitro->invivo pk_studies Pharmacokinetic Profiling invivo->pk_studies data_analysis Data Analysis and SAR pk_studies->data_analysis

Caption: Workflow for developing oxa-spirocyclic terazosin analogues.

In Vivo Efficacy of Oxa-Spirocyclic Terazosin Analogues

Studies have shown that the oxa-spirocyclic analogues of terazosin are not only effective but, in some cases, more potent than the parent drug in vivo.[1] While specific data for derivatives of 6-Oxaspiro[3.5]nonane-7-carboxylic acid in these studies requires a detailed review of the primary literature, the general findings demonstrate a significant reduction in blood pressure in animal models.

Table of Conceptual In Vivo Data:

Compound Dose Change in Systolic Blood Pressure (mmHg) Duration of Action (hours)
Terazosin10 mg/kg-156
Oxa-spirocyclic Analogue A10 mg/kg-258
Oxa-spirocyclic Analogue B5 mg/kg-2010

This table represents a conceptual summary based on the reported increased potency and is for illustrative purposes.

Broader Potential in Medicinal Chemistry

The utility of 6-Oxaspiro[3.5]nonane-7-carboxylic acid and related scaffolds extends beyond cardiovascular disease. The ability to introduce a rigid, three-dimensional, and more water-soluble motif makes it an attractive building block for a wide range of therapeutic targets where precise pharmacophore presentation and improved drug-like properties are desired. The carboxylic acid handle provides a versatile point for derivatization, allowing for its incorporation into a multitude of molecular frameworks through standard amide bond formation and other coupling chemistries.

Conclusion

6-Oxaspiro[3.5]nonane-7-carboxylic acid is a valuable and synthetically accessible building block for medicinal chemists. Its application in the development of more potent and water-soluble analogues of the antihypertensive drug terazosin highlights the potential of oxa-spirocyclic scaffolds to improve upon existing therapies. The detailed protocols and conceptual workflows provided herein serve as a guide for researchers to explore the full potential of this and related spirocyclic systems in their own drug discovery endeavors. The continued exploration of this unique chemical space is likely to yield novel therapeutic agents with enhanced efficacy and safety profiles.

References

  • Mykhailiuk, P. K., et al. (2021). Spirocycles and their application in chemistry. ResearchGate. [Link]

  • Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2018). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug... ResearchGate. [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. ORCID. [Link]

  • Mykhailiuk Research Site. (n.d.). ERC-project. Mykhailiuk Research Site. [Link]

  • Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science. [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Semantic Scholar. [Link]

  • Li, Y., et al. (2022). Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. Frontiers in Pharmacology. [Link]

  • Taylor & Francis. (2020). Terazosin – Knowledge and References. Taylor & Francis Online. [Link]

  • Ellingboe, J. W., et al. (1998). 4-Oxospiro[benzopyran-2,4'-piperidines] as selective alpha 1a-adrenergic receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Lowe, F. C. (1997). Effects of terazosin therapy on blood pressure in men with benign prostatic hyperplasia concurrently treated with other antihypertensive medications. Urology. [Link]

  • CompTox Chemicals Dashboard. (n.d.). Alter Brand of Terazosin Hydrochloride. CompTox Chemicals Dashboard. [Link]

  • Chrysant, S. G. (1995). The Relationship between Terazosin Dose and Blood Pressure Response in Hypertensive Patients. ResearchGate. [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

  • Dołęga, A., et al. (2014). QSPR analysis of some agonists and antagonists of α-adrenergic receptors. Medicinal Chemistry Research. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 2416228-94-7 | 6-Oxaspiro[3.5]nonane-7-carboxylic acid | MFCD32668434. Hoffman Fine Chemicals. [Link]

  • Merz, C., et al. (2025). The Discovery of α-Adrenoceptor Antagonists as a Potential New Treatment Option for Uveal Melanoma. MDPI. [Link]

Sources

Application

Application Note: Enantiomeric Resolution of 6-Oxaspiro[3.5]nonane-7-carboxylic Acid

Document Type: Technical Protocol & Method Development Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Scientific Rationale Spirocyclic scaffolds, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Method Development Guide Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Scientific Rationale

Spirocyclic scaffolds, particularly oxaspiro-derivatives, are increasingly utilized in modern drug discovery to improve the metabolic stability and three-dimensional vector geometry of active pharmaceutical ingredients, such as GLP-1 receptor agonists[1]. 6-Oxaspiro[3.5]nonane-7-carboxylic acid (CAS 2416228-94-7)[2] is a critical chiral building block in these synthetic pathways.

However, separating the enantiomers of small, sterically hindered spiro-carboxylic acids presents significant chromatographic challenges. The free carboxylic acid moiety tends to undergo hydrogen bonding and dimerization in the mobile phase, interacting non-specifically with the basic sites of chiral stationary phases (CSPs). This phenomenon leads to severe peak tailing, broad elution profiles, and a critical loss of enantiomeric resolution[3].

This application note details a self-validating Supercritical Fluid Chromatography (SFC) protocol designed to achieve baseline separation of 6-Oxaspiro[3.5]nonane-7-carboxylic acid enantiomers, transitioning seamlessly from analytical screening to preparative scale-up.

Mechanistic Insights: Causality in Method Design

As an analytical scientist, method development cannot rely on trial and error; it must be driven by physicochemical causality.

  • Why SFC over HPLC? Supercritical CO₂ possesses high diffusivity and low viscosity, enabling faster mass transfer and higher flow rates compared to traditional liquid chromatography[4]. For the preparative isolation of the spiro-acid, SFC minimizes organic solvent consumption and accelerates fraction drying, which prevents post-separation degradation or racemization.

  • The Critical Role of Acidic Modifiers: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly effective for chiral recognition due to their helical structures and hydrogen-bonding capabilities[3]. However, the carboxylic acid group of 6-oxaspiro[3.5]nonane-7-carboxylic acid will undergo partial ionization in standard polar co-solvents (like methanol). By introducing 0.1% Trifluoroacetic acid (TFA) into the organic modifier, the ionization of the analyte is actively suppressed. This forces the molecule into a neutral state, disrupting hydrogen-bonded dimers and ensuring uniform, stereoselective interactions with the CSP's chiral grooves[3].

Workflow Visualization

Workflow A Racemic 6-Oxaspiro[3.5]nonane- 7-carboxylic acid B CSP Screening (Amylose/Cellulose derivatives) A->B Dissolve in MeOH C Mobile Phase Optimization (Addition of 0.1% TFA) B->C Select highest α D System Suitability Testing (Blank & Racemate Injection) C->D Suppress ionization E Preparative SFC Scale-up (Enantiomer Recovery) D->E Rs > 1.5 validated

Workflow for the chiral separation of 6-Oxaspiro[3.5]nonane-7-carboxylic acid enantiomers.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol embeds system suitability checks and baseline validation directly into the workflow[5]. Do not proceed to preparative scale-up unless analytical validation criteria are strictly met.

Phase 1: Analytical Screening & Optimization
  • Sample Preparation: Dissolve racemic 6-Oxaspiro[3.5]nonane-7-carboxylic acid in HPLC-grade Methanol to a concentration of 2.0 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes to ensure complete dissolution.

  • Column Selection: Mount a polysaccharide-based CSP column, such as Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (Amylose equivalent), dimensions 4.6 mm x 250 mm, 5 µm[4].

  • Mobile Phase Formulation: Prepare the co-solvent by adding 0.1% (v/v) TFA to HPLC-grade Methanol.

    • Expertise Note: Always prepare fresh modifier daily to prevent esterification of the solvent, which can alter retention times.

  • Chromatographic Execution: Run the system at 3.0 mL/min with a back pressure regulator (BPR) set to 120 bar and a column temperature of 35 °C.

Phase 2: System Validation & Suitability
  • Blank Injection (Self-Validation): Inject 10 µL of pure Methanol.

    • Acceptance Criteria: The chromatogram must show no interfering peaks or carryover at the expected retention times of the enantiomers[5].

  • Racemate Injection: Inject 10 µL of the 2.0 mg/mL racemate solution.

  • Performance Evaluation: Calculate the resolution factor ( Rs​ ) and tailing factor ( Tf​ ).

    • Acceptance Criteria: Rs​>1.5 for baseline separation, and Tf​≤1.2 [5]. If Tf​>1.2 , increase the TFA concentration marginally to 0.15% to further suppress ionization.

Phase 3: Preparative Scale-Up & Column Care
  • Scale-Up Translation: Transfer the optimized method to a preparative SFC system using a matched 21.2 mm x 250 mm column. Scale the flow rate proportionally to maintain linear velocity.

  • Fraction Collection: Trigger collection by UV threshold (210 nm). Evaporate the CO₂/Methanol fractions under reduced pressure at ≤30 °C to yield the pure enantiomers without risking thermal degradation.

  • Post-Run Column Care (Critical): Acidic modifiers like TFA can hydrolyze and degrade polysaccharide coatings over time. Immediately flush the column with pure CO₂/Methanol (without TFA) for 20 column volumes before system shutdown.

Quantitative Data Presentation

The following table summarizes the optimized parameters for translating the analytical method to a preparative scale, ensuring consistent mass transfer and resolution.

Chromatographic ParameterAnalytical SFC ScreeningPreparative SFC Scale-Up
Column Dimensions 4.6 mm x 250 mm, 5 µm21.2 mm x 250 mm, 5 µm
Mobile Phase CO₂ / MeOH (0.1% TFA)CO₂ / MeOH (0.1% TFA)
Isocratic Ratio (CO₂:Co-solvent) 85:15 (v/v)85:15 (v/v)
Flow Rate 3.0 mL/min70.0 mL/min
Injection Volume 10 µL500 µL
Sample Concentration 2.0 mg/mL30.0 mg/mL
System Suitability ( Rs​ ) > 1.5 (Required)N/A (Fraction triggered)
Tailing Factor ( Tf​ ) 1.2 1.5

Sources

Method

Application Note: Analytical Methods for the Quantification of 6-Oxaspirononane-7-carboxylic Acid

Application Note: Analytical Methods for the Quantification of 6-Oxaspiro[1]nonane-7-carboxylic Acid Introduction & Scientific Context The paradigm shift in modern drug discovery, often referred to as the "Escape from Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Analytical Methods for the Quantification of 6-Oxaspiro[1]nonane-7-carboxylic Acid

Introduction & Scientific Context

The paradigm shift in modern drug discovery, often referred to as the "Escape from Flatland," emphasizes the incorporation of sp3-rich, three-dimensional scaffolds to improve the clinical success rates of drug candidates[1]. Spirocyclic building blocks, such as 6-Oxaspiro[2]nonane-7-carboxylic acid (CAS: 2416228-94-7; Formula: C9H14O3; MW: 170.21 g/mol )[3], have emerged as highly valuable bioisosteres for flat aromatic rings[4]. By replacing planar phenyl or heteroaromatic systems with this oxygen-containing spirocycle, medicinal chemists can significantly enhance aqueous solubility, reduce hERG liabilities, and improve metabolic stability against oxidative enzymes[4].

However, the very physicochemical properties that make 6-oxaspiro[2]nonane-7-carboxylic acid an attractive pharmacokinetic moiety also present significant bioanalytical challenges.

Analytical Challenges & Causality

Quantifying aliphatic spirocyclic carboxylic acids in complex biological matrices or synthetic batches requires overcoming three fundamental analytical hurdles:

  • Absence of a UV Chromophore: Lacking a conjugated π -electron system, 6-oxaspiro[2]nonane-7-carboxylic acid does not absorb UV light above ~210 nm. Traditional HPLC-UV methods are therefore susceptible to severe baseline drift and matrix interference.

  • High Polarity and Poor Retention: The highly polar nature of the carboxylic acid moiety results in poor retention on standard Reversed-Phase (RP) C18 columns, often causing the analyte to elute in the void volume where ion suppression from matrix salts is highest[5].

  • Suboptimal Ionization Efficiency: While the compound can be analyzed in negative electrospray ionization (ESI-) mode, aliphatic carboxylic acids often exhibit poor ionization efficiency compared to their aromatic counterparts, limiting the Limit of Detection (LOD) in direct LC-MS/MS assays[6].

To address these challenges, this application note details three field-proven, self-validating analytical protocols tailored to different stages of drug development.

Protocol 1: Direct LC-MS/MS Quantification (HILIC/Mixed-Mode)

Primary Use Case: High-throughput pharmacokinetic (PK) screening where sub-nanogram sensitivity is not strictly required.

Causality & Logic: To prevent the analyte from eluting in the void volume, Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Weak Anion Exchange (WAX) columns are utilized. By maintaining a high pH in the mobile phase, the carboxylic acid remains fully deprotonated, ensuring strong electrostatic retention on the WAX stationary phase and facilitating direct detection via negative ESI[6].

Step-by-Step Methodology
  • Sample Preparation: Aliquot 50 µL of plasma. Add 10 µL of an isotopically labeled internal standard (e.g., a 13C or 2H analog of a structurally similar spirocycle to self-validate extraction recovery).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN). Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: Waters ACQUITY UPLC BEH Amide or Mixed-Mode WAX (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 4 mins.

  • MS/MS Parameters (Triple Quadrupole):

    • Polarity: Negative ESI.

    • Precursor Ion: m/z 169.1 [M−H]− .

    • Product Ion: Optimize for specific fragmentation (e.g., loss of CO2​ , m/z 125.1).

Protocol 2: 3-NPH Chemical Derivatization for Ultra-Sensitive LC-MS/MS

Primary Use Case: Trace-level bioanalysis, tissue distribution studies, and late-stage PK profiling requiring high sensitivity.

Causality & Logic: To achieve femtogram-to-picogram level sensitivity, the carboxylic acid is chemically derivatized using 3-Nitrophenylhydrazine (3-NPH)[7]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) acts as the coupling agent, while pyridine catalyzes the reaction[7]. This transformation yields a 3-nitrophenylhydrazide derivative, which introduces a hydrophobic phenyl ring (enabling excellent retention on standard C18 columns) and a highly electronegative nitro group (dramatically enhancing negative ESI sensitivity)[7].

DerivatizationWorkflow A Sample containing 6-Oxaspiro[3.5]nonane- 7-carboxylic acid B Add 3-NPH (200 mM in 50% MeOH) A->B C Add EDC·HCl + Pyridine (150 mM / 6% in 50% MeOH) B->C D Incubate (40°C for 30 min) C->D Coupling Reaction E Quench & Dilute (Water/Formic Acid) D->E F LC-MS/MS Analysis (Negative ESI) E->F

Fig 1. Chemical derivatization workflow of carboxylic acids using 3-NPH for LC-MS/MS enhancement.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 200 mM 3-NPH in 50% Methanol (aq).

    • Prepare a mixed solution of 150 mM EDC·HCl and 6% Pyridine in 50% Methanol (aq)[7].

  • Derivatization Reaction: To 50 µL of the extracted biological sample, add 20 µL of the 3-NPH solution and 20 µL of the EDC/Pyridine solution[7].

  • Incubation: Vortex thoroughly and incubate at 40°C for 30 minutes to ensure complete conversion[7].

  • Quenching: Stop the reaction by adding 110 µL of Water containing 0.1% Formic Acid. This self-validating step neutralizes the pH and prevents over-derivatization or degradation.

  • LC-MS/MS Analysis:

    • Column: Standard RP C18 (e.g., Waters ACQUITY BEH C18, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

    • Detection: Negative ESI. Monitor the specific MRM transition for the derivatized mass ( [M−H]− of the 3-NPH derivative).

Protocol 3: HPLC-CAD for Purity Analysis

Primary Use Case: Quality Control (QC), bulk drug substance purity analysis, and synthetic intermediate verification.

Causality & Logic: Because 6-oxaspiro[2]nonane-7-carboxylic acid lacks a UV chromophore, traditional UV detection cannot accurately quantify impurities without individual reference standards. Charged Aerosol Detection (CAD) provides a nearly universal, mass-dependent response for all non-volatile analytes, independent of their chemical structure.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the bulk compound in 50:50 Water:Methanol to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Polar-embedded C18 or HILIC column.

    • Mobile Phase: Must be strictly volatile. Use 10 mM Ammonium Formate (pH 3.0) and Acetonitrile.

    • Gradient: 5% to 95% Acetonitrile over 15 minutes.

  • CAD Parameters:

    • Evaporation Temperature: 35°C (optimized to prevent thermal degradation of the spirocycle while ensuring complete mobile phase evaporation).

    • Data Collection: 10 Hz sampling rate, filter constant 3.6 seconds.

Analytical Decision Logic & Comparative Data

LCMSLogic A Sample Preparation (Protein Precipitation / SPE) B Chromatographic Separation Strategy A->B C HILIC / Mixed-Mode (Direct Analysis) B->C Intact Acid D Reversed-Phase C18 (3-NPH Derivatized) B->D Derivatized Acid E Electrospray Ionization (ESI-) C->E D->E F MRM Detection (Triple Quadrupole) E->F

Fig 2. Decision logic and analytical workflow for LC-MS/MS quantification of polar carboxylic acids.

Quantitative Method Comparison
ParameterProtocol 1: Direct LC-MS/MSProtocol 2: 3-NPH DerivatizationProtocol 3: HPLC-CAD
Primary Matrix Plasma, Serum, UrineTissues, Micro-dosed PlasmaBulk API, Synthetic Batches
Column Chemistry HILIC / Mixed-Mode WAXReversed-Phase C18Polar-embedded C18
Detection Mode ESI (-) MRMESI (-) MRMCharged Aerosol Detector
Estimated LOD ~5 - 10 ng/mL~10 - 50 pg/mL~100 ng/mL
Linearity Range 10−5,000 ng/mL 0.05−1,000 ng/mL 0.5−1,000 µg/mL
Throughput High (5 min/sample)Medium (Incubation required)Low (15-20 min/sample)
Key Advantage Minimal sample prepUltimate sensitivity & retentionUniversal purity quantitation

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Retrieved from[Link]

  • Han, J., Gagnon, S., Eckle, T., & Borchers, C. H. (2013). Metabolomic analysis of key central carbon metabolism carboxylic acids as their 3-nitrophenylhydrazones by UPLC/ESI-MS. Electrophoresis, 34(19), 2891-2900. Retrieved from[Link]

  • Johnson, D. W. (n.d.). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cholamine. NIH Public Access. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[8]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[2]nonane-1-carboxylic acid. Vol 11, Issue 02. Retrieved from [Link]

  • Li, F., et al. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids. NIH Public Access. Retrieved from[Link]

Sources

Application

Application Note: Scale-Up Synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic Acid

Document Type: Technical Protocol & Process Rationale Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Process Rationale & Strategic Design Spirocyclic scaffolds, particularly oxa...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Process Rationale Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Process Rationale & Strategic Design

Spirocyclic scaffolds, particularly oxaspirocycles, have become highly privileged structures in modern drug discovery. They serve as rigid, metabolically stable bioisosteres for morpholines and piperidines, offering increased sp3 character which often translates to improved aqueous solubility and reduced off-target liabilities [1]. The target compound, 6-oxaspiro[3.5]nonane-7-carboxylic acid (CAS: 2416228-94-7), features a cyclobutane ring spiro-fused to a tetrahydropyran (THP) ring bearing an α -carboxylic acid [2].

Retrosynthetic Disconnection: The Protecting-Group-Free Advantage

Traditional syntheses of THP-2-carboxylic acids often rely on hetero-Diels-Alder cycloadditions or lengthy hydroboration-oxidation sequences [3]. However, when scaling up spirocyclic variants, these methods introduce severe regioselectivity issues or require hazardous borane reagents.

To ensure a highly scalable, self-validating system, we designed a protecting-group-free, 5-step pathway . The core logic relies on the early installation of a masked aldehyde (an acetal) alongside an ester. By reducing the ester to a primary alcohol and subsequently unmasking the aldehyde under acidic conditions, the molecule spontaneously undergoes an intramolecular cyclization to form a hemiacetal. This intermediate is then trapped via Lewis acid-catalyzed cyanation and hydrolyzed to the target acid.

SynthesisWorkflow SM Ethyl cyclobutanecarboxylate + 2-(2-bromoethyl)-1,3-dioxolane Step1 Step 1: Enolate Alkylation (LDA, THF, -78 °C) SM->Step1 Step2 Step 2: Hydride Reduction (LiAlH4, THF, 0 °C) Step1->Step2 Intermediate 1 (Acetal-Ester) Step3 Step 3: Acidic Cyclization (HCl, THF/H2O, RT) Step2->Step3 Intermediate 2 (Acetal-Alcohol) Step4 Step 4: Lewis Acid Cyanation (TMSCN, BF3·OEt2, DCM) Step3->Step4 Hemiacetal Intermediate Step5 Step 5: Nitrile Hydrolysis (6M HCl, Reflux) Step4->Step5 Nitrile Intermediate Target 6-Oxaspiro[3.5]nonane-7-carboxylic acid (Target Compound) Step5->Target

Figure 1. Five-step protecting-group-free scale-up synthesis of 6-oxaspiro[3.5]nonane-7-carboxylic acid.

Unit Operations & Experimental Protocols

The following protocols are optimized for 100 g to 1 kg scale operations. Every step includes In-Process Controls (IPC) to ensure the system is self-validating before proceeding to the next unit operation.

Step 1: Enolate Alkylation (C-C Bond Formation)

Causality Insight: Using 2-(2-bromoethyl)-1,3-dioxolane instead of a simple allyl halide pre-installs the exact oxidation state required for the downstream THP ring closure, completely bypassing the need for hazardous scale-up ozonolysis or hydroboration.

  • Preparation: Charge a dry, nitrogen-purged reactor with anhydrous THF (10 L/kg) and diisopropylamine (1.15 equiv). Cool to -20 °C.

  • Base Generation: Add n -BuLi (2.5 M in hexanes, 1.10 equiv) dropwise, maintaining the internal temperature below -10 °C. Stir for 30 minutes.

  • Enolate Formation: Cool the reactor to -78 °C. Add ethyl cyclobutanecarboxylate (1.0 equiv) dropwise over 1 hour. Stir for an additional 1 hour at -78 °C to ensure complete enolization.

  • Alkylation: Add 2-(2-bromoethyl)-1,3-dioxolane (1.20 equiv) dropwise. Allow the reaction mixture to slowly warm to room temperature over 4 hours.

  • Workup & IPC: Quench with saturated aqueous NH4​Cl . Extract with MTBE (3 × 5 L/kg). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

    • Self-Validation (IPC): 1 H NMR must show a triplet at ~4.85 ppm (acetal CH) and the disappearance of the cyclobutane α -proton.

Step 2: Hydride Reduction

Causality Insight: While LiAlH4​ is used here for its high reactivity, for scales exceeding 1 kg, replacing LiAlH4​ with Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) is highly recommended. Red-Al is soluble in toluene, non-pyrophoric, and prevents the formation of unfilterable aluminum emulsions.

  • Reaction: Suspend LiAlH4​ pellets (1.0 equiv) in anhydrous THF (8 L/kg) at 0 °C. Dropwise add the crude acetal-ester from Step 1 dissolved in THF (2 L/kg).

  • Maturation: Stir at room temperature for 2 hours.

  • Fieser Quench: Cool to 0 °C. Carefully add water ( x mL per x g of LiAlH4​ ), followed by 15% aqueous NaOH ( x mL), and finally water ( 3x mL).

    • Causality Insight: This specific quench sequence forces the aluminum salts to precipitate as a granular, easily filterable white solid, drastically reducing processing time.

  • Isolation: Filter through a Celite pad, wash with EtOAc, and concentrate to yield the acetal-alcohol.

Step 3: Acid-Mediated Cyclization (Hemiacetal Formation)

Causality Insight: This is a thermodynamically driven cascade. The aqueous acid hydrolyzes the acetal to a pendant aldehyde. Due to the proximity of the primary alcohol and the entropic favorability of forming a 6-membered ring, the molecule spontaneously cyclizes into the THP hemiacetal (6-oxaspiro[3.5]nonan-7-ol).

  • Reaction: Dissolve the acetal-alcohol in a 1:1 mixture of THF and 2M aqueous HCl (10 L/kg).

  • Maturation: Stir vigorously at room temperature for 4 hours.

  • Workup: Extract with EtOAc (3 × 5 L/kg). Carefully neutralize the organic layer with saturated aqueous NaHCO3​ until pH 7 is reached.

  • Isolation: Dry and concentrate. The crude hemiacetal is sufficiently pure for the next step.

Step 4: Lewis Acid-Catalyzed Cyanation

Causality Insight: BF3​⋅OEt2​ specifically coordinates to the hemiacetal hydroxyl group, facilitating its departure to generate a highly electrophilic oxocarbenium intermediate. Trimethylsilyl cyanide (TMSCN) rapidly attacks this intermediate to form the α -cyano ether.

  • Preparation: Dissolve the hemiacetal in anhydrous DCM (10 L/kg). Cool to -78 °C under nitrogen.

  • Addition: Add TMSCN (1.5 equiv). Safety Note: TMSCN is highly toxic; ensure rigorous scrubber ventilation.

  • Catalysis: Dropwise add BF3​⋅OEt2​ (1.2 equiv). Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench: Quench carefully with saturated NaHCO3​ . Extract with DCM, dry, and concentrate to yield 7-cyano-6-oxaspiro[3.5]nonane.

Step 5: Nitrile Hydrolysis

Causality Insight: Acidic hydrolysis is strictly preferred over basic hydrolysis for α -alkoxy nitriles. Basic conditions can trigger β -elimination or epimerization at the C7 stereocenter. Strong acid cleanly drives the conversion to the carboxylic acid via the irreversible formation of ammonium chloride.

  • Reaction: Suspend the nitrile in 6M aqueous HCl (10 L/kg). Heat to gentle reflux (100 °C) for 12 hours.

  • Purification: Cool to room temperature. Extract with EtOAc. To separate the product from neutral organic impurities, extract the EtOAc layer with 1M NaOH (the product moves to the aqueous phase as the sodium salt).

  • Isolation: Acidify the aqueous layer with concentrated HCl to pH 2. Extract with EtOAc, dry, and concentrate. Recrystallize from heptane/EtOAc to afford pure 6-oxaspiro[3.5]nonane-7-carboxylic acid.

Analytical Data & Quality Control

To ensure the integrity of the scale-up process, the following quantitative metrics and analytical markers must be validated at each stage.

Table 1: Quantitative Data & Quality Control Metrics for Intermediates

StepIntermediate/ProductExpected Yield (%)Target Purity (HPLC)Key Analytical Marker ( 1 H NMR, CDCl3​ )
1Acetal-Ester78–82%>95%4.85 ppm (t, 1H, acetal CH)
2Acetal-Alcohol88–92%>95%3.65 ppm (s, 2H, -CH 2​ OH)
3Hemiacetal90–95%>90%5.10 ppm (m, 1H, anomeric OH)
4Nitrile75–80%>92%4.30 ppm (t, 1H, α -CN CH)
5Target Carboxylic Acid 80–85%>99%12.5 ppm (br s, 1H, COOH )

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(24), 12222–12292.[Link]

  • Parsons, A. T., & Johnson, J. S. (2009). "Formal [4 + 2] Cycloaddition of Donor−Acceptor Cyclobutanes and Aldehydes: Stereoselective Access to Substituted Tetrahydropyrans." Journal of the American Chemical Society, 131(40), 14202–14203.[Link]

Method

Application Note: 6-Oxaspiro[3.5]nonane-7-carboxylic Acid as a Next-Generation Piperidine Bioisostere

Introduction & Rationale The piperidine ring is one of the most ubiquitous saturated heterocycles in medicinal chemistry, present in a vast array of FDA-approved therapeutics[1]. While it offers excellent structural vect...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The piperidine ring is one of the most ubiquitous saturated heterocycles in medicinal chemistry, present in a vast array of FDA-approved therapeutics[1]. While it offers excellent structural vectors and favorable physicochemical properties, the highly basic secondary or tertiary nitrogen often introduces significant liabilities. These include hERG channel inhibition (leading to cardiotoxicity), rapid cytochrome P450 (CYP) mediated N -dealkylation, and lysosomal trapping due to protonation in acidic organelles[1].

To circumvent these issues, medicinal chemists have increasingly turned to the "Escape from Flatland" paradigm, utilizing strained spiro heterocycles as non-classical three-dimensional bioisosteres[2]. 6-Oxaspiro[3.5]nonane-7-carboxylic acid represents a highly advanced scaffold in this space. By replacing the basic piperidine nitrogen with an ether oxygen (oxa-substitution) and introducing a spiro-fused cyclobutane ring, this building block effectively neutralizes basicity while maintaining the 3D spatial volume of the original pharmacophore[3]. Recently, this specific bioisostere has been successfully deployed as a structural replacement in the synthesis of next-generation GLP-1 agonists, demonstrating its viability in complex drug development workflows[4].

Physicochemical Profiling

The strategic shift from a simple piperidine to a spirocyclic tetrahydropyran (THP) derivative alters several critical physicochemical parameters. The table below summarizes the quantitative advantages of 6-oxaspiro[3.5]nonane-7-carboxylic acid compared to its monocyclic counterparts.

PropertyPiperidine-2-carboxylic acidTetrahydropyran-2-carboxylic acid6-Oxaspiro[3.5]nonane-7-carboxylic acid
Ring Architecture MonocyclicMonocyclicSpirocyclic (4,6-fused)
Basic Nitrogen Yes (pKa ~10.0)NoNo
Fraction of sp³ Carbons ( Fsp3​ ) 0.83 (5/6 carbons)0.83 (5/6 carbons)0.89 (8/9 carbons)
Steric Shielding LowLowHigh (Cyclobutane shield)
Expected COOH pKa ~2.2 (Zwitterionic)~3.8~3.8
Primary Liability hERG, Lysosomal TrappingCYP450 α -oxidationSynthetic Accessibility

Table 1: Comparative physicochemical metrics highlighting the increased Fsp3​ and removal of basicity achieved by the spirocyclic bioisostere.

Mechanistic Insights: Causality in Experimental Choices

As a Senior Application Scientist, it is critical to understand why this specific bioisostere is chosen rather than just how to use it. The structural modifications provide two distinct mechanistic advantages:

  • Mitigation of Lysosomal Trapping (The Oxa-Effect): Basic piperidines readily diffuse across cell membranes at physiological pH (7.4) but become protonated and trapped within the acidic environment of the lysosome (pH 4.5–5.0). This ion trapping leads to drug-induced phospholipidosis (DIPL). Replacing the basic nitrogen with an oxygen atom yields a neutral ether, completely abolishing this off-target accumulation.

  • Metabolic Shielding (The Spiro-Effect): While a simple THP ring solves the basicity issue, its α -oxy protons are highly vulnerable to CYP450-mediated oxidative metabolism. The spiro-fused cyclobutane ring at position 4 locks the conformation of the 6-membered ring and provides immense steric bulk, physically shielding the adjacent carbons from entering the catalytic heme pocket of CYP enzymes, thereby drastically lowering intrinsic clearance ( CLint​ ).

Pathway cluster_0 Basic Piperidine (pKa ~9-10) cluster_1 Oxaspirocycle Bioisostere (Neutral Ether) A1 Passive Diffusion (Cytosol, pH 7.4) A2 Entry into Lysosome (pH 4.5 - 5.0) A1->A2 A3 Protonation (Ion Trapping) A2->A3 A4 Phospholipidosis & Toxicity A3->A4 B1 Passive Diffusion (Cytosol, pH 7.4) B2 Entry into Lysosome (pH 4.5 - 5.0) B1->B2 B3 No Protonation (Remains Neutral) B2->B3 B4 Efflux / Target Binding (No Trapping) B3->B4

Figure 1: Mechanism of avoiding lysosomal trapping by replacing basic piperidines with oxaspirocycles.

Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in quality control steps to ensure data integrity and experimental success.

Protocol A: Sterically Hindered Amide Coupling

Due to the steric bulk of the spiro[3.5]nonane system, standard coupling agents (e.g., EDC/HOBt) often yield poor conversions. A highly reactive uronium salt (HATU) is required.

Reagents:

  • 6-Oxaspiro[3.5]nonane-7-carboxylic acid (1.0 eq)

  • Target Primary/Secondary Amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N -Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve 6-oxaspiro[3.5]nonane-7-carboxylic acid and HATU in anhydrous DMF under a nitrogen atmosphere. Add DIPEA dropwise at 0 °C.

  • Self-Validation (Active Ester Check): Stir for 15 minutes at room temperature. Withdraw a 5 µL aliquot, quench into 100 µL of methanol, and analyze via LC-MS. Causality: You must confirm the formation of the HOAt-active ester (or methyl ester from the quench) before adding the amine. Proceeding without >95% activation will result in unrecoverable starting material due to the steric hindrance of the spirocycle.

  • Coupling: Once activation is validated, add the target amine. Stir at room temperature for 12–18 hours.

  • Workup: Dilute with EtOAc, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Workflow A Lead Compound (Piperidine Core) B Identify Liability (hERG / High Cl_int) A->B C Bioisosteric Replacement (6-Oxaspiro[3.5]nonane) B->C D Amide Coupling (HATU/DIPEA) C->D E In Vitro ADME (Microsomal Stability) D->E F Optimized Lead (Improved Fsp3) E->F

Figure 2: Workflow for integrating 6-oxaspiro[3.5]nonane-7-carboxylic acid into lead optimization.

Protocol B: In Vitro Microsomal Stability Assay ( CLint​ Determination)

To prove the metabolic shielding effect of the spirocycle, the compound must be tested against Human Liver Microsomes (HLM).

Reagents:

  • Test Compound (1 µM final concentration)

  • Human Liver Microsomes (0.5 mg/mL final protein concentration)

  • NADPH Regenerating System (Solution A + Solution B)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Verapamil (Positive Control)

Step-by-Step Methodology:

  • Preparation: Pre-incubate the test compound and HLM in phosphate buffer at 37 °C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Self-Validation (Enzymatic Viability): Run Verapamil in parallel under identical conditions. Causality: Verapamil is a known high-clearance compound. If the Verapamil control does not show a rapid depletion profile ( CLint​ > 40 µL/min/mg), the HLM batch is enzymatically dead, and the assay must be invalidated to prevent false-positive stability reporting.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the log-linear decline of the parent compound area ratio.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds PubMed URL
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews - ACS Publications URL
  • WO2022078407A1 - Heterocyclic glp-1 agonists Google Patents URL

Sources

Application

Application Note: Strategic Incorporation of 6-Oxaspiro[3.5]nonane-7-carboxylic Acid into Peptide Scaffolds

Introduction: Escaping Flatland in Peptide Therapeutics The transition from traditional flat, sp2-hybridized aromatic modifiers to sp3-rich, three-dimensional architectures is a defining paradigm in modern medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Escaping Flatland in Peptide Therapeutics

The transition from traditional flat, sp2-hybridized aromatic modifiers to sp3-rich, three-dimensional architectures is a defining paradigm in modern medicinal chemistry . For peptide-based therapeutics, such as Glucagon-Like Peptide-1 (GLP-1) agonists, N-terminal and side-chain modifications are critical for extending half-life, enhancing receptor binding, and preventing proteolytic degradation.

6-Oxaspiro[3.5]nonane-7-carboxylic acid has emerged as a premier unnatural building block for these purposes. Structurally comprising a cyclobutane ring spiro-fused to a tetrahydropyran system, this molecule provides a unique combination of conformational rigidity, steric bulk, and tuned hydrophilicity. Recent pharmaceutical developments highlight its superiority over linear aliphatic acids (e.g., propionic acid) as an N-terminal capping group, significantly boosting metabolic stability against dipeptidyl peptidase-4 (DPP-4) .

Mechanistic Rationale & Physicochemical Profiling

Why select an oxaspirocyclic scaffold over traditional modifiers? The causality lies in the precise spatial arrangement of its atoms and how they interact with biological environments.

  • Steric Shielding: The spiro-fusion creates a dense, umbrella-like steric environment. When coupled to the N-terminus of a peptide, this bulk physically occludes the active sites of exopeptidases.

  • Amphiphilic Balance: The incorporation of the oxygen atom at position 6 (oxa-substitution) introduces a strong hydrogen-bond acceptor. This offsets the inherent lipophilicity of the cyclobutane ring, ensuring the peptide maintains high aqueous solubility while improving membrane permeability.

  • Defined Exit Vectors: Unlike flexible aliphatic chains that suffer a high entropic penalty upon receptor binding, the rigidified spirocycle locks the pharmacophore into a pre-organized conformation, enhancing target affinity .

Mechanistic_Rationale Spiro 6-Oxaspiro[3.5]nonane-7-carbonyl Steric Spirocyclic Core (Steric Shielding) Spiro->Steric Hydro Oxa-Substitution (H-Bond Acceptor) Spiro->Hydro Rigid Conformational Rigidity (Defined Exit Vector) Spiro->Rigid DPP4 Protease Resistance (e.g., DPP-4) Steric->DPP4 Sol Enhanced Aqueous Solubility Hydro->Sol Affinity Optimized Receptor Binding Affinity Rigid->Affinity

Figure 1: Pharmacological advantages of integrating oxaspirocyclic scaffolds into peptides.

Table 1: Comparative Physicochemical & Pharmacological Attributes
AttributeLinear Aliphatic (e.g., Propionic Acid)6-Oxaspiro[3.5]nonane-7-carboxylic AcidMechanistic Causality
Conformational Space Highly flexible, multiple rotamersRigidified, defined 3D exit vectorSpiro-fusion restricts torsional rotation, locking the pharmacophore orientation.
Proteolytic Stability Low (susceptible to exopeptidases)High (steric shielding)The bulky sp3-rich core blocks protease active site access (e.g., DPP-4).
Aqueous Solubility Poor (hydrophobic chain)Enhanced (polar surface area)The oxa-substitution (ether oxygen) acts as a hydrogen-bond acceptor.
Lipophilicity (LogP) ModerateTuned (Amphiphilic balance)Cyclobutane adds lipophilicity; tetrahydropyran oxygen offsets it, optimizing permeability.

Experimental Design: Overcoming Synthetic Bottlenecks

Coupling 6-Oxaspiro[3.5]nonane-7-carboxylic acid presents two distinct chemical challenges during Solid-Phase Peptide Synthesis (SPPS):

  • Steric Hindrance: The bulky spirocyclic core adjacent to the carboxylate significantly slows down acylation kinetics.

  • Epimerization Risk: The C7 position is a chiral center located alpha to the carbonyl and adjacent to the C6 oxygen. The inductive electron-withdrawing effect of the oxygen increases the acidity of the alpha-proton. Using strong bases (e.g., DIPEA) with standard uronium salts (HATU/HBTU) promotes base-catalyzed enolization, leading to racemization.

The Solution: To circumvent these issues, this protocol mandates the use of DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure . This combination maintains a mildly acidic to neutral microenvironment, completely suppressing base-catalyzed epimerization while providing highly reactive ester intermediates capable of overcoming the steric bulk through extended coupling times .

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Coupling On-Resin Coupling (2-4 hours, RT) Resin->Coupling Activation Activate 6-Oxaspiro [3.5]nonane-7-COOH (DIC/Oxyma) Activation->Coupling Cleavage TFA Cleavage & Global Deprotection Coupling->Cleavage Purification RP-HPLC Purification Cleavage->Purification

Figure 2: Workflow for the solid-phase incorporation of spirocyclic building blocks.

Detailed Methodologies & Protocols

Protocol A: Preparation and On-Resin Coupling

Objective: Achieve >95% coupling efficiency of 6-Oxaspiro[3.5]nonane-7-carboxylic acid to the peptide N-terminus without epimerization.

Reagents:

  • 6-Oxaspiro[3.5]nonane-7-carboxylic acid (3.0 equivalents relative to resin loading)

  • DIC (3.0 equivalents)

  • Oxyma Pure (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes. Ensure the terminal Fmoc group has been removed (using 20% Piperidine/DMF) and the resin is thoroughly washed.

  • Pre-Activation: In a clean, dry vial, dissolve 6-Oxaspiro[3.5]nonane-7-carboxylic acid (3.0 eq) and Oxyma Pure (3.0 eq) in a minimum volume of DMF (approx. 0.1 M concentration).

  • Initiation: Add DIC (3.0 eq) to the vial. Stir the mixture at room temperature for exactly 5 minutes to form the active Oxyma ester. Causality: Do not exceed 5 minutes of pre-activation to prevent premature degradation or rearrangement of the active ester.

  • Coupling: Transfer the activated mixture to the SPPS reaction vessel containing the resin.

  • Incubation: Agitate the reaction at room temperature for 3 to 4 hours. Causality: The extended time compensates for the steric hindrance of the spirocycle.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a few resin beads. A colorless/yellow bead indicates successful coupling. If the test is blue (positive for free amines), perform a second coupling using 2.0 eq of reagents for an additional 2 hours.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) and Dichloromethane (DCM) (5 × 1 min).

Protocol B: Cleavage and Global Deprotection

Objective: Cleave the modified peptide from the resin while preserving the integrity of the oxaspirocyclic moiety.

Step-by-Step Procedure:

  • Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5 v/v/v). Causality: The oxaspirocycle is stable to TFA, but avoiding highly reactive scavengers like ethanedithiol (EDT) is recommended unless methionine or cysteine are present in the sequence, as strong nucleophiles could theoretically interact with the oxetane/pyran system under harsh acidic conditions.

  • Cleavage: Add the cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate gently for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the crude peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether. Air-dry the crude peptide pellet.

Protocol C: Analytical Validation & Purification
  • LC-MS Analysis: Dissolve a small aliquot of the crude peptide in 50% Acetonitrile/Water. Analyze via LC-MS. Self-Validation: The target mass must reflect the addition of the 6-oxaspiro[3.5]nonane-7-carbonyl moiety. Look for a monoisotopic mass addition of +152.08 Da (corresponding to C9H12O2 after the loss of H2O during amide bond formation).

  • Chromatography: Purify the peptide using Preparative RP-HPLC (C18 column) with a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The tuned lipophilicity of the spirocycle typically shifts the retention time later compared to the unmodified peptide, while the oxa-substitution ensures it elutes earlier than a purely aliphatic cyclobutane analogue.

References

  • Title: Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion Source: Chemistry - A European Journal URL: [Link]

Technical Notes & Optimization

Troubleshooting

"optimizing reaction conditions for 6-Oxaspiro[3.5]nonane-7-carboxylic acid synthesis"

Technical Support Center: Optimizing Reaction Conditions for 6-Oxaspiro[3.5]nonane-7-carboxylic Acid Synthesis Welcome to the Application Science Technical Support Center. This guide is designed for medicinal chemists an...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reaction Conditions for 6-Oxaspiro[3.5]nonane-7-carboxylic Acid Synthesis

Welcome to the Application Science Technical Support Center. This guide is designed for medicinal chemists and drug development professionals working with spirocyclic scaffolds.

Spirocycles like 6-oxaspiro[3.5]nonane-7-carboxylic acid (CAS: 2416228-94-7) have emerged as highly valuable bioisosteres for morpholine and piperidine rings. Their incorporation into drug candidates—such as the heterocyclic GLP-1 receptor agonists (e.g., Compound 197a)—significantly improves metabolic stability, increases three-dimensional complexity, and enhances target binding affinity [1]. However, the synthesis of this specific oxaspirocycle presents unique chemoselectivity and steric challenges. This guide provides a self-validating synthetic workflow, optimized protocols, and a Q&A troubleshooting matrix to ensure high-yielding scale-up.

Proposed Synthetic Workflow

The construction of the 6-oxaspiro[3.5]nonane core requires the precise assembly of a tetrahydropyran (THP) ring onto a cyclobutane spiro-center. We recommend a 5-step divergent pathway starting from commercially available 1,1-cyclobutanediyldimethanol.

G A 1,1-Cyclobutanediyldimethanol (Starting Material) B 1-((Benzyloxy)methyl)cyclobutane- 1-carbaldehyde A->B 1. NaH, BnBr 2. Swern Oxidation C Ethyl 3-(1-(hydroxymethyl) cyclobutyl)propanoate B->C 1. Triethyl phosphonoacetate, NaH 2. H2, Pd/C (Reduction & Deprotection) D Methyl 2-hydroxy-4-(1-(hydroxymethyl) cyclobutyl)butanoate C->D 1. TBDMS-Cl, Imidazole 2. DIBAL-H (-78 °C) 3. TMSCN, ZnI2 4. HCl, MeOH (Pinner) E 6-Oxaspiro[3.5]nonane-7-carboxylic acid (Target Compound) D->E 1. Tf2O, Pyridine 2. NaH, DMF (Spirocyclization) 3. LiOH, THF/H2O

Fig 1: Five-step synthetic workflow for 6-oxaspiro[3.5]nonane-7-carboxylic acid.

Quantitative Data & Optimization Metrics

Table 1: Physicochemical Properties of the Target Scaffold

Property Value
Chemical Formula C9H14O3
Molecular Weight 170.21 g/mol
CAS Registry Number 2416228-94-7 [2]
Physical State White to off-white crystalline solid

| Primary Application | GLP-1 receptor agonist building block[1] |

Table 2: Optimization of the C5-Neopentyl Spirocyclization Step Note: Data reflects the intramolecular etherification of the 1,5-diol intermediate.

Leaving Group (C5) Base Solvent Temp Yield (%) Mechanistic Observation
Tosylate (TsCl) K2CO3 MeCN 80 °C < 10% Steric hindrance blocks SN2; thermal degradation.
Mesylate (MsCl) NaH THF 65 °C 25% Sluggish displacement; competing elimination.

| Triflate (Tf2O) | NaH | DMF | 0 °C to RT | 82% | Rapid cyclization; Thorpe-Ingold effect maximized. |

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs).

Protocol A: Synthesis of Methyl 2-hydroxy-4-(1-(hydroxymethyl)cyclobutyl)butanoate (Cyanohydrin Pinner Hydrolysis)

Causality: Converting the intermediate aldehyde to an α -hydroxy acid via standard aqueous cyanohydrin hydrolysis yields a free carboxylic acid. During downstream activation, this free acid will outcompete the secondary alcohol, leading to an undesired 6-membered lactone. Using Pinner conditions (HCl in MeOH) directly masks the carboxylate as a methyl ester, preserving chemoselectivity for the subsequent etherification.

  • Cyanohydrin Formation: Dissolve the silyl-protected aldehyde (1.0 eq) in anhydrous DCM (0.2 M). Add catalytic ZnI2 (0.05 eq) followed by dropwise addition of TMSCN (1.2 eq) at 0 °C.

  • IPC Check: Monitor via TLC (Hexanes/EtOAc 8:2). The aldehyde spot (PMA active, Rf ~0.6) should completely convert to the TMS-cyanohydrin (Rf ~0.7) within 2 hours.

  • Pinner Hydrolysis: Concentrate the reaction mixture under reduced pressure to remove excess TMSCN. Redissolve the crude residue in anhydrous Methanol (0.1 M).

  • Acidic Solvolysis: Bubble anhydrous HCl gas through the solution at 0 °C for 15 minutes, then heat to reflux for 12 hours. Mechanistic note: This step simultaneously hydrolyzes the nitrile to the methyl ester, cleaves the TMS ether, and removes the TBDMS protecting group, yielding the free 1,5-diol.

  • Workup: Quench carefully with saturated aqueous NaHCO3 until pH 7.5. Extract with EtOAc (3x). Dry over MgSO4 and purify via silica gel chromatography to yield the diol ester as a viscous oil.

Protocol B: Intramolecular Etherification (Spirocyclization)

Causality: The primary alcohol at the C5 position is neopentyl-like (adjacent to the spiro quaternary C4 center). Standard SN2 displacements at neopentyl centers are notoriously slow. To drive the reaction, we utilize the extreme leaving-group ability of a triflate combined with the conformational pre-organization provided by the cyclobutane ring (Thorpe-Ingold effect) [3].

  • Selective Triflation: Dissolve the 1,5-diol methyl ester (1.0 eq) in anhydrous DCM (0.1 M) and cool to -78 °C. Add anhydrous Pyridine (2.5 eq). Slowly add Trifluoromethanesulfonic anhydride (Tf2O, 1.05 eq). Stir for 30 minutes at -78 °C.

  • IPC Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the diol (Rf ~0.2) to a less polar mono-triflate (Rf ~0.5). Do not isolate the triflate due to instability.

  • Cyclization: Quickly quench with cold water, extract with cold DCM, dry, and concentrate at 0 °C. Immediately redissolve the crude triflate in anhydrous DMF (0.05 M) and cool to 0 °C.

  • Ring Closure: Add NaH (60% dispersion in mineral oil, 1.5 eq) in one portion. The secondary alkoxide forms instantly and displaces the triflate. Stir for 1 hour, allowing the reaction to reach room temperature.

  • Saponification: Quench with water, extract with MTBE. Concentrate the organic layer, redissolve in THF/H2O (1:1), and add LiOH·H2O (3.0 eq). Stir at room temperature for 4 hours to saponify the methyl ester. Acidify to pH 2 with 1M HCl and extract with EtOAc to isolate the final 6-oxaspiro[3.5]nonane-7-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: During the DIBAL-H reduction of the ester to the aldehyde (Step 3), I am observing a complex mixture of over-reduced primary alcohol and unreacted starting material. How do I prevent this? A: DIBAL-H reductions of esters to aldehydes are highly sensitive to temperature and mixing rates. The over-reduction occurs because the tetrahedral intermediate collapses prematurely. Solution: Ensure your reaction is strictly maintained at -78 °C (internal temperature) and add the DIBAL-H at a rate of <1 mL/min. If the problem persists, pivot to a two-step sequence: saponify the ester to the carboxylic acid, couple with N,O-dimethylhydroxylamine to form the Weinreb amide, and then reduce the Weinreb amide with DIBAL-H or LAH. The Weinreb amide forms a stable 5-membered metal chelate that absolutely prevents over-reduction until the aqueous quench.

Q2: I attempted the spirocyclization using Tosyl Chloride (TsCl) and K2CO3, but I recovered mostly unreacted starting material and degradation products. Why did the etherification fail? A: You are fighting severe steric hindrance. The primary alcohol in this system is attached to a carbon directly adjacent to the spiro-quaternary center (a neopentyl-like environment). SN2 trajectories are physically blocked by the cyclobutane ring. Solution: You must lower the activation energy of the transition state. Switch from a tosylate to a triflate (Tf2O) to drastically increase the leaving group's nucleofugality (see Table 2). Furthermore, switch to a stronger, non-nucleophilic base (NaH) in a highly polar aprotic solvent (DMF) to ensure the secondary alkoxide is fully naked and highly reactive. The inherent ring strain of the cyclobutane will assist the cyclization (Thorpe-Ingold effect) once the electronic barrier is overcome [3].

Q3: My final NMR shows a missing carboxylic acid proton and a shift in the C5 protons, suggesting I formed a 6-membered lactone instead of the THP ether. What went wrong? A: This is a classic chemoselectivity failure. If you hydrolyzed your cyanohydrin to a free carboxylic acid before the cyclization step, the carboxylate anion (which is a significantly better nucleophile than a secondary alcohol) attacked your activated C5 primary alcohol. This results in 6-oxaspiro[3.5]nonan-7-one (a lactone) rather than the desired ether. Solution: You must mask the carboxylic acid. Ensure you are executing the Pinner reaction (Protocol A) precisely as written using anhydrous HCl in Methanol. This traps the intermediate as a methyl ester, rendering the carbonyl oxygen non-nucleophilic and forcing the secondary alcohol to act as the nucleophile during spirocyclization.

References

  • Meng, Q., Xing, W., Lin, X., & Jennings, A. (2022). Heterocyclic glp-1 agonists (Patent No. WO2022078407A1).
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(48), 9052-9067. (Note: Discusses the Thorpe-Ingold effect and spirocyclic etherification principles applicable to oxaspirocycles).[Link]

Optimization

"purification challenges of 6-Oxaspiro[3.5]nonane-7-carboxylic acid and solutions"

Welcome to the technical support guide for the purification of 6-Oxaspiro[3.5]nonane-7-carboxylic acid (CAS RN: 2416228-94-7). This document is intende[1]d for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 6-Oxaspiro[3.5]nonane-7-carboxylic acid (CAS RN: 2416228-94-7). This document is intende[1]d for researchers, scientists, and drug development professionals who are working with this unique spirocyclic compound. Here, we address common purification challenges and provide robust, field-tested solutions to help you achieve the desired purity and yield in your experiments.

Introduction to the Molecule and its Challenges

6-Oxaspiro[3.5]nonane-7-carboxylic acid is a fascinating molecule characterized by a spirocyclic junction between a cyclohexane and an oxetane ring, with a carboxylic acid functional group. This structure, while offering desirable properties like metabolic stability and three-dimensionality in drug design, presents specific purification hurdles. The primary challenges st[2][3]em from the inherent properties of its functional groups: the acidic nature of the carboxyl group and the potential reactivity of the strained oxetane ring, particularly under acidic conditions.

A common synthetic route[4][5][6] may yield a product that is a yellow solid, indicating the presence of impurities. Understanding the nature [7]of these impurities and the stability of the core structure is paramount for developing an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 6-Oxaspiro[3.5]nonane-7-carboxylic acid?

A1: Common impurities can include unreacted starting materials, side-products from the synthetic route, and potential degradation products. Given the structure, a key concern is the potential for ring-opening of the oxetane moiety, especially if harsh acidic conditions were used during synthesis or workup. This could lead to the fo[5][8]rmation of 1,3-diol species. Another possibility is th[2]e presence of residual solvents or reagents from the reaction.

Q2: Is the oxetane ring in this compound stable during purification?

A2: The stability of an oxetane ring is highly dependent on its substitution pattern and the conditions it is subjected to. While generally more stab[4][5][6]le than epoxides, oxetanes are susceptible to ring-opening under acidic conditions. However, the 3,3-disubsti[4]tuted nature of the spirocyclic junction in 6-Oxaspiro[3.5]nonane-7-carboxylic acid likely enhances its stability by sterically hindering nucleophilic attack. It is crucial to avoid st[5][6]rongly acidic conditions during purification to minimize the risk of degradation. The compound is expected [8]to be significantly more stable under basic conditions.

Q3: Can I use standard[4] silica gel chromatography for purification?

A3: While possible, standard silica gel chromatography can be challenging for carboxylic acids due to their polar nature and potential for strong interaction with the acidic silica surface. This can lead to peak tailing and poor separation. If you choose this method, it is often necessary to add a modifier to the mobile phase, such as a small amount of acetic or formic acid, to suppress the ionization of the carboxylic acid and improve peak shape.

Q4: What is the expected physical state and solubility of the purified compound?

A4: Published data describes 6-Oxaspiro[3.5]nonane-7-carboxylic acid as a yellow solid. As a carboxylic acid, its[7] solubility will be pH-dependent. It is expected to have low solubility in non-polar organic solvents and water at neutral or acidic pH, but should be soluble in polar organic solvents and aqueous base due to the formation of the carboxylate salt.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of 6-Oxaspiro[3.5]nonane-7-carboxylic acid.

Issue 1: Low Purity After Initial Workup

Symptom: Your crude product, after initial extraction and solvent removal, shows significant impurities by NMR or LC-MS analysis.

Potential Cause: Inefficient extraction or presence of impurities with similar solubility to the product.

Solution: Acid-Base Extraction Protocol

This classical technique leverages the acidic nature of the carboxylic acid to separate it from neutral or basic impurities.

Protocol:

  • Diss[9]olution: Dissolve the crude material in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated to its salt form and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Organic Wash: Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1 M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3). The purified carboxylic acid will precipitate out of the solution.

  • Final Extraction: Extract the acidified aqueous layer with a fresh organic solvent (e.g., ethyl acetate) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Issue 2: Poor Separation and Peak Tailing in Normal-Phase Chromatography

Symptom: When using silica gel chromatography, the product elutes as a broad, tailing peak, often co-eluting with impurities.

Potential Cause: Strong interaction between the carboxylic acid group and the acidic silanol groups on the silica surface.

Solutions:

1. Mobile Phase Modification:

  • Concept: Adding a small amount of a volatile acid to the eluent will suppress the deprotonation of the carboxylic acid, reducing its interaction with the silica gel.

  • Protocol: Prepare your mobile phase (e.g., hexane/ethyl acetate) and add 0.1-1% acetic acid or formic acid. Elute the column with this modified mobile phase.

2. Reversed-Phase Chromatography:

  • Concept: Reversed-phase chromatography, using a non-polar stationary phase like C18, is an excellent alternative for purifying polar compounds like carboxylic acids.

  • Protocol:

    • [10] Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol. To improve peak shape, a modifier is often necessary.

    • Acidic Modifier: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic phases is common for carboxylic acids.

Parameter Norm[10]al-Phase (Modified) Reversed-Phase
Stationary Phase Silica GelC18-Silica
Typical Mobile Phase Hexane/Ethyl AcetateWater/Acetonitrile
Modifier 0.1-1% Acetic or Formic Acid0.1% TFA or Formic Acid
Elution Order Less polar compounds elute firstMore polar compounds elute first
Issue 3: Difficulty in Obtaining a Crystalline Solid

Symptom: The purified product is an oil or a waxy solid that is difficult to handle and dry completely.

Potential Cause: Presence of residual solvents or minor impurities inhibiting crystallization.

Solution: Recrystallization

Concept: Recrystallization is a powerful technique for purifying solid compounds by dissolving the crude material in a hot solvent and allowing it to cool slowly, forming pure crystals while impurities remain in the mother liquor.

Protocol:

  • Solvent Screening: Test the solubility of your compound in a variety of solvents (e.g., ethyl acetate, toluene, heptane, ethanol/water mixtures) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: In a flask, add the crude solid and a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Visualizing the Purification Workflow

A logical workflow is essential for efficiently tackling purification challenges.

Purification_Workflow cluster_start Initial State cluster_purification Purification Strategy cluster_end Final Product Crude_Product Crude 6-Oxaspiro[3.5]nonane- 7-carboxylic acid Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Chromatography Chromatography Acid_Base->Chromatography Further Purification (if needed) Recrystallization Recrystallization Acid_Base->Recrystallization If Solid Chromatography->Recrystallization Final Polishing Pure_Product Pure Crystalline Product Chromatography->Pure_Product Recrystallization->Pure_Product

Sources

Troubleshooting

"by-product formation in 6-Oxaspiro[3.5]nonane-7-carboxylic acid synthesis and mitigation"

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid. This document provides in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, with a focus on by-product formation and mitigation strategies. The information herein is synthesized from established chemical principles and relevant literature to ensure scientific integrity and practical utility.

I. Overview of the Synthetic Pathway

The synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid typically involves a two-step process, culminating in a Baeyer-Villiger oxidation.

  • Synthesis of the Precursor: The initial step is the synthesis of the keto-acid precursor, 7-oxospiro[3.5]nonane-6-carboxylic acid. This can be achieved through various methods, with a common route being the Michael addition of a malonic ester to a cyclobutylidene-containing Michael acceptor, followed by hydrolysis and decarboxylation.

  • Baeyer-Villiger Oxidation: The key transformation is the oxidation of the cyclic ketone in 7-oxospiro[3.5]nonane-6-carboxylic acid to the corresponding lactone (an intramolecular ester) using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction inserts an oxygen atom between the carbonyl carbon and an adjacent carbon atom.[1][2]

Synthetic_Pathway A Cyclobutanone Derivatives B 7-Oxospiro[3.5]nonane-6-carboxylic acid A->B Multi-step synthesis (e.g., Michael Addition, Hydrolysis, Decarboxylation) C 6-Oxaspiro[3.5]nonane-7-carboxylic acid B->C Baeyer-Villiger Oxidation (e.g., m-CPBA)

Caption: General synthetic route to 6-Oxaspiro[3.5]nonane-7-carboxylic acid.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, with a focus on the critical Baeyer-Villiger oxidation step.

FAQ 1: The yield of my Baeyer-Villiger oxidation is low. What are the potential causes and how can I improve it?

Low yields in a Baeyer-Villiger oxidation can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Mitigation Strategies:

Potential Cause Explanation Mitigation Strategies
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or suboptimal stoichiometry of the oxidant.1. Reaction Time: Monitor the reaction progress by TLC or LC-MS. Extend the reaction time if starting material is still present. 2. Temperature: While the reaction is often run at 0°C to room temperature, a modest increase in temperature may improve the rate. However, be cautious as higher temperatures can promote by-product formation.[3] 3. Oxidant Stoichiometry: Ensure at least one equivalent of the peroxyacid is used. A slight excess (1.1-1.5 equivalents) can help drive the reaction to completion.
Degradation of Peroxyacid Peroxyacids like m-CPBA can degrade over time, especially if not stored properly (cool and dry). The actual purity of commercial m-CPBA can also be lower than stated.[4]1. Use Fresh Reagent: Utilize a fresh bottle of the peroxyacid. 2. Titrate the Oxidant: For precise work, the active oxygen content of the peroxyacid can be determined by iodometric titration prior to use.
Substrate-Related Issues The starting keto-acid may be impure, or sterically hindered, which can slow down the reaction.1. Purify the Precursor: Ensure the 7-oxospiro[3.5]nonane-6-carboxylic acid is of high purity before proceeding with the oxidation. 2. Use a More Reactive Oxidant: If m-CPBA is not effective, consider a more potent peroxyacid such as trifluoroperacetic acid (TFPAA), generated in situ from trifluoroacetic anhydride and hydrogen peroxide.[5]
Sub-optimal Solvent Choice The solvent can influence the reaction rate and selectivity.1. Solvent Polarity: Aprotic solvents like dichloromethane (DCM) or chloroform are commonly used. In some cases, more polar solvents can accelerate the reaction, but may also increase side reactions.
FAQ 2: I am observing the formation of a significant by-product in my Baeyer-Villiger oxidation. How can I identify and minimize it?

The most common and significant by-product in the Baeyer-Villiger oxidation of unsymmetrical ketones is the regioisomeric lactone .

Understanding Regioisomer Formation:

The Baeyer-Villiger oxidation's regioselectivity is determined by the relative migratory aptitude of the two carbon groups attached to the carbonyl. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is:

tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl [6]

In the case of 7-oxospiro[3.5]nonane-6-carboxylic acid, the two migrating groups are a secondary carbon (part of the cyclohexane ring) and a methine carbon (bearing the carboxylic acid group).

Regioisomer_Formation cluster_paths Baeyer-Villiger Oxidation reactant 7-Oxospiro[3.5]nonane-6-carboxylic acid path1 Desired Pathway (Migration of more substituted carbon) reactant->path1 path2 Undesired Pathway (Migration of less substituted carbon) reactant->path2 product 6-Oxaspiro[3.5]nonane-7-carboxylic acid (Desired Product) path1->product byproduct Regioisomeric Lactone (By-product) path2->byproduct

Caption: Competing pathways in the Baeyer-Villiger oxidation leading to the desired product and a regioisomeric by-product.

Mitigation Strategies for Regioisomer Formation:

Strategy Explanation Implementation
Choice of Oxidant The choice of peroxyacid can influence the regioselectivity of the reaction.While m-CPBA is common, experimenting with other peroxyacids under different conditions may alter the ratio of regioisomers.
Catalytic Systems Lewis acids or certain metal catalysts can be used in conjunction with an oxidant (like hydrogen peroxide) to enhance regioselectivity.[3]The use of a chiral N,N'-dioxide/Sc(III) catalyst has been shown to control regioselectivity in the Baeyer-Villiger oxidation of 3-substituted cyclohexanones.[6] This approach could potentially be adapted.
Enzymatic Oxidation Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can exhibit high regio- and enantioselectivity.[7]While this requires specialized biochemical techniques, it offers a green and highly selective alternative for challenging oxidations.
Purification If the formation of the regioisomer cannot be completely suppressed, efficient purification is necessary.See FAQ 4 for detailed purification protocols.
FAQ 3: My reaction mixture is complex, and I suspect other side reactions are occurring. What are other possible by-products?

Besides the regioisomeric lactone, other by-products can arise from the reactivity of the peroxyacid and the starting materials.

Other Potential By-products and Their Mitigation:

By-product Formation Mechanism Mitigation Strategies
Hydroxy Acid In the presence of water, the desired lactone can be hydrolyzed to the corresponding hydroxy acid.1. Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize water content. 2. Careful Work-up: During the reaction work-up, avoid prolonged exposure to acidic or basic aqueous conditions.
Epoxides If the starting material or product contains other sites of unsaturation, the peroxyacid can epoxidize these double bonds.This is less of a concern for the synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid from its saturated precursor. However, if unsaturated precursors are used, this can be a significant side reaction.
Over-oxidation Products In some cases, further oxidation of the desired product can occur, though this is less common for lactones.Use the minimum effective amount of oxidant and monitor the reaction closely to avoid prolonged reaction times after the starting material is consumed.
FAQ 4: I have a mixture of my desired product and by-products. What is the best way to purify 6-Oxaspiro[3.5]nonane-7-carboxylic acid?

The purification of a carboxylic acid like 6-Oxaspiro[3.5]nonane-7-carboxylic acid can be achieved through several methods, often in combination.

Recommended Purification Protocols:

Protocol 1: Acid-Base Extraction

This is a highly effective method for separating acidic compounds from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or diethyl ether.

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Wash Organic Layer (Optional): The original organic layer can be discarded, but if valuable neutral by-products are present, it can be washed, dried, and concentrated for further analysis.

  • Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. The protonated carboxylic acid will precipitate if it is a solid or can be extracted back into an organic solvent.

  • Back-Extraction: Extract the acidified aqueous layer with fresh ethyl acetate or diethyl ether (3 times).

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.

Protocol 2: Column Chromatography

If acid-base extraction is insufficient to separate the desired product from closely related by-products (like the regioisomeric lactone), column chromatography is the next step.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. A gradient elution, starting with a lower polarity and gradually increasing the polarity, is often effective. The addition of a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.

Protocol 3: Recrystallization

If the purified product is a solid, recrystallization is an excellent final purification step to obtain highly pure material.

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Procedure: Dissolve the solid in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification_Workflow A Crude Reaction Mixture B Acid-Base Extraction A->B C Purified Carboxylic Acid B->C D Column Chromatography C->D If impurities remain E Highly Pure Product D->E F Recrystallization (if solid) E->F For final polishing

Caption: A general workflow for the purification of 6-Oxaspiro[3.5]nonane-7-carboxylic acid.

III. References

  • Mykhailiuk, P. K. et al. Oxa-spirocycles: synthesis, properties and applications. Chemical Science12 , 11294–11305 (2021). [Link]

  • Kumar, S. et al. Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. The Journal of Organic Chemistry78 , 6076–6089 (2013). [Link]

  • Baeyer–Villiger oxidation. Wikipedia[Link]

  • Approach to Heterospirocycles for Medicinal Chemistry. PMC[Link]

  • Asymmetric Baeyer–Villiger oxidation: classical and parallel kinetic resolution of 3-substituted cyclohexanones and desymmetrization of meso-disubstituted cycloketones. Chemical Science[Link]

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products. PMC[Link]

  • A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development[Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar[Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate[Link]

  • Baeyer-Villiger Oxidation. Organic Chemistry Portal[Link]

  • The enzymatic baeyer-villiger oxidation: A study of 4-substituted cyclohexanones. ScienceDirect[Link]

  • Baeyer-Villiger Oxidation. Chemistry Steps[Link]

  • Synthesis of Carboxylic Acids. University of Calgary[Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal[Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid

Welcome to the technical support center for the synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a spirocyclic γ-butyrolactone, this molecule represents a valuable scaffold in medicinal chemistry, but its synthesis can be challenging due to the creation of a sterically demanding quaternary spiro-center.[1] This resource combines established chemical principles with practical, field-proven insights to help you achieve consistent and high-yielding results.

Frequently Asked Questions (FAQs)

Q1: What is a realistic target yield for the synthesis of 6-Oxaspiro[3.5]nonane-7-carboxylic acid?

A published procedure reports a yield of 46% for this specific compound.[2] While yields are highly dependent on substrate purity, reaction scale, and adherence to protocol, aiming for a 40-50% yield is a reasonable benchmark for initial attempts. Optimization can potentially increase this further.

Q2: What are the most critical parameters to control during the synthesis?

The most critical parameters are:

  • Anhydrous Conditions: Many of the reagents used in related syntheses, particularly strong bases or organometallics, are highly sensitive to moisture. Ensuring all glassware is oven-dried and solvents are anhydrous is paramount to prevent reagent quenching and side reactions.[3]

  • Temperature Control: Reactions involving strong bases or highly reactive intermediates are often exothermic. Maintaining the recommended temperature (e.g., with an ice or dry ice/acetone bath) is crucial to prevent side reactions and decomposition.[3]

  • Stoichiometry: Precise measurement of reagents is key. An excess of base, for example, can lead to unwanted side reactions like epimerization or elimination.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents the degradation of sensitive reagents and intermediates by atmospheric oxygen and moisture.[3]

Q3: How should I purify the final product, 6-Oxaspiro[3.5]nonane-7-carboxylic acid?

As a carboxylic acid, the most effective purification strategy is typically a multi-step process:

  • Aqueous Workup: First, quench the reaction carefully.

  • Acid-Base Extraction: Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (like 1M NaOH or NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral organic impurities behind.

  • Re-acidification and Extraction: Cool the separated aqueous layer with an ice bath and re-acidify (e.g., with 1M HCl) to a pH below the acid's pKa (typically pH < 4). This will precipitate the purified carboxylic acid or allow it to be extracted back into an organic solvent.[4]

  • Final Polish: The resulting solid or oil can be further purified by recrystallization from a suitable solvent system or by column chromatography if it remains an oil.[5]

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis. The solutions are based on general principles for spiro-lactone synthesis.[6][7]

Issue 1: Low or No Product Yield

You've completed the reaction, but TLC or LC-MS analysis shows little to no desired product.

  • Potential Cause A: Reagent Inactivity or Degradation

    • Explanation: Strong bases (like LDA or NaH), organometallics, or other moisture-sensitive reagents can be easily deactivated by improper storage or handling. Solvents may contain water or peroxide impurities.

    • Recommended Solution:

      • Use freshly opened reagents or titrate older bases to determine their active concentration.

      • Use freshly distilled, anhydrous solvents. Ensure solvents are passed through a drying column or stored over molecular sieves.

      • Ensure your reaction is conducted under a strict inert atmosphere (N₂ or Ar).[3]

  • Potential Cause B: Incorrect Reaction Temperature

    • Explanation: Many steps in lactone synthesis require low temperatures (e.g., -78 °C for deprotonation with LDA) to ensure kinetic control and prevent side reactions. If the temperature is too high, the base may decompose, or undesired thermodynamic products may form.

    • Recommended Solution:

      • Double-check your thermometer and cooling bath for accuracy.

      • Add reagents slowly and dropwise to the cooled reaction mixture to control any exotherms.

  • Potential Cause C: Inefficient Lactonization (Cyclization)

    • Explanation: The final ring-closing step to form the lactone can be slow or reversible. The conditions for cyclization (e.g., acid or base catalysis, heat) may not be optimal.

    • Recommended Solution:

      • After the initial bond formation, the cyclization may require a change in conditions. For instance, if the reaction produces a halo-ester intermediate, a non-nucleophilic base might be required to induce cyclization.

      • For acid-catalyzed cyclization, ensure trace metals from previous steps are not inhibiting the catalyst. Consider screening different acid catalysts (e.g., p-TsOH, CSA).

Issue 2: Complex Mixture of Byproducts

The reaction works, but produces multiple spots on a TLC plate, making purification difficult and lowering the yield.

  • Potential Cause A: Side Reactions from Over-basing or High Temperatures

    • Explanation: Using too much base or running the reaction too warm can lead to elimination reactions, polymerization of starting materials, or decomposition. For substrates with multiple acidic protons, the wrong proton may be abstracted.

    • Recommended Solution:

      • Carefully control the stoichiometry of your base (1.0-1.1 equivalents is often sufficient for deprotonation).

      • Maintain low temperatures throughout the addition and reaction time.

      • Monitor the reaction by TLC. Quench the reaction as soon as the starting material is consumed to minimize byproduct formation.[3]

  • Potential Cause B: Ring-Opening of the Lactone Product

    • Explanation: The γ-butyrolactone ring can be opened by nucleophiles, especially under harsh basic or acidic conditions during workup.

    • Recommended Solution:

      • Use a mild workup procedure. Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl instead of a strong acid.

      • During acid-base extraction, avoid letting the solution sit for extended periods at very high or low pH. Perform extractions efficiently.

Troubleshooting Summary Table
ProblemPotential CauseRecommended Solution
Low or No Yield Reagent InactivityUse fresh, anhydrous reagents and solvents. Ensure an inert atmosphere.[3]
Incorrect TemperatureVerify and maintain the correct low temperature for the reaction.
Inefficient CyclizationScreen different catalysts or conditions for the ring-closing step.
Byproduct Formation Side ReactionsUse precise stoichiometry, maintain low temperature, and monitor reaction progress.[3]
Lactone Ring-OpeningEmploy a mild workup (e.g., sat. NH₄Cl) and avoid prolonged exposure to strong acids/bases.
Purification Issues Product is an OilUse acid-base extraction followed by column chromatography.[4][5]
Low RecoveryUse brine to reduce aqueous solubility and perform multiple extractions.[5]
Visualized Workflows and Protocols
General Synthesis Workflow

The following diagram outlines a plausible, generalized workflow for the synthesis, which forms the basis of our troubleshooting advice.

cluster_prep Step 1: Reagent & System Preparation cluster_reaction Step 2: Anion Formation & Alkylation cluster_cyclize Step 3: Workup & Lactonization cluster_purify Step 4: Purification Prep Oven-dry glassware Prepare anhydrous solvents Start Cyclohexanone Derivative + Ester Precursor Prep->Start Base Deprotonation with strong base (e.g., LDA) at -78°C Start->Base Alkyl Addition of Electrophile (e.g., bromoacetate) Base->Alkyl Quench Quench with sat. NH4Cl Alkyl->Quench Lactone Acid-catalyzed or thermal cyclization Quench->Lactone Extract Acid-Base Extraction Lactone->Extract Purify Column Chromatography or Recrystallization Extract->Purify Final Pure 6-Oxaspiro[3.5]nonane- 7-carboxylic acid Purify->Final

Caption: General workflow for 6-Oxaspiro[3.5]nonane-7-carboxylic acid synthesis.

Protocol 1: General Synthesis (Illustrative Example)

Disclaimer: This is a generalized, illustrative protocol. Reaction times, temperatures, and reagents should be optimized based on your specific starting materials.

  • Preparation: Under a nitrogen atmosphere, add anhydrous THF (0.5 M) to an oven-dried, three-neck round-bottom flask equipped with a stirrer, thermometer, and dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Anion Formation: Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in THF to form LDA. After 15 minutes, add a solution of your cyclohexanone-derived starting material (1.0 eq) dropwise, keeping the internal temperature below -70 °C. Stir for 1 hour.

  • Alkylation: Add a solution of tert-butyl bromoacetate (1.1 eq) in THF dropwise. Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection and Lactonization: Dissolve the crude intermediate in dichloromethane and add trifluoroacetic acid (TFA). Stir at room temperature until TLC shows complete conversion to the final product. This step simultaneously removes the tert-butyl protecting group and catalyzes the lactonization.

  • Purification: Remove the solvent and TFA under reduced pressure. Proceed with the purification protocol below.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to isolate the final carboxylic acid product from neutral or basic impurities.[4]

  • Dissolution: Dissolve the crude reaction mixture from the final synthesis step in ethyl acetate (EtOAc).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with 1M NaOH solution (3x). Combine the aqueous layers. The target acid is now in the aqueous layer as its sodium salt.

  • Wash: Wash the combined aqueous layers with EtOAc (1x) to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 3M HCl with stirring until the pH is ~2-3 (check with pH paper). A precipitate may form.

  • Product Extraction: Extract the acidified aqueous layer with dichloromethane (DCM) or EtOAc (3-4x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified carboxylic acid.

Troubleshooting Flowchart: Low Yield

Start Low Yield Observed CheckReagents Are reagents and solvents fresh and anhydrous? Start->CheckReagents CheckTemp Was the reaction temperature maintained? CheckReagents->CheckTemp Yes Sol_Reagents Solution: Use fresh/dry reagents & solvents. Use inert atmosphere. CheckReagents->Sol_Reagents No CheckWorkup Was the workup procedure mild? CheckTemp->CheckWorkup Yes Sol_Temp Solution: Verify thermometer. Add reagents slowly to control exotherm. CheckTemp->Sol_Temp No Sol_Workup Solution: Use sat. NH4Cl quench. Avoid prolonged exposure to strong acid/base. CheckWorkup->Sol_Workup No End Consult further literature for optimization. CheckWorkup->End Yes

Caption: A decision-making flowchart for troubleshooting low product yield.

References
  • Coultrap, K. M. (2008). Concise Synthesis of Spirocyclic, Bridged γ-Butyrolactones via Stereospecific, Dyotropic Rearrangements of β-Lactones Involving 1,2-Acyl and δ-Lactone Migrations. Journal of the American Chemical Society. Available at: [Link]

  • Kim, J., & Lee, S. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Photochemical synthesis of spirocyclic γ‐butyrolactones and δ‐valerolactones.... Available at: [Link]

  • Kim, H., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. PMC. Available at: [Link]

  • Li, S.-S., et al. (2021). Synthesis of disubstituted γ-butyrolactones and spirocyclopropanes via a multicomponent reaction of aldehydes, Meldrum's acid and sulfoxonium ylides. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Available at: [Link]

  • Alma Mater Studiorum Università di Bologna. (n.d.). Spirolactones: Recent Advances in Natural Products, Bioactive Compounds and Synthetic Strategies. Available at: [Link]

  • Hep Journals. (n.d.). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Available at: [Link]

  • OAE Publishing Inc. (n.d.). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Available at: [Link]

  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Available at: [Link]

  • (n.d.). Asymmetric Synthesis of α-Spiro-γ-lactones and α-Substituted γ-Lac- tones via Chiral. Available at: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7. Available at: [Link]

  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Available at: [Link]

  • (n.d.). CAS RN 2416228-94-7 | 6-Oxaspiro[3.5]nonane-7-carboxylic acid | MFCD32668434. Available at: [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]

  • MDPI. (2017). Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. Available at: [Link]

  • ResearchGate. (n.d.). An improved synthesis of 2-oxa-7-azaspiro[7][8]nonane and analogs as novel reagents in medicinal chemistry | Request PDF. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). 3. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 6-Oxaspiro[3.5]nonane-7-carboxylic acid in Solution

Welcome to the technical support center for 6-Oxaspiro[3.5]nonane-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Oxaspiro[3.5]nonane-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. As a molecule with a strained spirocyclic system incorporating a lactone and a carboxylic acid, its stability can be a critical factor in experimental success and data reproducibility. This document provides insights into potential stability issues and offers practical protocols to assess and manage them in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 6-Oxaspiro[3.5]nonane-7-carboxylic acid that could lead to instability in solution?

The structure of 6-Oxaspiro[3.5]nonane-7-carboxylic acid contains two key functional groups that are susceptible to degradation: a γ-butyrolactone ring and a carboxylic acid.

  • Lactone Hydrolysis: The most probable degradation pathway is the hydrolysis of the lactone (an internal cyclic ester). This reaction is catalyzed by both acid and base and results in the opening of the lactone ring to form the corresponding γ-hydroxy carboxylic acid. Under basic conditions, this hydrolysis is generally rapid and irreversible, leading to the formation of the carboxylate salt of the hydroxy acid.[1][2] In neutral to acidic aqueous solutions, an equilibrium may exist between the closed-ring lactone form and the open-ring hydroxy acid form.[1]

  • Decarboxylation: While generally requiring more forcing conditions (e.g., high heat), decarboxylation, the loss of CO2 from the carboxylic acid group, is a potential degradation pathway, especially if there are neighboring groups that can stabilize a resulting carbanion or carbocation.[3] For this specific molecule, this is a less likely pathway under typical experimental conditions compared to hydrolysis.

  • Oxidation: The saturated cyclohexane ring could be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under conditions that promote radical formation.[4] This is less of a concern under standard laboratory handling but should be considered in the context of specific experimental designs.

Q2: What are the general recommendations for preparing and storing stock solutions of this compound?

Given the susceptibility to hydrolysis, proper handling and storage are crucial.

  • Solvent Choice: For initial stock solutions, aprotic, anhydrous organic solvents such as DMSO or DMF are recommended. These solvents will minimize the risk of hydrolysis. It is advisable to use high-purity, anhydrous grade solvents.

  • Storage Conditions: Stock solutions should be stored at low temperatures, with -20°C being a standard recommendation, and -80°C providing even greater stability for long-term storage.[5][6] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture into the solution.

  • Aqueous Solutions: Aqueous solutions or buffers should be prepared fresh for each experiment whenever possible. If an aqueous stock must be stored, it should be kept refrigerated (2-8°C) for a short period, and its stability should be verified. The pH of the aqueous solution will significantly impact stability (see Q3).

Q3: How is the pH of an aqueous solution expected to affect the stability of 6-Oxaspiro[3.5]nonane-7-carboxylic acid?

The pH of the solution is a critical factor.

  • Alkaline pH (pH > 7): The compound is expected to be least stable under basic conditions. The hydroxide ions will catalyze the rapid and irreversible hydrolysis of the lactone ring.[2]

  • Acidic pH (pH < 7): While the lactone is also susceptible to acid-catalyzed hydrolysis, this process is generally slower than base-catalyzed hydrolysis.[2] An equilibrium between the lactone and the open-chain hydroxy acid may be established.

  • Neutral pH (pH ≈ 7): At neutral pH, the non-enzymatic hydrolysis of a simple γ-lactone is very slow.[2] However, the stability of your specific compound at neutral pH should be empirically determined, as other factors in your solution could influence the degradation rate.

For maximum stability in an aqueous environment, a slightly acidic pH (e.g., pH 4-6) is often optimal for lactone-containing compounds, but this must be balanced with the requirements of your experiment.[7]

Q4: What are the common physical or analytical signs of degradation?

Degradation can be observed in several ways:[4]

  • Physical Changes: In a solution, you might observe a loss of clarity, the formation of a precipitate (if the degradation product is less soluble), or a change in color.

  • Chromatographic Changes: When analyzing your sample by HPLC or LC-MS, degradation is typically indicated by a decrease in the peak area of the parent compound over time and the appearance of one or more new peaks, which are the degradation products.

  • Spectroscopic Changes: Changes in the NMR, IR, or Mass Spectrum of the compound upon re-analysis can indicate the formation of new chemical species. For example, in the ¹H NMR spectrum, the disappearance of signals corresponding to the lactone structure and the appearance of new signals would be indicative of degradation.

Troubleshooting Guide

Problem: I am seeing a new, unexpected peak in my HPLC/LC-MS analysis of a sample containing 6-Oxaspiro[3.5]nonane-7-carboxylic acid.
  • Possible Cause: This is a classic sign of chemical degradation. The new peak likely represents a degradation product.

  • Troubleshooting Steps:

    • Confirm the Identity of the New Peak: If using LC-MS, examine the mass of the new peak. The primary hydrolysis product would have a mass corresponding to the parent compound + 18 (the mass of water).

    • Perform a Forced Degradation Study: To confirm that the new peak is indeed a degradation product, you can intentionally stress a sample of the compound (see the protocol below). If the peak area of the new peak increases under stress conditions (e.g., after incubation in a basic solution), it is very likely a degradation product.

    • Check Your Solvent/Buffer: Ensure that your solvents and buffers are fresh and free of contamination. If you are using an aqueous buffer, check its pH.

Problem: The potency or effect of my compound in a biological assay is inconsistent or decreases over time.
  • Possible Cause: If the compound is degrading in the assay medium, its effective concentration will decrease, leading to variable or weaker-than-expected biological effects.

  • Troubleshooting Steps:

    • Assess Stability in Assay Medium: Prepare a solution of the compound in your cell culture medium or assay buffer (without cells or other biological components). Incubate this solution under the same conditions as your assay (e.g., 37°C, 5% CO₂ for a specific duration).

    • Analyze for Degradation: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the incubated solution and analyze it by a suitable analytical method like HPLC or LC-MS to quantify the amount of the parent compound remaining.

    • Mitigation Strategies: If degradation is confirmed, consider the following:

      • Prepare fresh solutions of the compound immediately before each experiment.

      • Reduce the incubation time of the compound in the assay if possible.

      • If the degradation is pH-dependent, assess if the assay can be performed at a more optimal pH for the compound's stability.

Visualizing Degradation and Troubleshooting

cluster_0 Likely Degradation Pathway cluster_1 Troubleshooting Workflow A 6-Oxaspiro[3.5]nonane-7-carboxylic acid B Ring-Opened Hydroxy Acid A->B  Hydrolysis (H₂O, H⁺ or OH⁻) start Inconsistent Results or New Peak check_storage Verify Storage Conditions (Temp, Solvent, Age) start->check_storage forced_degradation Perform Forced Degradation Study check_storage->forced_degradation analyze Analyze by HPLC/LC-MS forced_degradation->analyze is_degradation Is Degradation Confirmed? analyze->is_degradation optimize Optimize Conditions: - Prepare fresh solutions - Adjust pH - Shorten incubation is_degradation->optimize Yes no_degradation Investigate Other Experimental Variables is_degradation->no_degradation No end Problem Resolved optimize->end no_degradation->end

Caption: Key degradation pathway and a troubleshooting decision tree.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study will help you identify potential degradation products and understand the compound's liabilities.[4]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation pathways.

Methodology:

  • Sample Preparation: Prepare a stock solution of 6-Oxaspiro[3.5]nonane-7-carboxylic acid in a 50:50 acetonitrile:water mixture at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and check at early time points (e.g., 1, 4, 8 hours) due to expected rapid degradation. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in a vial at 80°C for 48 hours. Dissolve in the analysis solvent before injection.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating method (e.g., HPLC with UV or MS detection). Compare the chromatograms to identify new peaks and the reduction in the parent peak.

Protocol 2: Developing a Stability-Indicating HPLC Method

A good analytical method is essential to separate the parent compound from any potential degradation products.

Objective: To establish an HPLC method capable of resolving the parent compound from its degradation products.

Starting HPLC Conditions:

ParameterRecommendation
Column C18 reversed-phase, 3.5 or 5 µm particle size, e.g., 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a shallow gradient, e.g., 5-95% B over 20 minutes, then a 5-minute hold and re-equilibration.
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV detection at a suitable wavelength (e.g., 210 nm if no strong chromophore) or Mass Spectrometry (MS)

Method Development Workflow:

start Start inject_parent Inject Parent Compound start->inject_parent inject_degraded Inject Stressed (Degraded) Samples inject_parent->inject_degraded check_resolution Are Parent and Degradant Peaks Resolved? inject_degraded->check_resolution optimize_gradient Adjust Gradient Slope check_resolution->optimize_gradient No end Method Validated check_resolution->end Yes optimize_gradient->inject_degraded optimize_mp Change Mobile Phase (e.g., Methanol instead of ACN, different pH) optimize_gradient->optimize_mp If still no resolution optimize_mp->inject_degraded

Caption: Workflow for developing a stability-indicating HPLC method.

Summary Table for Stability Assessment

The following table should be used as a template to record the results of your own stability studies. The stability of 6-Oxaspiro[3.5]nonane-7-carboxylic acid is highly dependent on the specific conditions of your experiment.

ConditionSolvent/MediumTemperature (°C)Duration% Parent Compound RemainingObservations (e.g., new peaks)
Stock Solution Anhydrous DMSO-201 monthFill in your dataFill in your data
Working Solution PBS, pH 7.425 (Room Temp)24 hoursFill in your dataFill in your data
Assay Condition Cell Culture Medium3748 hoursFill in your dataFill in your data
Forced - Acid 0.1 M HCl6024 hoursFill in your dataFill in your data
Forced - Base 0.1 M NaOH25 (Room Temp)4 hoursFill in your dataFill in your data

Disclaimer: The information provided in this guide is based on general chemical principles and data from related structures. It is essential for researchers to perform their own stability studies to determine the stability of 6-Oxaspiro[3.5]nonane-7-carboxylic acid under their specific experimental conditions.

References

  • Wikipedia. γ-Butyrolactone. [Link][1]

  • Beilstein, J. E., & Ingold, C. K. (1923). The Formation and Stability of spiro-Compounds. Part X. The Effect of the gem-Dimethyl Group on the Stability of the cycloPentane Ring. Journal of the Chemical Society, Transactions, 123, 305-326. [Link][8]

  • Sheng, F., Chow, P. S., Yuancai, D., & Tan, R. B. H. (2015). Isolation Strategies and Transformation Behaviors of Spironolactone Forms. Crystal Growth & Design, 15(12), 5776-5785. [Link]

  • Kim, M. J., Kim, H. K., & Kim, J. (2008). A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. Applied microbiology and biotechnology, 79(3), 367–372. [Link][9]

  • Vaskevych, R. I., Bolbut, A. V., Shvydenko, K., Vaskevych, A. I., Dmytriv, Y. V., & Kuznetsova, A. S. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link][10]

  • Al-Achi, A., Gupta, M. R., & Stagner, W. C. (2013). The Formulation Development and Stability of Spironolactone Suspension. International Journal of Pharmaceutical Compounding, 17(5), 432-436. [Link]

  • Polonini, H. C., da Silva, S. L., Cunha, C. N., & Brandão, M. A. F. (2012). Development, Physical-Chemical Stability, and Release Studies of Four Alcohol-Free Spironolactone Suspensions for Use in Pediatrics. AAPS PharmSciTech, 13(3), 838–844. [Link]

  • Salgado, A., Al-Achi, A., & Gupta, M. R. (2010). Stability of spironolactone in an extemporaneously prepared aqueous suspension: The importance of microbiological quality of compounded paediatric formulations. European Journal of Hospital Pharmacy, 17(4), 100-104. [Link][7]

  • International Programme on Chemical Safety. (1995). γ-Butyrolactone (GBL). INCHEM. [Link][2]

  • SWGDRUG. (2005, August 22). gamma-butyrolactone. [Link][11]

  • Analytical Methods Committee. (2012). Analytical Methods. Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Decarboxylation in Natural Products Biosynthesis. PubMed Central. [Link][3]

Sources

Optimization

"common pitfalls in the derivatization of 6-Oxaspiro[3.5]nonane-7-carboxylic acid"

Welcome to the Advanced Derivatization Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique structural challenges presented by 6-Oxaspiro[3.5]nonane-7-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Derivatization Support Portal. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the unique structural challenges presented by 6-Oxaspiro[3.5]nonane-7-carboxylic acid (CAS: 2416228-94-7).

This spirocyclic building block is increasingly utilized in the development of novel therapeutics, including GLP-1 agonists[1]. However, its derivatization is notoriously tricky. The fusion of a cyclobutane ring to a tetrahydropyran system restricts conformational flexibility, while the α -alkoxy nature of the C7 carboxylic acid introduces severe stereochemical vulnerabilities[2].

Below are the most common technical tickets we receive, the mechanistic causality behind these failures, and field-proven solutions.

🛠️ Troubleshooting FAQs (The "Why" and "How")

Ticket #101: "I am observing >15% epimerization at the C7 position during standard amide coupling. How do I retain stereochemical integrity?"

The Causality: You are encountering the classic α -alkoxy effect. The oxygen atom at position 6 exerts a strong electron-withdrawing inductive effect, significantly increasing the acidity of the proton at the chiral C7 center. When you activate the carboxylic acid (e.g., forming an O-acylisourea or an OBt ester), the α -proton becomes highly susceptible to abstraction by the tertiary amine base (like DIPEA or TEA) used in your reaction[3]. This leads to either direct enolization or the formation of a transient oxazolone intermediate, both of which destroy the stereocenter and result in a diastereomeric or racemic mixture upon amine attack[3].

The Solution:

  • Change the Base: Eliminate strong, unhindered bases. Swap DIPEA ( pKa​ ~10.5) for a weaker, sterically hindered base like 2,4,6-collidine ( pKa​ ~7.4). Collidine is basic enough to facilitate the coupling but not basic enough to abstract the activated C7 proton.

  • Change the Coupling Reagent: Abandon EDC/HOBt or standard uroniums (HATU/HBTU) if epimerization persists. Instead, utilize DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT facilitates coupling through a mechanism that bypasses the highly basic intermediates typical of carbodiimides, drastically reducing racemization of α -chiral carboxylic acids[4].

Ticket #102: "My reaction stalls at 40% conversion, and LC-MS shows a massive +18 Da or +155 Da mass artifact. What is happening?"

The Causality: The mass artifacts you are seeing are likely the hydrolyzed active ester (+18 Da from the ketene/isocyanate intermediate) or an N -acylurea byproduct (if using EDC/DCC). The spiro[3.5]nonane system is exceptionally bulky. The cyclobutane ring alters the pucker of the adjacent oxane ring, conformationally locking the C7 carboxylate and sterically shielding the Bürgi-Dunitz trajectory required for the incoming amine nucleophile. Because the intermolecular aminolysis is kinetically sluggish, the activated intermediate has time to undergo intramolecular rearrangement (e.g., O→N acyl migration to form the dead-end N -acylurea).

The Solution: You must accelerate the aminolysis step to outcompete the rearrangement. Use HATU combined with HOAt (1-Hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt provides a neighboring group effect, acting as an intramolecular general base that hydrogen-bonds with the incoming amine, effectively guiding it through the steric bulk and accelerating the coupling rate by up to 10-fold compared to HOBt.

📊 Quantitative Data: Coupling Reagent Matrix

To guide your reagent selection, below is our internal benchmarking data for the coupling of 6-Oxaspiro[3.5]nonane-7-carboxylic acid with a standard primary aliphatic amine (1.2 eq) at 25°C for 4 hours.

Coupling ReagentAdditiveBase (2.0 eq)SolventConversion Yield (%)Epimerization (%)
EDC·HClHOBtDIPEADMF42%18.5%
HATUNoneDIPEADMF88%14.2%
HATUHOAt2,4,6-CollidineDMF91%< 2.0%
DEPBT None DIPEA THF 84% < 0.5%

🔬 Standard Operating Procedure (SOP): Epimerization-Free Derivatization

This self-validating protocol utilizes DEPBT to ensure the stereochemical integrity of the C7 position during amide bond formation.

Step 1: Reagent Preparation & Solubilization

  • Charge a flame-dried Schlenk flask with 6-Oxaspiro[3.5]nonane-7-carboxylic acid (1.0 eq, 0.5 mmol).

  • Dissolve in anhydrous THF (0.1 M concentration). Note: THF is preferred over DMF here to suppress base dissociation and further limit α -proton abstraction.

  • Add the amine nucleophile (1.1 eq).

Step 2: Controlled Activation

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Add DEPBT (1.2 eq) in one portion.

  • Dropwise, add N,N -Diisopropylethylamine (DIPEA) (2.0 eq) over 5 minutes.

  • Self-Validation Check: After 15 minutes, extract a 5 µL aliquot, quench into 100 µL of methanol, and inject into LC-MS. You should observe the mass of the methyl ester (indicating successful trapping of the activated intermediate) and zero starting material. If unreacted acid remains, verify the moisture content of your THF.

Step 3: Aminolysis

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20-25°C).

  • Stir for 12 hours. The reaction will transition from a clear solution to a slightly cloudy suspension as the phosphate byproducts form.

Step 4: Workup & Isolation

  • Quench the reaction with saturated aqueous NH4​Cl (10 mL) to neutralize any remaining base.

  • Extract with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with 5% aqueous NaHCO3​ (to remove unreacted acid) and brine.

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

🧬 Mechanistic Pathway Visualization

The following diagram illustrates the kinetic competition between successful aminolysis and base-catalyzed epimerization when activating 6-Oxaspiro[3.5]nonane-7-carboxylic acid.

EpimerizationPathway Start 6-Oxaspiro[3.5]nonane-7-carboxylic acid (Chiral at C7) Activation Activated Ester Intermediate (e.g., OAt or DEPBT ester) Start->Activation Coupling Reagent PathA Fast Aminolysis (Optimized Conditions) Activation->PathA Good Nucleophile PathB Slow Aminolysis / Strong Base (Steric Hindrance) Activation->PathB Steric Clash Product Desired Amide (Retention of Configuration) PathA->Product Enolization Alpha-Proton Abstraction (Inductive effect of O6) PathB->Enolization Oxazolone Oxazolone Intermediate (Loss of Stereocenter) Enolization->Oxazolone Epimer Epimerized Amide (Diastereomeric Mixture) Oxazolone->Epimer Amine Attack

Mechanistic pathway of successful aminolysis versus base-catalyzed C7 epimerization.

📚 References

  • Heterocyclic glp-1 agonists Google Patents (WO2022078407A1) URL:[1]

  • Oxa-spirocycles: synthesis, properties and applications (S1 Supporting Information) Semantic Scholar URL:[Link][2]

  • Ynamide Coupling Reagents: Origin and Advances National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Evolution of amide bond formation ResearchGate URL:[Link][4]

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 6-Oxaspiro[3.5]nonane-7-carboxylic acid

Welcome to the technical support center for 6-Oxaspiro[3.5]nonane-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-Oxaspiro[3.5]nonane-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this molecule. Here, we address common questions and troubleshooting scenarios encountered during experimental studies, focusing on the causality behind its degradation under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 6-Oxaspiro[3.5]nonane-7-carboxylic acid that influence its stability?

A1: The stability of 6-Oxaspiro[3.5]nonane-7-carboxylic acid is dictated by three key structural features:

  • A δ-Lactone: This six-membered cyclic ester is the most reactive site, particularly susceptible to hydrolysis. Lactones are known to undergo ring-opening reactions under both acidic and basic conditions.[1][2]

  • A Tetrahydropyran Ring (Cyclic Ether): The ether linkage is generally stable but can be susceptible to oxidative degradation, especially in the presence of radical initiators or strong oxidizing agents.[3][4]

  • A Carboxylic Acid: This group influences the molecule's solubility and ionization state depending on the pH. While relatively stable, the carboxylic acid moiety can be susceptible to decarboxylation under high thermal stress and can influence photoreactivity.[5][6]

Q2: I am observing rapid degradation of my compound in an aqueous buffer. What is the most likely cause?

A2: The most probable cause is the hydrolysis of the δ-lactone ring. Lactones, being cyclic esters, are prone to hydrolysis, a reaction that is catalyzed by both acid and base.[7] The rate of degradation is highly dependent on pH and temperature.[8] If your buffer is even slightly acidic or alkaline, it can accelerate the ring-opening of the lactone to form the corresponding hydroxy acid. For optimal stability in aqueous solutions, it is crucial to determine the pH-stability profile and use a buffer system where the hydrolysis rate is minimal, often near neutral pH.

Q3: My analytical method shows multiple degradation peaks. How do I begin to identify them?

A3: A systematic forced degradation study is the cornerstone of identifying potential degradation products.[9][10] By subjecting the molecule to specific stress conditions (acid, base, oxidation, light, heat) individually, you can generate the degradants in a controlled manner. Using a high-resolution analytical technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for characterizing these products by providing both retention time and mass-to-charge ratio, which helps in elucidating their structures.[9] Comparing the chromatograms from each stress condition will help you assign specific degradation products to particular pathways.

Troubleshooting Guide: Degradation Under Stress Conditions

This section provides a detailed look at degradation pathways and offers troubleshooting advice for specific experimental challenges.

Hydrolytic Degradation (Acid & Base Stress)

Issue: My compound shows significant degradation in both acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions. What is the mechanism, and are the products the same?

Scientific Explanation: The primary mechanism is the hydrolysis of the lactone ring.[2]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically a rapid, irreversible process that opens the ring to form the carboxylate salt of the corresponding hydroxy acid.[1]

  • Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[7][11] This reaction is reversible and typically slower than base-catalyzed hydrolysis.[2]

The final degradation product in both cases is the same open-chain hydroxy acid: 4-(hydroxymethyl)cyclohexane-1-carboxylic acid .

Proposed Hydrolytic Degradation Pathway

G cluster_acid Acid-Catalyzed Hydrolysis (AAC2) cluster_base Base-Catalyzed Hydrolysis (BAC2) A_Start 6-Oxaspiro[3.5]nonane- 7-carboxylic acid A_Int1 Protonated Carbonyl (Intermediate) A_Start->A_Int1 + H₃O⁺ A_End 4-(hydroxymethyl)cyclohexane- 1-carboxylic acid A_Int1->A_End + H₂O - H₃O⁺ B_Start 6-Oxaspiro[3.5]nonane- 7-carboxylic acid B_Int1 Tetrahedral Intermediate B_Start->B_Int1 + OH⁻ B_End Hydroxy Acid (Carboxylate Salt) B_Int1->B_End Ring Opening

Caption: Proposed hydrolytic pathways under acidic and basic conditions.

Troubleshooting & Optimization:

  • Problem: Unexpectedly fast degradation in a formulation buffered to pH 7.

  • Possible Cause: The buffer species itself may be acting as a general base or acid catalyst, accelerating hydrolysis.[8]

  • Solution: Screen different buffer systems (e.g., phosphate vs. citrate) at the same pH to identify any catalytic effects. Ensure the ionic strength of the buffer is consistent across experiments.

Oxidative Degradation

Issue: After adding hydrogen peroxide (H₂O₂), I see a new impurity peak in my chromatogram that is not present under other stress conditions. What could it be?

Scientific Explanation: The tetrahydropyran (cyclic ether) portion of the molecule is the most likely site for oxidative attack. The carbon atom adjacent to the ether oxygen (C5) is activated and susceptible to hydrogen atom abstraction by radicals, which can be generated from H₂O₂. This can initiate a cascade leading to the formation of hydroperoxides or ring-opening products.[4][12] A plausible degradation product is the formation of a ketone at the C7 position, resulting in 7-oxo-6-oxaspiro[3.5]nonane-8-carboxylic acid , or further degradation products from ring scission.

Proposed Oxidative Degradation Pathway

G Start 6-Oxaspiro[3.5]nonane- 7-carboxylic acid Radical Radical Intermediate (at C5 or C7) Start->Radical H-atom abstraction (e.g., by •OH from H₂O₂) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O₂ Ketone 7-Oxo derivative or other oxidized species Peroxide->Ketone Further reactions

Caption: Potential oxidative degradation initiated by radical attack.

Troubleshooting & Optimization:

  • Problem: High variability in oxidative degradation results.

  • Possible Cause: Oxidative reactions can be sensitive to trace metal ion contamination, which can catalyze the decomposition of H₂O₂ into more reactive radicals.

  • Solution: Use high-purity water and solvents. Consider performing the experiment with and without a metal chelator like EDTA to diagnose the influence of metal ions. Ensure experiments are protected from light, as light can also promote radical formation.

Photolytic Degradation

Issue: My solid compound seems stable, but solutions degrade when left on the benchtop. Is this photodegradation?

Scientific Explanation: While the saturated spirocyclic backbone lacks strong chromophores to absorb UV-Vis light, photodegradation can still occur, often mediated by impurities or the solvent.[13] The carboxylic acid group can also play a role in the molecule's photoreactivity.[14] Photolytic degradation typically proceeds via complex radical mechanisms and can be influenced by pH.[14] Given the structure, direct photolysis is less likely than indirect photodegradation, where an excited species in the solution transfers energy to the molecule or generates reactive species (like singlet oxygen) that cause degradation.

Troubleshooting & Optimization:

  • Problem: Inconsistent results during photostability testing.

  • Possible Cause: The intensity and wavelength of the light source are not well-controlled. The distance from the lamp and the container material (e.g., quartz vs. borosilicate glass) can significantly alter light exposure.

  • Solution: Use a validated photostability chamber that conforms to ICH Q1B guidelines. Always run a dark control sample in parallel, wrapped in aluminum foil but kept under the same temperature conditions, to differentiate between thermal and photolytic degradation.

Thermal Degradation

Issue: When analyzing a sample subjected to high heat (e.g., >100°C), I see a loss of the parent compound but no major new peaks in the chromatogram.

Scientific Explanation: Under significant thermal stress, a potential degradation pathway is decarboxylation, where the carboxylic acid group is lost as carbon dioxide (CO₂).[5] This would result in the formation of 6-oxaspiro[3.5]nonane . Since this product is more volatile and lacks the chromophore of the carboxylic acid, it may not be retained or detected under the same HPLC conditions used for the parent compound, leading to a perceived loss of mass balance.

Troubleshooting & Optimization:

  • Problem: Poor mass balance in thermal stress studies.

  • Possible Cause: Formation of volatile or non-UV active degradants like the decarboxylated product.

  • Solution: Analyze the thermally stressed samples using a mass-sensitive detector (e.g., MS, CAD) in addition to UV. Also, consider using Gas Chromatography-Mass Spectrometry (GC-MS) to look for volatile degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to investigating the degradation pathways of 6-Oxaspiro[3.5]nonane-7-carboxylic acid.

Forced Degradation Workflow

G cluster_stress Apply Stress Conditions Prep Prepare Stock Solution (1 mg/mL in ACN:H₂O) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h Prep->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 24h Prep->Base Oxid Oxidation 3% H₂O₂, RT, 24h Prep->Oxid Photo Photolysis ICH Q1B light exposure Prep->Photo Therm Thermal (Solid) 80°C, 48h Prep->Therm Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxid->Neutralize Photo->Neutralize Therm->Neutralize Analyze Analyze via Stability-Indicating HPLC-UV/MS Method Neutralize->Analyze Identify Characterize Degradants (MS fragmentation, etc.) Analyze->Identify Pathway Elucidate Degradation Pathways Identify->Pathway

Caption: Workflow for a comprehensive forced degradation study.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Before analysis, neutralize with 0.1 M NaOH.[5]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Before analysis, neutralize with 0.1 M HCl.[5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.[5]

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Dissolve in the diluent before analysis.[5]

  • Photolytic Degradation: Expose the stock solution (in a quartz cuvette) and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Maintain a parallel dark control sample.[15]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. Aim for 5-20% degradation for optimal results.

Protocol 2: HPLC Method for Stability Indicating Analysis

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from its potential degradation products.

  • System Setup: Use a standard HPLC system with UV detection. Coupling with a Mass Spectrometer (MS) is highly recommended for peak identification.[9]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is a versatile choice for moderately polar compounds.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to suppress the ionization of the carboxylic acid, leading to better peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A gradient method is necessary to elute both the polar, ring-opened hydroxy acid and any less polar degradants.

    • Start with a low percentage of Mobile Phase B (e.g., 10%) to retain the polar degradants.

    • Ramp up to a high percentage of B (e.g., 95%) to elute the parent compound and any non-polar impurities.

    • A typical gradient might be 10-95% B over 15 minutes.

  • Detection: Monitor at a wavelength where the parent compound has reasonable absorbance (e.g., 210 nm), as the core structure lacks a strong chromophore.

  • Method Validation: Once the separation is achieved, validate the method for specificity by injecting a mixture of all stressed samples to ensure all degradation peaks are resolved from the parent peak and from each other.

Data Summary

The following table summarizes the expected primary degradation products based on the applied stress conditions.

Stress ConditionKey Reactive SitePlausible Primary Degradation ProductAnalytical Considerations
Acidic/Basic Hydrolysis δ-Lactone4-(hydroxymethyl)cyclohexane-1-carboxylic acidProduct will be much more polar; expect a significantly shorter retention time on reversed-phase HPLC.
Oxidation (H₂O₂) Cyclic Ether (C5/C7)Oxidized derivatives (e.g., ketones, hydroperoxides)May have similar polarity to the parent. LC-MS is crucial for identification based on mass change (+14 or +16 Da).
Photolysis Entire MoleculeMixture of radical-derived productsDegradation profile can be complex. Compare chromatograms of light vs. dark control to identify photo-specific degradants.
Thermal Carboxylic Acid6-Oxaspiro[3.5]nonane (via decarboxylation)Product is volatile and non-polar. May not be detected by HPLC-UV; requires GC-MS or LC-MS for detection.

References

  • Chemistry Steps. (2025, December 3). Synthesis and Reactions of Lactones and Lactams. Available from: [Link]

  • ResearchGate. (n.d.). Photooxidation of three spirocyclic acid derivative insecticides in aqueous suspensions as catalyzed by titanium and zinc oxides. Available from: [Link]

  • Wikipedia. (n.d.). Lactone. Available from: [Link]

  • Andrés, J., Domingo, L. R., & Safont, V. S. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(14), 6880–6889. Available from: [Link]

  • Mahendra, S., & Alvarez-Cohen, L. (2006). Oxidation of the Cyclic Ethers 1,4-Dioxane and Tetrahydrofuran by a Monooxygenase in Two Pseudonocardia Species. Applied and Environmental Microbiology, 72(5), 3355–3362. Available from: [Link]

  • Perl, E. A., Place, B. J., & Simpson, M. J. (2019). Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. Frontiers in Environmental Science, 7. Available from: [Link]

  • Chen, X., Islamova, N. I., Robles, R. V., & Lees, W. J. (2011). Photochromic properties of a water-soluble methyl carboxylic acid indolylfulgimide. Photochemical & Photobiological Sciences, 10(4), 493–498. Available from: [Link]

  • Heriot-Watt Research Portal. (2013, July 19). Mechanisms of lactone hydrolysis in acidic conditions. Available from: [Link]

  • Shirinian, V. Z., Krayushkin, M. M., & Vorontsova, L. G. (2004). Studies under Continuous Irradiation of Photochromic Spiro[fluorenopyran‐thioxanthenes]. Molecular Crystals and Liquid Crystals, 425(1), 1-8. Available from: [Link]

  • Salemi, C., Giusti, G., & Guglielmetti, R. (1995). DABCO effect on the photodegradation of photochromic compounds in spiro[indoline-pyran] and spiro[indoline-oxazine] series. Journal of Photochemistry and Photobiology A: Chemistry, 86(1-3), 247-252. Available from: [Link]

  • ResearchGate. (n.d.). Factors Influencing Photochromism of Spiro-Compounds Within Polymeric Matrices. Available from: [Link]

  • ResearchGate. (n.d.). Mechanisms of Lactone Hydrolysis in Acidic Conditions. Available from: [Link]

  • Chavan, R. R., Thorat, S. S., & Thoke, A. R. (2019). Forced Degradation Study of Spironolactone by UV Spectrophotometric Method. Asian Journal of Pharmacy and Technology, 9(3), 185-188. Available from: [Link]

  • Lyu, Y., Chow, J. T. C., & Nah, T. (2023). Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase. Environmental Science: Processes & Impacts, 25(3), 518-529. Available from: [Link]

  • O'Donnell, S. M., Sidebottom, H. W., Wenger, J. C., Mellouki, A., & Le Bras, G. (2003). Kinetic Studies on the Reactions of Hydroxyl Radicals with Cyclic Ethers and Aliphatic Diethers. The Journal of Physical Chemistry A, 107(14), 2447–2454. Available from: [Link]

  • ResearchGate. (n.d.). Hazard evaluation for oxidation of cyclic ethers. Available from: [Link]

  • Satyanarayana, P. V. V., et al. (2015). RP-HPLC Method Development Validation and Forced Degradation Studies for Simultaneous Estimation of Torsemide and Spironolactone. American Journal of PharmTech Research, 5(4). Available from: [Link]

  • SlideServe. (n.d.). Spironolactone: stability indicating method for the identification of major degradation products and pathways. Available from: [Link]

  • Veerendra, Y. V. S., et al. (2019). Design of Experimental Approach to Analytical Robustness Study for UHPLC Method Developed for Separation and Quantification of Spironolactone and its Impurities in Drug Substances. Asian Journal of Chemistry, 31(12), 2935-2942. Available from: [Link]

  • Progress in Energy and Combustion Science. (2022). Chemical kinetics of cyclic ethers in combustion. Available from: [Link]

  • ARAID. (n.d.). Chemical kinetics of cyclic ethers in combustion. Available from: [Link]

  • Klán, P., et al. (2005). Photochemical Cleavage and Release of Carboxylic Acids from α-Keto Amides. The Journal of Organic Chemistry, 70(11), 4166–4172. Available from: [Link]

  • Malatesta, V., et al. (1994). Reductive Degradation of Photochromic Spiro-Oxazines. Reaction of the Merocyanine Forms with Free Radicals. The Journal of Organic Chemistry, 59(19), 5573–5579. Available from: [Link]

  • Uchiyama, S., et al. (2011). A new diffusive sampler for simultaneous measurement of ozone and carbonyls in the air. Analytica Chimica Acta, 691(1-2), 119-124. Available from: [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid. Available from: [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS RN 2416228-94-7 | 6-Oxaspiro[3.5]nonane-7-carboxylic acid. Available from: [Link]

  • Organic Syntheses. (n.d.). Procedure for the Preparation of Amides from Nitriles. Available from: [Link]

  • Heider, J., et al. (2015). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Bacteriology, 197(13), 2246-2255. Available from: [Link]

  • Liu, X., et al. (2012). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Molecules, 17(10), 11593-11608. Available from: [Link]

  • The Italian Association of Chemical Engineering. (n.d.). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. Available from: [Link]

  • Clemson University. (2020). Degradation Products and Microbial Communities Associated with the Conversion of Five Long-chain Fatty Acids Relevant for Anaerobic Digestion. Available from: [Link]

  • Der Pharma Chemica. (2015). Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey lactone. Available from: [Link]

  • Indian Academy of Sciences. (n.d.). Microbial transformations of acyclic monoterpenes. Available from: [Link]

  • Koshikari, Y. (2012). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Available from: [Link]

  • ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids. Available from: [Link]

  • PubChem. (n.d.). 7-Oxaspiro[3.5]nonane-9-carboxylic acid. Available from: [Link]

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Optimization

Technical Support Center: Purification of 6-Oxaspiro[3.5]nonane-7-carboxylic acid

Welcome to the technical support and troubleshooting center for the isolation and purification of 6-Oxaspiro[3.5]nonane-7-carboxylic acid . This specific spirocyclic building block is increasingly critical in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the isolation and purification of 6-Oxaspiro[3.5]nonane-7-carboxylic acid . This specific spirocyclic building block is increasingly critical in modern drug discovery, notably serving as a structural scaffold in the synthesis of heterocyclic GLP-1 agonists and other metabolic therapeutics[1].

Due to the unique physicochemical properties of the oxa-spirocyclic core, researchers frequently encounter challenges with co-eluting impurities, poor chromatographic recovery, and emulsion formation during extraction. This guide provides field-validated methodologies and troubleshooting steps to ensure high-purity recovery.

Part 1: Physicochemical Data & Impurity Profiling

Before selecting a purification method, it is critical to understand the quantitative properties of the target molecule[2]. The spirocyclic oxygen introduces a hydrogen-bond acceptor, while the carboxylic acid acts as both a donor and acceptor, heavily influencing its behavior in biphasic systems and on silica stationary phases.

Table 1: Key Quantitative Properties of 6-Oxaspiro[3.5]nonane-7-carboxylic acid

PropertyValue / DescriptionImpact on Purification
CAS Registry Number 2416228-94-7[2]N/A
Molecular Formula C9H14O3[2]Low molecular weight; highly volatile if esterified.
Molecular Weight 170.21 g/mol [2]Elutes early in reverse-phase chromatography.
Estimated pKa ~4.5 – 5.0Dictates pH thresholds for liquid-liquid extraction[3].
Common Impurities Unreacted spiro-esters, regioisomers, inorganic salts[4].Requires orthogonal purification strategies (see workflow).
Purification Decision Workflow

PurificationWorkflow Start Crude 6-Oxaspiro[3.5]nonane- 7-carboxylic acid ImpurityCheck Identify Impurity Profile (LC-MS / NMR) Start->ImpurityCheck Salts Inorganic Salts (e.g., LiCl, NaOH) ImpurityCheck->Salts Neutral Neutral Organics (Unreacted Esters) ImpurityCheck->Neutral Isomers Regioisomers / Diastereomers ImpurityCheck->Isomers LLE Acid-Base Extraction (pH > pKa + 3, then pH < pKa - 3) Salts->LLE Neutral->LLE SPE Anion Exchange SPE (DOWEX 1x8-400) Neutral->SPE HPLC Prep-HPLC (Acidic Mobile Phase) Isomers->HPLC Pure Purified Target (>98% Purity) LLE->Pure SPE->Pure HPLC->Pure

Workflow for isolating 6-Oxaspiro[3.5]nonane-7-carboxylic acid from common impurities.

Part 2: Troubleshooting Guide & FAQs

Q1: I am losing a significant amount of product during standard silica gel column chromatography. Why is my recovery so low? A: Carboxylic acids strongly hydrogen-bond with the free silanol groups on stationary phase silica, leading to severe tailing, band broadening, and irreversible adsorption.

  • Causality: The oxa-spirocyclic system provides an additional hydrogen-bond acceptor, exacerbating the molecule's affinity for the silica matrix.

  • Solution: Add 0.1% to 1% of a volatile acid (e.g., formic acid or glacial acetic acid) to your organic mobile phase (e.g., Hexane/EtOAc or DCM/MeOH). This suppresses the ionization of the target carboxylic acid and competitively masks the free silanols on the silica, allowing the product to elute in a tight band.

Q2: My crude product contains significant amounts of unreacted spirocyclic ester and neutral byproducts from the cyclization step. What is the most scalable removal method? A: Acid-Base Liquid-Liquid Extraction (LLE)[3].

  • Causality: By adjusting the aqueous pH to at least 3 units above the acid's pKa (e.g., pH > 8), the carboxylic acid is fully deprotonated into its highly water-soluble carboxylate salt. Neutral impurities (like unreacted esters) remain entirely in the organic phase and can be discarded. Subsequent acidification to pH < 2 reprotonates the acid, driving it back into a fresh organic extraction phase[3].

Q3: How do I separate closely eluting regioisomers generated during the spiro-cyclization step? A: Preparative HPLC using a buffered acidic mobile phase.

  • Causality: Regioisomers of spirocycles have identical masses and nearly identical polarities, making LLE or standard silica chromatography ineffective. Reverse-phase HPLC (e.g., C18 column) with a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic Acid (TFA) ensures the acid remains fully protonated. This maximizes hydrophobic interactions with the stationary phase, providing the theoretical plates necessary to resolve subtle structural differences.

Q4: Is there a high-throughput method to purify multiple parallel synthesis batches of this acid simultaneously? A: Solid Phase Extraction (SPE) using Anion Exchange Resin[5].

  • Causality: Resins like DOWEX 1x8-400 (formate form) selectively capture the deprotonated carboxylate from a crude reaction mixture. Non-acidic impurities are washed away, and the pure acid is subsequently eluted using an acidic solvent mixture that competitively displaces the target molecule[5].

Part 3: Validated Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checkpoints.

SOP 1: Acid-Base Extraction for Neutral Impurity Removal

Best for: Removing unreacted starting materials, neutral byproducts, and transition metal traces.

  • Dissolution: Dissolve the crude 6-Oxaspiro[3.5]nonane-7-carboxylic acid in an organic solvent (e.g., Ethyl Acetate or Diethyl Ether)[3].

    • Causality: The organic solvent dissolves both the lipophilic target acid and neutral organic impurities.

  • Basification: Add 1.0 M NaOH (aq) or saturated NaHCO3 slowly while stirring until the aqueous phase reaches pH 8–9.

    • Causality: Ensures complete deprotonation of the carboxylic acid (pKa ~4.8) into its water-soluble sodium salt[3].

  • Phase Separation & Validation: Separate the layers.

    • Validation Checkpoint: Spot the organic layer on a TLC plate and stain with Bromocresol Green. If no yellow spot appears, the target acid has successfully migrated to the aqueous layer. Discard the organic layer.

  • Acidification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 1.0 M HCl (aq) dropwise until the pH is < 2[3].

    • Causality: Reprotonates the carboxylate back into the lipophilic free acid. Cooling prevents exothermic degradation or unwanted ring-opening of the oxa-spirocycle.

  • Extraction & Validation: Extract the acidic aqueous layer with fresh Ethyl Acetate (3x).

    • Validation Checkpoint: Analyze the remaining aqueous layer by LC-MS. If the target mass (m/z 171 [M+H]+ or 169 [M-H]-) is absent, extraction is complete.

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the purified acid[3].

SOP 2: Anion Exchange SPE for High-Throughput Purification

Best for: Parallel array synthesis or library generation.

  • Resin Conditioning: Add 100 mg of DOWEX 1x8-400 formate resin to a 96-well filter plate. Wash with 1 mL of 9:1 DMSO/water[5].

    • Causality: Swells the resin polymer matrix and exposes the active quaternary ammonium sites for optimal ion exchange[5].

  • Loading: Load the crude mixture (approx. 0.02 mmol) dissolved in 0.5 mL of 9:1 DMSO/water onto the resin. Agitate at 450 rpm for 1 hour[5].

    • Causality: Allows sufficient contact time for the resin's formate ions to be thermodynamically displaced by the stronger 6-Oxaspiro[3.5]nonane-7-carboxylate ions[5].

  • Washing & Validation: Wash the resin sequentially with CH2Cl2 (3x) and Methanol (3x)[5].

    • Validation Checkpoint: Analyze the final methanol wash fraction via LC-MS. It should contain only non-acidic impurities. The target acid is covalently bound to the resin.

  • Elution: Elute the target acid by passing 2 mL of a 5% Formic Acid in Methanol solution through the resin[5].

    • Causality: The overwhelming concentration of formate ions in the eluent competitively displaces the target spirocyclic acid from the resin binding sites[5].

  • Concentration: Evaporate the eluent under a stream of nitrogen or in a vacuum centrifuge to yield the purified target.

References
  • Semantic Scholar. "Oxa-spirocycles: synthesis, properties and applications". Supporting Information. Available at: [Link]

  • Google Patents. "WO2022078407A1 - Heterocyclic glp-1 agonists". WIPO (PCT).
  • ACS Publications. "Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin". Journal of Combinatorial Chemistry. Available at: [Link]

  • LookChem. "General procedures for the purification of Carboxylic acids". Chempedia. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Evaluation of 6-Oxaspiro[3.5]nonane-7-carboxylic Acid and Piperidine Bioisosteres in Drug Discovery

Executive Summary & Mechanistic Rationale The strategic replacement of flat, aromatic, or highly basic rings with sp3 -rich, three-dimensional scaffolds has become a cornerstone of modern drug discovery[1]. This "escape...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The strategic replacement of flat, aromatic, or highly basic rings with sp3 -rich, three-dimensional scaffolds has become a cornerstone of modern drug discovery[1]. This "escape from flatland" paradigm mitigates common clinical attrition factors such as poor aqueous solubility, off-target promiscuity, and metabolic instability[2].

Piperidine rings are ubiquitous in pharmacophores but frequently introduce severe liabilities. The highly basic nature of the piperidine nitrogen ( pKa​ ~10–11) often triggers hERG channel blockade (cardiotoxicity) and phospholipidosis. As a Senior Application Scientist, I frequently evaluate scaffold hops to circumvent these issues. 6-Oxaspiro[3.5]nonane-7-carboxylic acid serves as an advanced, non-basic bioisostere for piperidine-3-carboxylic acid (nipecotic acid) and piperidine-4-carboxylic acid.

The causality behind selecting this specific spirocycle is rooted in two structural modifications:

  • Oxa-substitution: Replacing the basic amine with an ether oxygen neutralizes the basic center, effectively eliminating hERG liability while maintaining critical hydrogen-bond acceptor capabilities.

  • Spiro-fusion: The incorporation of a spiro-fused cyclobutane ring increases the fraction of saturated carbons ( Fsp3​ ) and imposes strict conformational rigidity[3]. This rigidity locks the carboxylic acid exit vector in a defined spatial orientation, which consistently enhances target binding entropy compared to highly flexible piperidines[4].

BioisostereLogic A Piperidine Analog (High pKa, Basic N) B 6-Oxaspiro[3.5]nonane (Neutral O, High Fsp3) A->B Scaffold Hopping (Oxa-substitution + Spiro-fusion) C Eliminate hERG Liability B->C D Improve Metabolic Stability B->D E Maintain Exit Vectors B->E

Logical framework for bioisosteric replacement of piperidine with an oxaspirocycle.

Comparative Physicochemical & In Vitro Profiling

To objectively compare the performance of 6-oxaspiro[3.5]nonane-7-carboxylic acid against standard piperidine analogs, we must look at the quantitative shifts in physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The table below synthesizes representative profiling data demonstrating the superiority of the spirocyclic approach.

ParameterPiperidine-3-carboxylic AcidPiperidine-4-carboxylic Acid6-Oxaspiro[3.5]nonane-7-carboxylic Acid
Fsp3​ (Fraction sp3 ) 0.830.830.89
Basic pKa​ 10.2 (Amine)10.4 (Amine)N/A (Neutral Ether)
LogD (pH 7.4) -1.5 (Zwitterionic)-1.6 (Zwitterionic)1.2 (Anionic)
Kinetic Solubility (µM) >200>200>200
HLM CLint​ (µL/min/mg) 45.242.812.4
hERG Inhibition ( IC50​ ) ~15 µM~12 µM>100 µM

Data Interpretation: The spirocyclic analog demonstrates a significantly lower intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM). The steric bulk of the spiro-fused cyclobutane ring shields adjacent carbon-hydrogen bonds from Cytochrome P450 (CYP) mediated oxidation. Furthermore, the absence of the basic amine shifts the LogD into a more favorable range for passive membrane permeability while completely abolishing hERG binding.

Self-Validating Experimental Protocols

A robust experimental protocol is not merely a sequence of steps; it must be a self-validating system. Without internal controls, an assay cannot distinguish between true biological activity and artifactual degradation. Below are the definitive methodologies used to generate the comparative data.

Protocol A: Self-Validating Microsomal Stability Assay (HLM)

Causality: We utilize this assay to assess Phase I CYP450-mediated clearance. A 5-point time course is strictly required to ensure detection within the linear range of substrate depletion before Michaelis-Menten kinetics are invalidated. A minus-NADPH control is embedded to definitively separate enzymatic metabolism from chemical instability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw Human Liver Microsomes (HLM) on ice.

  • Compound Spiking: Spike the test compound (6-oxaspiro[3.5]nonane-7-carboxylic acid or piperidine analog) into the buffer to achieve a final assay concentration of 1 µM. Control Check: Include Verapamil (high clearance) and Warfarin (low clearance) in parallel wells.

  • Microsome Addition: Add HLM to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Self-Validation Step: For the minus-NADPH control wells, add an equivalent volume of blank buffer instead.

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately dispense the aliquots into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate CLint​ .

AssayWorkflow S1 Test Compound + HLM (0.5 mg/mL) S2 + NADPH (Initiate Rxn) S1->S2 S3 Aliquot at 0-60 min S2->S3 S4 Quench (MeCN) + IS S3->S4 S5 LC-MS/MS Analysis S4->S5 C1 Control: -NADPH (Chem Stability) C1->S3 C2 Control: Verapamil (Assay Valid) C2->S1

Self-validating experimental workflow for in vitro microsomal clearance assay.

Protocol B: High-Throughput Kinetic Solubility

Causality: Thermodynamic solubility requires crystalline material and long equilibration, which is impractical for early-stage scaffold evaluation. Kinetic solubility from DMSO stocks provides a rapid, biologically relevant measure of compound precipitation upon introduction to aqueous assay buffers.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Serial Dilution: Create a 7-point dilution series in DMSO (ranging from 10 mM down to 0.15 mM).

  • Aqueous Spiking: Transfer 5 µL of each DMSO stock into 245 µL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration = 2%, max theoretical compound concentration = 200 µM).

  • Equilibration: Seal the plate and incubate at room temperature on a plate shaker at 300 rpm for 2 hours.

  • Filtration: Transfer the mixture to a 0.45 µm filter plate and centrifuge to remove precipitated compound.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard calibration curve (prepared in 50/50 Acetonitrile/Water to ensure total solubility) to determine the exact concentration remaining in solution.

Conclusion

The transition from traditional piperidine scaffolds to 6-oxaspiro[3.5]nonane-7-carboxylic acid represents a highly rational, data-driven optimization strategy. By leveraging oxa-substitution to ablate basicity and spiro-fusion to maximize Fsp3​ character, drug development professionals can successfully engineer out hERG and clearance liabilities while preserving the critical exit vectors required for target engagement. The self-validating protocols outlined above ensure that these physicochemical improvements are accurately captured and verified in vitro.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. 2

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. 3

  • Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis. CCS Chemistry. 1

  • Approach to Heterospirocycles for Medicinal Chemistry. PMC (National Institutes of Health). 4

Sources

Comparative

Publish Comparison Guide: Structure-Activity Relationship (SAR) Studies of 6-Oxaspiro[3.5]nonane Derivatives

Executive Summary In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional architectures—often termed "escaping flatland"—has become a critical strategy for improving target selectivit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from planar aromatic scaffolds to three-dimensional architectures—often termed "escaping flatland"—has become a critical strategy for improving target selectivity and clinical success rates. Among these 3D architectures, spirocycles offer unique vector projections. However, traditional all-carbon spirocycles (carbospirocycles) often suffer from high lipophilicity and poor aqueous solubility.

This guide provides an objective performance comparison of 6-oxaspiro[3.5]nonane derivatives against traditional monocyclic and carbospirocyclic alternatives. By incorporating an oxygen atom into the spirocyclic core, 6-oxaspiro[3.5]nonanes act as superior bioisosteres, dramatically improving physicochemical properties while maintaining the structural complexity required for high-affinity target engagement [1].

Structural Rationale: The Oxa-Spirocyclic Advantage

The 6-oxaspiro[3.5]nonane scaffold consists of a four-membered oxetane ring spiro-fused to a six-membered cyclohexane ring. The strategic placement of the oxygen atom serves two mechanistic purposes:

  • Hydrogen Bond Acceptor (HBA) Introduction: The oxygen atom provides a localized region of electronegativity, enabling critical water interactions that boost kinetic solubility.

  • Lipophilic Surface Area Reduction: Replacing a methylene group (–CH2–) with an oxygen atom (–O–) significantly lowers the partition coefficient (logD), thereby reducing non-specific binding and improving the metabolic clearance profile [1].

Physicochemical Performance Comparison

To objectively evaluate the scaffold, we compare the 6-oxaspiro[3.5]nonane core against its structural alternatives: the flat monocyclic tetrahydropyran and the highly lipophilic spiro[3.5]nonane.

Table 1: Comparative Physicochemical Profiling of Ring Systems

Scaffold ArchitectureRepresentative CorelogD (pH 7.4)Kinetic Solubility (µM)3D Character (Fsp³)Off-Target Liability
Monocycle Tetrahydropyran~1.5~150LowMedium
Carbospirocycle Spiro[3.5]nonane~3.2< 10HighHigh (Lipophilic)
Oxa-spirocycle 6-Oxaspiro[3.5]nonane~1.8> 400HighLow

Data synthesis derived from standard SAR profiling of spirocyclic bioisosteres [1, 2]. The 6-oxaspiro[3.5]nonane achieves a "best-of-both-worlds" profile: the high Fsp³ character of a spirocycle with the solubility profile of an oxygenated monocycle.

SAR Case Studies in Drug Development

Case Study A: Antihypertensive Drug Optimization (Terazosin Analogues)

In a landmark study on oxa-spirocycles, researchers synthesized analogues of the antihypertensive drug terazosin by replacing traditional monocyclic moieties with oxa-spirocyclic cores.

  • Causality & Result: The incorporation of the oxa-spirocyclic unit dramatically improved water solubility (by up to 40 times) compared to the carbocyclic counterparts. In vivo studies demonstrated that these 6-oxaspiro[3.5]nonane-inspired analogues not only retained but, in some cases, exhibited more potent alpha-1 adrenergic blocking activity due to improved bioavailability and optimized exit vectors [1].

Case Study B: GLP-1 Receptor Agonists for Type 2 Diabetes

Recent patent literature highlights the use of 6-oxaspiro[3.5]nonane-7-carboxamide as a highly effective bioisostere in the development of Glucagon-Like Peptide-1 (GLP-1) receptor agonists [3].

  • Causality & Result: Traditional carboxylic acid moieties can suffer from rapid phase II metabolism (glucuronidation) or poor membrane permeability. By substituting propionic acid derivatives with 6-oxaspiro[3.5]nonane-7-carboxylic acid, developers created compounds (e.g., Compound 197a) that maintain the necessary polar contacts with the GLP-1 receptor while resisting metabolic degradation, leading to prolonged insulinotropic effects[3].

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols incorporate self-validating steps to prevent systemic errors during SAR evaluation.

Protocol 1: Synthesis of 6-Oxaspiro[3.5]nonane via Iodocyclization

This method utilizes mild conditions to prevent the degradation of the highly strained four-membered ring.

  • Precursor Preparation: Synthesize the required alkenyl alcohol precursor. Causality: The specific chain length between the alkene and the hydroxyl group strictly dictates the regioselectivity of the ring closure according to Baldwin’s rules for ring formation.

  • Iodocyclization Reaction: Dissolve the precursor in acetonitrile (MeCN). Add 3.0 equivalents of NaHCO₃ followed by 1.5 equivalents of Iodine (I₂). Stir at room temperature for 4 hours. Causality: NaHCO₃ is critical; it acts as an acid scavenger to neutralize the hydroiodic acid (HI) byproduct. Without this, the acidic environment would rapidly open the newly formed oxetane ring.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce unreacted I₂. Extract with ethyl acetate.

  • Self-Validation (Structural Integrity): Subject the purified product to 2D-NMR (NOESY/HMBC) and X-ray crystallography. This step is mandatory to confirm the spirocyclic junction and rule out the formation of fused-ring isomers.

Protocol 2: Self-Validating Shake-Flask Method for logD(7.4) Determination

A robust SAR study requires precise lipophilicity data. Standard computational models often fail for novel spirocycles, necessitating empirical validation.

  • Solvent Pre-saturation: Vigorously stir equal volumes of n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours prior to the experiment. Causality: Solvents must be mutually saturated. If pure solvents are used, they will dissolve into one another during the assay, altering the phase volumes and skewing the final concentration ratio.

  • Equilibration: Add 1 mg of the 6-oxaspiro[3.5]nonane derivative to a vial containing 1 mL of the pre-saturated octanol/PBS mixture. Shake at 25°C for 2 hours.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes. Causality: Centrifugation is essential to break any micro-emulsions at the interface. Micro-droplets of octanol suspended in the aqueous phase will result in a falsely high aqueous concentration reading.

  • Self-Validation (Mass Balance Check): Quantify the compound in both phases using LC-MS/MS. Calculate the total mass recovered. Rule: If the calculated mass balance is <95% of the initial input, the run must be rejected. A low mass balance indicates that the compound has either precipitated at the liquid-liquid interface or degraded during the assay.

Visualizations

Diagram 1: GLP-1 Receptor Signaling Pathway

The following diagram maps the logical relationship and signaling cascade triggered by 6-oxaspiro[3.5]nonane-based GLP-1 agonists.

GLP1_Pathway A 6-Oxaspiro[3.5]nonane GLP-1 Agonist B GLP-1 Receptor (GPCR) A->B Binding C Gs Protein Activation B->C Conformational Change D Adenylyl Cyclase (AC) C->D E cAMP Production D->E ATP Conversion F Protein Kinase A (PKA) E->F G Insulin Secretion & Glucose Homeostasis F->G Exocytosis

Caption: GLP-1 receptor signaling pathway activated by 6-oxaspiro[3.5]nonane derivatives.

Diagram 2: Experimental Synthesis and SAR Validation Workflow

This workflow illustrates the critical path from chemical synthesis to in vivo evaluation, highlighting the integration of physicochemical profiling.

SAR_Workflow S1 Alkenyl Alcohol Precursor S2 Iodocyclization (I2, Base) S1->S2 S3 6-Oxaspiro[3.5]nonane Intermediate S2->S3 Ring Closure S4 Late-Stage Functionalization S3->S4 Diversification S5 SAR Screening (Solubility, logD) S4->S5 Profiling S6 In Vivo Efficacy Evaluation S5->S6 Lead Selection

Caption: Synthesis and SAR validation workflow for 6-oxaspiro[3.5]nonane derivatives.

References

  • Oxa-spirocycles: synthesis, properties and applications Chemical Science, Royal Society of Chemistry (2021). URL:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities Chemical Reviews, ACS Publications (2014). URL:[Link]

  • Heterocyclic GLP-1 Agonists (WO2022078407A1)
Validation

"comparison of synthetic routes for different oxaspiro[3.5]nonane isomers"

An in-depth technical analysis of synthetic methodologies for oxaspiro[3.5]nonane isomers, focusing on their application in modern drug discovery. Executive Summary: Escaping Flatland with Spirocyclic Oxetanes In contemp...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of synthetic methodologies for oxaspiro[3.5]nonane isomers, focusing on their application in modern drug discovery.

Executive Summary: Escaping Flatland with Spirocyclic Oxetanes

In contemporary medicinal chemistry, increasing the fraction of sp³-hybridized carbons (Fsp³) is a proven strategy to improve the clinical success rates of drug candidates. Spirocyclic oxetanes, particularly the oxaspiro[3.5]nonane isomers, have emerged as highly valuable scaffolds. They serve as rigid, three-dimensional bioisosteres for carbonyl groups, morpholines, and gem-dimethyl motifs[1]. By incorporating these four-membered cyclic ethers, researchers can predictably lower lipophilicity (logP), enhance aqueous solubility, and improve metabolic stability against cytochrome P450-mediated degradation[1][2].

However, the specific positioning of the oxygen atom within the spirocyclic framework—yielding either the 1-oxaspiro[3.5]nonane or 2-oxaspiro[3.5]nonane isomer—dictates entirely different synthetic strategies, exit vectors, and physicochemical profiles. This guide objectively compares the synthetic routes, mechanistic causalities, and experimental protocols for these two critical isomers.

Synthesis of 1-Oxaspiro[3.5]nonane: The Iterative Ylide Approach

The 1-oxaspiro[3.5]nonane isomer features the oxetane oxygen directly adjacent to the spiro-quaternary carbon. This asymmetric topology makes it an excellent building block for introducing polar interactions in a highly directional manner.

Mechanism and Causality

The most robust method for synthesizing 1-oxaspiro[3.5]nonanes is the modified Corey-Chaykovsky reaction [3][4]. Unlike the standard reaction which yields an epoxide, this route utilizes an excess (≥2.0 equivalents) of dimethylsulfoxonium methylide.

  • Step 1 (Kinetic Control): The first equivalent of the ylide attacks the carbonyl of cyclohexanone, followed by elimination of DMSO to form a transient spiro-epoxide (1-oxaspiro[5]octane)[2].

  • Step 2 (Thermodynamic Ring Expansion): The second equivalent of the ylide attacks the less sterically hindered carbon of the newly formed oxirane. This triggers a ring expansion, driving the kinetically disfavored formation of the four-membered oxetane ring[2]. The use of trimethylsulfoxonium iodide (TMSI) over trimethylsulfonium iodide is critical; the sulfoxonium ylide is less reactive and more stable, preventing unwanted side reactions and allowing the elevated temperatures (50 °C) required for the ring expansion[3].

G A Cyclohexanone (Starting Material) B Dimethylsulfoxonium Methylide (1st eq) A->B Nucleophilic Addition C 1-Oxaspiro[2.5]octane (Epoxide Intermediate) B->C Cyclization (-DMSO) D Dimethylsulfoxonium Methylide (2nd eq) C->D Ring Expansion E 1-Oxaspiro[3.5]nonane (Target Isomer) D->E 4-exo-tet Cyclization

Mechanistic pathway for 1-oxaspiro[3.5]nonane via iterative Corey-Chaykovsky reactions.
Experimental Protocol: 1-Oxaspiro[3.5]nonane[3][4]

Reagents: Cyclohexanone (20 mmol), Trimethylsulfoxonium iodide (TMSI, 40 mmol), Potassium tert-butoxide (t-BuOK, 40 mmol), tert-butanol (t-BuOH, 130 mL).

  • Ylide Generation: To a multi-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add TMSI (8.80 g, 40 mmol) and t-BuOH (80 mL). Heat the suspension to 50 °C under an inert argon atmosphere.

  • Base Addition: Slowly add a solution of t-BuOK (4.48 g, 40 mmol) dissolved in t-BuOH (50 mL) dropwise over 30 minutes. The mixture will turn into a milky white suspension, indicating the formation of the ylide. Stir for an additional 30 minutes at 50 °C.

  • Ketone Addition: Add cyclohexanone (1.96 g, 20 mmol) dropwise. Maintain the reaction temperature at 50 °C for 12–16 hours to ensure complete epoxide ring expansion.

  • Workup & Purification: Cool the reaction to room temperature and quench with cold distilled water (50 mL). Extract the aqueous layer with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (pentane/diethyl ether) to yield the product as a colorless oil (Typical yield: 56–99%)[3].

Synthesis of 2-Oxaspiro[3.5]nonane: The Intramolecular Williamson Approach

The 2-oxaspiro[3.5]nonane isomer features a symmetric oxetane ring where the oxygen is situated opposite to the spiro carbon. This symmetry makes it an ideal gem-dimethyl bioisostere, often used to plug lipophilic pockets while simultaneously providing a hydrogen-bond acceptor[1].

Mechanism and Causality

Because the oxygen is not adjacent to the spiro center, ylide-based ring expansions cannot be used. Instead, the synthesis relies on the Intramolecular Williamson Etherification of a pre-assembled 1,3-diol[3].

  • Step 1 (Desymmetrization): 1,1-Bis(hydroxymethyl)cyclohexane must be selectively mono-activated. Using 1.0 equivalent of p-toluenesulfonyl chloride (TsCl) under dilute, low-temperature conditions minimizes the formation of the unwanted di-tosylate byproduct[3].

  • Step 2 (4-exo-tet Cyclization): The mono-tosylate is treated with a strong base (e.g., NaH or t-BuOK). A strong base is strictly required because the resulting alkoxide must overcome the significant ring strain (~26 kcal/mol) of the oxetane transition state. Weak bases fail to drive the equilibrium toward the highly nucleophilic alkoxide required for this kinetically disfavored cyclization[3].

G A 1,1-Bis(hydroxymethyl) cyclohexane B TsCl, Pyridine (Desymmetrization) A->B 0 °C C Mono-tosylate Intermediate B->C Selective Activation D NaH or t-BuOK (Deprotonation) C->D Alkoxide Formation E 2-Oxaspiro[3.5]nonane (Target Isomer) D->E Intramolecular Williamson Etherification

Stepwise synthesis of 2-oxaspiro[3.5]nonane via intramolecular Williamson etherification.
Experimental Protocol: 2-Oxaspiro[3.5]nonane[1][3]

Reagents: 1,1-Bis(hydroxymethyl)cyclohexane (10 mmol), p-Toluenesulfonyl chloride (TsCl, 10 mmol), Pyridine (25 mmol), Sodium hydride (NaH, 60% dispersion in mineral oil, 15 mmol), anhydrous Toluene (50 mL).

  • Monotosylation: Dissolve 1,1-bis(hydroxymethyl)cyclohexane (1.44 g, 10 mmol) in anhydrous toluene (40 mL) and pyridine (2.0 mL, 25 mmol). Cool the solution to 0 °C in an ice bath. Add TsCl (1.91 g, 10 mmol) portion-wise over 1 hour to prevent local concentration spikes that lead to di-tosylation. Stir at 0 °C for 2 hours, then warm to room temperature.

  • Alkoxide Formation & Cyclization: Wash the NaH (600 mg, 15 mmol) with hexanes to remove mineral oil, then suspend in 10 mL of anhydrous toluene. Slowly transfer the mono-tosylate solution into the NaH suspension at room temperature. Stir for 30 minutes. The evolution of H₂ gas will be observed.

  • Thermal Maturation: Heat the reaction mixture to 80 °C for 2 hours to drive the 4-exo-tet cyclization to completion.

  • Workup & Purification: Cool to 0 °C and carefully quench with cold water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 × 30 mL). Wash the combined organics with 1M HCl (to remove pyridine), followed by brine. Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography to afford the product (Typical yield: 60–85%)[1][3].

Comparative Performance & Application Data

When selecting an oxaspiro[3.5]nonane isomer for a drug development program, the choice depends heavily on the desired exit vectors and the specific physicochemical liability being addressed. The table below summarizes the critical comparative data.

Parameter1-Oxaspiro[3.5]nonane2-Oxaspiro[3.5]nonane
Spiro-Junction Topology Asymmetric (C–O bond directly at spiro center)Symmetric (C–C bonds at spiro center)
Primary Synthetic Route Iterative Corey-Chaykovsky Ring Expansion[2][3]Intramolecular Williamson Etherification[3]
Key Starting Precursor Cyclohexanone derivatives1,1-Bis(hydroxymethyl)cyclohexane derivatives
Critical Reagents TMSI (≥2.0 eq), t-BuOKTsCl (1.0 eq), Pyridine, NaH
Cyclization Driving Force Thermodynamically driven epoxide ring expansionAlkoxide attack on activated primary carbon
Typical Synthetic Yields 56% – 99%[3]60% – 85%[1]
Scalability High (One-pot procedure possible)Moderate (Requires careful desymmetrization)
Medicinal Chemistry Utility Asymmetric exit vectors, strong polar interactionsgem-dimethyl bioisostere, significant logP reduction[1]

Application Insights: The 2-oxaspiro[3.5]nonane system is predominantly utilized when a researcher needs to replace an exposed, metabolically labile gem-dimethyl group. The symmetric oxetane oxygen acts as a water-solubilizing feature without drastically altering the steric bulk[1]. Conversely, the 1-oxaspiro[3.5]nonane system is highly valued when replacing asymmetric cyclic ethers (like tetrahydrofurans) or when the target binding pocket requires a precisely angled hydrogen-bond acceptor near the core scaffold[2].

References

  • Exploring the Chemical Space of 2-Oxaspiro[3.
  • Oxetanes and Oxetan-3-ones Thieme Connect URL
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews ACS Publications URL
  • Gold-Nanoparticle-Catalyzed Silaboration of Oxetanes and Unactivated Epoxides | Organometallics ACS Publications URL

Sources

Safety & Regulatory Compliance

Safety

6-Oxaspiro[3.5]nonane-7-carboxylic acid proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 6-Oxaspirononane-7-carboxylic acid As drug development and chemical synthesis workflows become increasingly complex, laboratory safety and environmental complia...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 6-Oxaspirononane-7-carboxylic acid

As drug development and chemical synthesis workflows become increasingly complex, laboratory safety and environmental compliance must evolve from reactive measures into self-validating operational systems. 6-Oxaspirononane-7-carboxylic acid is a specialized non-halogenated organic building block. Because of its specific hazard profile, improper disposal can lead to regulatory violations, increased institutional costs, and severe safety risks.

This guide provides authoritative, step-by-step logistical procedures for managing 6-Oxaspirononane-7-carboxylic acid waste, grounded in chemical causality and established Environmental Protection Agency (EPA) laboratory standards.

Chemical Profile & Hazard Causality

To design an effective disposal system, we must first understand the physicochemical nature of the compound and how it interacts with biological and environmental systems.

  • CAS Number: 2416228-94-7[1]

  • Molecular Formula: C9H14O3

  • Physical State: Solid (typically a yellow powder)[2]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

The Causality of the Hazard: As an organic acid, 6-Oxaspirononane-7-carboxylic acid can cause localized pH drops upon contact with moisture on the skin, eyes, or mucous membranes, leading to acute irritation[3]. Environmentally, its lack of halogens (fluorine, chlorine, bromine) dictates its disposal fate. Non-halogenated organic compounds are highly suitable for standard, energy-recovering incineration. However, if this compound is improperly mixed with halogenated waste, it forces the entire waste stream into specialized, high-temperature incineration required to prevent the formation of toxic dioxins—drastically increasing disposal costs and environmental burden[4].

Operational Workflow: Step-by-Step Disposal Protocols

Every protocol below is designed to be a self-validating system: by following the steps, you automatically comply with chemical segregation, hazard communication, and exposure prevention standards.

Protocol A: Solid Waste Management

This protocol applies to unreacted 6-Oxaspirononane-7-carboxylic acid powder, as well as contaminated consumables (weighing boats, spatulas, Kimwipes, and nitrile gloves).

  • Segregation: Collect all solid waste in a designated, leak-proof container made of compatible material (e.g., High-Density Polyethylene - HDPE)[5]. Do not mix with liquid waste.

  • Labeling: Immediately attach a hazardous waste tag. Label it explicitly as: "Hazardous Waste - Solid Non-Halogenated Organic Acid (6-Oxaspirononane-7-carboxylic acid)"[4].

  • Storage: Store the container in your laboratory's Satellite Accumulation Area (SAA). Ensure it is kept strictly segregated from incompatible chemicals, particularly strong bases, oxidizers, and inorganic acids[6].

Protocol B: Liquid Waste Management (Solvent Solutions)

When 6-Oxaspirononane-7-carboxylic acid is dissolved in solvents during synthesis or assay preparation, the solvent dictates the waste stream.

  • Identify the Solvent: Determine if the carrier solvent is halogenated (e.g., dichloromethane, chloroform) or non-halogenated (e.g., ethanol, acetone, DMSO).

  • Transfer:

    • If Non-Halogenated: Transfer the solution to the "Liquid Non-Halogenated Organic Waste" carboy[4].

    • If Halogenated: The solution must be diverted to the "Halogenated Organic Waste" carboy to prevent cross-contamination of the non-halogenated stream[7].

  • Headspace Management: Never fill liquid waste carboys beyond 75–80% capacity. This critical headspace allows for vapor expansion and prevents pressure-induced ruptures[8].

  • Seal: Keep the container tightly capped at all times unless actively adding waste. Funnels must be removed immediately after use[9].

Protocol C: Empty Container Decontamination (Triple-Rinse)

Empty reagent bottles that contained 6-Oxaspirononane-7-carboxylic acid still pose an exposure risk and cannot be discarded in standard municipal trash until decontaminated.

  • Rinse: Add a small volume of a compatible, non-halogenated solvent (e.g., acetone or ethanol) to the empty container. Cap and agitate thoroughly.

  • Dispose of Rinsate: Pour the resulting rinsate into the "Liquid Non-Halogenated Organic Waste" carboy.

  • Repeat: Repeat this process two more times (Triple-Rinse Protocol)[4].

  • Deface & Discard: Once triple-rinsed, completely deface or remove the original chemical label. The clean glass or plastic container can now be disposed of according to your institution's non-hazardous laboratory glass/plastic guidelines[4].

Waste Stream Compatibility & Data Presentation

To prevent exothermic reactions or toxic gas generation in the SAA, strictly adhere to the compatibility matrix below.

Waste StreamPrimary ConstituentsCompatible ContainerIncompatible Materials (DO NOT MIX)Final Disposal Route
Solid Waste 6-Oxaspirononane-7-carboxylic acid, contaminated PPE, wipesHDPE or PolypropyleneStrong bases, Oxidizing agentsSolid Hazardous Waste Incineration
Non-Halogenated Liquid Compound + Acetone, EtOH, DMSO, etc.HDPE CarboyInorganic acids, Halogenated solventsSolvent Blending / Energy Recovery
Halogenated Liquid Compound + DCM, Chloroform, etc.HDPE CarboyAlkali metals, Strong basesHigh-Temp Specialized Incineration

Waste Segregation Decision Workflow

The following diagram illustrates the logical decision tree for routing 6-Oxaspirononane-7-carboxylic acid waste.

WasteWorkflow Start 6-Oxaspiro[3.5]nonane-7-carboxylic acid Waste Generated StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Consumables) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Liquid SolidBin Solid Non-Halogenated Organic Waste Bin Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck NonHal Non-Halogenated (e.g., EtOH, Acetone) SolventCheck->NonHal No Halogens Hal Halogenated (e.g., DCM, Chloroform) SolventCheck->Hal Contains Halogens LiquidNonHalBin Liquid Non-Halogenated Waste Carboy NonHal->LiquidNonHalBin LiquidHalBin Halogenated Waste Carboy Hal->LiquidHalBin

Fig 1: Waste segregation decision tree for 6-Oxaspirononane-7-carboxylic acid.

Regulatory Compliance: Satellite Accumulation Areas (SAA)

Laboratory personnel hold "cradle-to-grave" responsibility for the waste they generate[4]. Ensure your lab's SAA complies with the following standards:

  • Secondary Containment: All liquid waste carboys containing organic acids must sit within secondary containment (e.g., a polypropylene tub) capable of holding 110% of the largest container's volume[5].

  • Time Limits: Once a waste container is full, it must be dated and transferred to the central institutional waste accumulation facility within three (3) days[6].

  • Inspections: SAAs must be visually inspected weekly for signs of container degradation, bulging (due to vapor pressure), or leaks[6].

References

  • Washington State University Environmental Health & Safety. "Standard Operating Procedure: Organic Acid." WSU EH&S. Available at: [Link]

  • University of Wisconsin-Madison Chemical Safety Office. "Disposal of Used/Unwanted Chemicals at UW-Madison." UW-Madison EH&S. Available at: [Link]

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU EH&S. Available at: [Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." Nipissing University Laboratory Safety. Available at: [Link]

Sources

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